molecular formula C9H8N2O2S B086410 quinoline-8-sulfonamide CAS No. 35203-91-9

quinoline-8-sulfonamide

Cat. No.: B086410
CAS No.: 35203-91-9
M. Wt: 208.24 g/mol
InChI Key: ZTYZEUXZHGOXRT-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonamide (CAS 35203-91-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile pharmacophore for developing novel therapeutic agents, particularly in oncology and neuropharmacology. In cancer research, this compound derivatives are pursued as potent modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism . By influencing the shift between PKM2's highly active and less active states, these compounds can modulate tumor metabolism, reducing intracellular pyruvate levels in cancer cells like A549 lung carcinomas and impacting cell viability with noted selectivity for cancer over normal cells . Furthermore, hybrid quinoline-sulfonamide complexes demonstrate promising antimicrobial applications, showing excellent activity against strains such as Staphylococcus aureus and Candida albicans . In neurodegenerative disease research, this compound derivatives function as multi-targeting ligands, exhibiting potent, competitive inhibitory activity against key enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), making them candidates for addressing cognitive decline in conditions like Alzheimer's disease . The compound's synthesis typically involves reactions starting from quinoline-8-sulfonyl chloride . Researchers value this scaffold for its ability to be further functionalized, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-8-sulfonamide
Source PubChem
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InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZEUXZHGOXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30188709
Record name 8-Quinolinesulfonamide
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Molecular Weight

208.24 g/mol
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CAS No.

35203-91-9
Record name 8-Sulfonamidoquinoline
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Record name 8-Quinolinesulfonamide
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Record name quinoline-8-sulfonamide
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Foundational & Exploratory

quinoline-8-sulfonamide basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Properties of Quinoline-8-Sulfonamide

Introduction

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] When functionalized with a sulfonamide group at the 8-position, it forms the this compound core. This moiety has emerged as a versatile pharmacophore, serving as the foundation for developing novel therapeutic agents.[3][4] Compounds incorporating this structure have demonstrated a remarkable range of pharmacological effects, including anticancer, neuroprotective, antibacterial, and antifungal activities.[1][5][6][7]

The significance of the this compound scaffold lies in its unique three-dimensional structure and electronic properties, which allow for diverse interactions with various biological targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the quinoline ring can participate in π-π stacking and hydrophobic interactions.[8] This guide provides a comprehensive overview of the fundamental properties of this compound, from its physicochemical characteristics and synthesis to its biological activities and applications in drug discovery, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a molecule is critical in drug discovery, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a small molecule with drug-like characteristics.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35203-91-9[9][10]
Molecular Formula C₉H₈N₂O₂S[9][10]
Molecular Weight 208.24 g/mol [9][10]
Topological Polar Surface Area (TPSA) 73.05 Ų[9]
LogP (octanol-water partition coefficient) 0.8822[9]
Hydrogen Bond Acceptors 3[9]
Hydrogen Bond Donors 1[9]
Rotatable Bonds 1[9]

The molecule's moderate TPSA and LogP values suggest a favorable balance between aqueous solubility and lipid membrane permeability, a key consideration for oral bioavailability.

Structurally, the molecule's sulfamoyl (-SO₂NH₂) group is involved in both intramolecular and intermolecular hydrogen bonding. X-ray crystallography studies reveal that an intramolecular N-H···N hydrogen bond exists with the quinoline ring's nitrogen atom.[8] In the crystalline state, molecules form inversion dimers through pairs of intermolecular N-H···O hydrogen bonds, which are further stabilized by π-π stacking interactions between the quinoline rings.[8] This intricate network of non-covalent interactions is crucial for its binding to biological targets.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening.

General Synthetic Routes

Two primary strategies are commonly employed for the synthesis of this scaffold:

  • Reaction of Quinoline-8-sulfonyl Chloride with Amines : This is the most common approach, where the commercially available or synthesized quinoline-8-sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base like pyridine or triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[1][5]

  • Reaction of 8-Aminoquinoline with Sulfonyl Chlorides : An alternative route involves the acylation of 8-aminoquinoline with various substituted benzenesulfonyl chlorides.[11][12] This method is particularly useful for creating derivatives with modifications on the benzene ring of the sulfonamide moiety.

A more recent, palladium-catalyzed method utilizes potassium metabisulfite (K₂S₂O₅) as a stable and non-toxic SO₂ source for a one-pot, two-step aminosulfonylation of 3-iodoquinolines.[13]

Experimental Protocol: Synthesis from Quinoline-8-sulfonyl Chloride

This protocol describes a general procedure for synthesizing N-substituted this compound derivatives.

Materials:

  • Quinoline-8-sulfonyl chloride (1.0 mmol)[14]

  • Substituted amine (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Pyridine (2-3 drops) or Triethylamine (1.2 mmol)

  • Distilled water, cold

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve quinoline-8-sulfonyl chloride (1.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the solution for 1 hour at room temperature.

  • Cool the reaction mixture to 10°C using an ice bath.

  • Slowly add the substituted amine (1.0 mmol) to the solution, followed by the addition of pyridine (2-3 drops) as a catalyst and base.[1]

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold distilled water.[1]

  • Add 2-3 drops of concentrated HCl to facilitate the precipitation of the product.[1]

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Self-Validation: The structure and purity of the synthesized compounds (in excellent yields of 80-90%) should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1][8]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Quinoline-8-sulfonyl Chloride in Anhydrous DCM B 2. Add Substituted Amine & Pyridine/TEA A->B C 3. Stir Overnight at RT B->C D 4. Quench with Cold Water C->D Reaction Completion (TLC) E 5. Acidify with HCl to Precipitate D->E F 6. Filter & Wash Product E->F G 7. Recrystallization or Column Chromatography F->G Crude Product H 8. Characterization (NMR, MS, IR) G->H I Final Compound H->I Pure Product >95%

Caption: General workflow for the synthesis of this compound derivatives.

Pharmacological Profile and Mechanisms of Action

The this compound scaffold is a cornerstone for compounds with diverse biological activities, targeting key pathways in various diseases.[1][3]

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents.[3][6] A primary mechanism involves the modulation of cancer cell metabolism.

  • Inhibition of Pyruvate Kinase M2 (PKM2): Cancer cells heavily rely on glycolysis for energy production, a phenomenon known as the Warburg effect. PKM2 is a key glycolytic enzyme that is overexpressed in many tumors and plays a critical role in promoting tumor growth.[6][15] Several this compound derivatives have been designed as modulators of PKM2.[3][15] By inhibiting or modulating PKM2 activity, these compounds can reduce intracellular pyruvate levels, disrupt cancer cell metabolism, and consequently inhibit cell viability and proliferation.[3][15] For instance, certain derivatives have demonstrated cytotoxicity against lung, melanoma, and breast cancer cell lines.[3]

  • Other Mechanisms: The quinoline core itself is found in tyrosine kinase inhibitors (e.g., bosutinib) and topoisomerase I inhibitors, suggesting that quinoline-sulfonamide hybrids may act through multiple mechanisms.[3]

G cluster_cancer_cell Cancer Cell Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_tetramer PKM2 (Active Tetramer) PEP->PKM2_tetramer FBP PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer Allosteric Regulation Pyruvate Pyruvate PKM2_tetramer->Pyruvate ADP -> ATP Biosynthesis Macromolecule Biosynthesis PKM2_dimer->Biosynthesis Glycolytic Intermediates Lactate Lactate (Warburg Effect) Pyruvate->Lactate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Proliferation Tumor Growth & Proliferation Lactate->Proliferation Biosynthesis->Proliferation Q8S This compound Derivatives Q8S->PKM2_dimer Inhibition/ Modulation

Caption: Mechanism of PKM2 inhibition by this compound derivatives.

Neuroprotective Activity

Hybrid molecules containing the quinoline-sulfonamide core have been investigated as multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's disease (AD).[1] The strategy involves simultaneously inhibiting multiple enzymes involved in AD pathology.

  • Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition: Compounds have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of ChEs increases acetylcholine levels, a key neurotransmitter for cognitive function, while MAO inhibition can modulate levels of other neurotransmitters and reduce oxidative stress. Kinetic studies have revealed that these compounds often act as competitive inhibitors.[1]

Antimicrobial Activity

The quinoline and sulfonamide moieties are independently known for their antimicrobial effects, and their combination often leads to synergistic or enhanced activity.[5]

  • Antibacterial Action: The quinolone class of antibiotics functions by interfering with bacterial DNA replication through the inhibition of DNA gyrase and topoisomerase IV.[16] The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[5] Hybrid quinoline-sulfonamide compounds can thus disrupt two critical pathways in bacteria, making them promising candidates to combat antibiotic-resistant strains.[5][17]

  • Antifungal and Antiprotozoal Activity: Various quinoline derivatives have also shown potent antifungal and antimalarial activity.[2][7] The hybridization with a sulfonamide group can further enhance this spectrum of activity.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable and versatile core in modern medicinal chemistry. Its favorable physicochemical properties, accessible synthesis, and ability to interact with a multitude of biological targets have established it as a platform for the development of novel therapeutics. The demonstrated efficacy of its derivatives as anticancer, neuroprotective, and antimicrobial agents underscores its vast potential.

Future research will likely focus on the rational design of new derivatives with improved potency and selectivity, leveraging computational tools like molecular docking and molecular dynamics.[3][15] The development of multi-target agents based on this scaffold is a particularly promising strategy for complex diseases. As our understanding of disease biology deepens, the this compound core will undoubtedly continue to be a source of innovative drug candidates for addressing unmet medical needs.

References

The Quinoline-8-Sulfonamide Scaffold: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Convergence of Two Pharmacophoric Titans

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for biological activity across a spectrum of therapeutic targets. The quinoline ring system, with its roots in the natural alkaloids of the Cinchona tree, and the sulfonamide functional group, the cornerstone of the first generation of antibiotics, represent two such pharmacophoric titans.[1][2] The strategic fusion of these two entities into the this compound scaffold has given rise to a versatile class of molecules with a rich history and a burgeoning future in drug discovery. This guide provides an in-depth exploration of the discovery, history, and evolving applications of this compound, offering a technical narrative grounded in scientific integrity for the modern researcher.

I. A Tale of Two Moieties: A Historical Perspective

The story of this compound is not one of a singular discovery but rather the culmination of parallel streams of chemical and medical advancement.

The Quinoline Core: From Coal Tar to Privileged Structure

The journey of quinoline begins in the early 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol".[3] This substance was later identified as quinoline. The elucidation of its bicyclic structure, a fusion of a benzene and a pyridine ring, paved the way for synthetic methodologies. The Skraup synthesis, developed in 1880, provided a robust method for its laboratory preparation, liberating its study from the reliance on coal tar distillation.

The true significance of the quinoline nucleus in medicine was foreshadowed by nature itself. The antimalarial properties of quinine, an alkaloid extracted from the bark of the Cinchona tree, have been known for centuries. This natural precedent spurred the exploration of synthetic quinoline derivatives as therapeutic agents, a pursuit that has yielded a plethora of drugs with applications ranging from anticancer to antimicrobial.[1]

The Sulfonamide Saga: The Dawn of Antibacterial Chemotherapy

The discovery of sulfonamides in the 1930s marked a watershed moment in medicine. The observation that the dye Prontosil exhibited potent antibacterial activity in vivo, and that this activity was due to its metabolic conversion to sulfanilamide, ushered in the era of chemotherapy. This discovery demonstrated that synthetic compounds could be designed to selectively target and inhibit microbial growth, fundamentally changing the approach to treating infectious diseases.

II. The Genesis of a Scaffold: Synthesis and Early Developments

The Precursor Pathway: Establishing the Foundation

The sulfonation of quinoline to produce quinoline-8-sulfonic acid was a known industrial process by the mid-20th century. Patents from the 1940s and 1950s detail its use as a key intermediate in the production of 8-hydroxyquinoline, a compound with significant commercial applications. This indicates that quinoline-8-sulfonic acid was a readily accessible and well-characterized compound during this period.

The subsequent conversion of the sulfonic acid to the more reactive quinoline-8-sulfonyl chloride is a standard transformation in organic chemistry. A 1964 publication in the Australian Journal of Chemistry describes a direct synthesis of this sulfonyl chloride, highlighting its importance as a chemical intermediate.

The Convergent Synthesis: A Logical Union

The synthesis of this compound itself is a logical and straightforward reaction from these precursors. The most common and enduring method involves the reaction of quinoline-8-sulfonyl chloride with ammonia or an appropriate amine. This nucleophilic substitution reaction at the sulfonyl chloride moiety is a robust and high-yielding transformation.

III. Modern Synthetic Methodologies: Expanding the Chemical Space

Contemporary synthetic chemistry has expanded the toolbox for creating diverse libraries of this compound derivatives, enabling the fine-tuning of their physicochemical and biological properties.

Core Synthesis Protocol: Reaction of Quinoline-8-Sulfonyl Chloride with Amines

This foundational method remains a cornerstone of this compound synthesis.

Experimental Protocol:

  • Dissolution: Quinoline-8-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: The solution is cooled to 0-5 °C in an ice bath to moderate the exothermic reaction.

  • Amine Addition: The desired amine, along with a non-nucleophilic base like triethylamine or pyridine (to scavenge the HCl byproduct), is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Click Chemistry: A Modern Approach to Derivatization

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," has been instrumental in the synthesis of complex this compound derivatives, particularly those incorporating 1,2,3-triazole linkages.[3] This reaction's high efficiency, mild reaction conditions, and broad functional group tolerance make it an ideal tool for generating diverse molecular libraries for high-throughput screening.

IV. A Spectrum of Biological Activity: Therapeutic Applications

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, with a particularly significant impact in oncology and as enzyme inhibitors.

Anticancer Activity: Targeting Tumor Metabolism

A significant body of recent research has focused on the role of this compound derivatives as modulators of cancer cell metabolism.[3]

  • Pyruvate Kinase M2 (PKM2) Inhibition: Many cancer cells overexpress the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis. This compound derivatives have been designed and synthesized as potent inhibitors of PKM2.[3] By inhibiting PKM2, these compounds can disrupt the metabolic processes that fuel rapid cancer cell proliferation.[3]

Compound Target Cancer Cell Line IC50 (µM) Reference
Derivative 9aC32 (Amelanotic melanoma)0.520[3]
Derivative 9aCOLO829 (Melanoma)0.376[3]
Derivative 9aMDA-MB-231 (Breast cancer)0.609[3]
Derivative 9aU87-MG (Glioblastoma)0.756[3]
Derivative 9aA549 (Lung cancer)0.496[3]
  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a crucial role in pH regulation. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and are implicated in cancer cell survival and proliferation. Quinoline-8-sulfonamides have been investigated as inhibitors of these cancer-associated CA isoforms.

Antimicrobial and Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology. Researchers have explored its potential in:

  • Antimicrobial Agents: Leveraging the historical antibacterial properties of both quinolines and sulfonamides, hybrid molecules have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

  • Neurodegenerative Diseases: The ability of certain this compound derivatives to inhibit enzymes such as monoamine oxidases and cholinesterases has prompted investigations into their potential as multi-target agents for the treatment of Alzheimer's disease.

V. Future Directions and Perspectives

The this compound scaffold continues to be a dynamic and promising area of research. The convergence of historical precedent with modern synthetic techniques and a deeper understanding of disease biology is driving the development of the next generation of therapeutic agents based on this remarkable molecular framework. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for potent and selective activity against specific biological targets.

  • Targeted Drug Delivery: Incorporating this compound warheads into targeted drug delivery systems to enhance efficacy and minimize off-target effects.

  • Exploration of New Therapeutic Areas: Expanding the investigation of this scaffold into other disease areas where its unique chemical and biological properties may be advantageous.

The enduring legacy of the quinoline and sulfonamide moieties, now powerfully combined in the this compound scaffold, ensures its continued relevance and potential for transformative discoveries in the years to come.

Diagrams

G cluster_0 Historical Development cluster_1 Synthesis of this compound Quinoline\n(from Coal Tar, 1834) Quinoline (from Coal Tar, 1834) Quinoline Synthesis\n(Skraup, 1880s) Quinoline Synthesis (Skraup, 1880s) Quinoline\n(from Coal Tar, 1834)->Quinoline Synthesis\n(Skraup, 1880s) Quinoline Quinoline Quinoline Synthesis\n(Skraup, 1880s)->Quinoline Sulfonamides\n(Antibacterial, 1930s) Sulfonamides (Antibacterial, 1930s) This compound This compound Sulfonamides\n(Antibacterial, 1930s)->this compound Quinoline-8-sulfonic acid Quinoline-8-sulfonic acid Quinoline->Quinoline-8-sulfonic acid Sulfonation Quinoline-8-sulfonyl chloride Quinoline-8-sulfonyl chloride Quinoline-8-sulfonic acid->Quinoline-8-sulfonyl chloride Chlorination Quinoline-8-sulfonyl chloride->this compound + NH3 / Amine

Caption: Historical timeline and synthetic pathway of this compound.

G Quinoline-8-sulfonyl chloride Quinoline-8-sulfonyl chloride Reaction Mixture Reaction Mixture Quinoline-8-sulfonyl chloride->Reaction Mixture Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Mixture Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture This compound Derivative This compound Derivative Reaction Mixture->this compound Derivative Nucleophilic Substitution Purification Purification This compound Derivative->Purification Work-up Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of this compound derivatives.

References

Introduction: The Quinoline-8-Sulfonamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Synthesis of Quinoline-8-Sulfonamide

The quinoline ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry.[1][2] This structure is inherent to natural alkaloids like quinine, known for its antimalarial properties, and serves as a versatile template for a multitude of synthetic therapeutic agents.[3][4] When the quinoline nucleus is functionalized with a sulfonamide moiety (-SO₂NH₂), particularly at the 8-position, the resulting this compound architecture gives rise to compounds with a remarkable breadth of biological activities.

Derivatives of this core structure are actively investigated as potent enzyme inhibitors and therapeutic agents. They have shown significant promise as inhibitors of carbonic anhydrase and the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[5][6][7] This has positioned quinoline-8-sulfonamides as attractive candidates for developing novel treatments for complex diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[4][8] This guide provides a detailed exploration of the chemical structure of this compound and a comprehensive, field-proven methodology for its synthesis, aimed at researchers and professionals in drug development.

PART 1: Chemical Structure and Physicochemical Properties

This compound (C₉H₈N₂O₂S) is characterized by the fusion of the electron-rich benzene ring and the electron-deficient pyridine ring, with a sulfonamide group attached to the 8th position of the quinoline core.[9][10]

Structural Features:

  • Bicyclic Heteroaromatic System: The quinoline core provides a rigid, planar framework that can engage in π-π stacking interactions with biological targets.[11]

  • Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore. It is a strong hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens).[12] This group's geometry is often considered a bioisostere of a carboxylic acid or amide, allowing it to mimic interactions of these groups in enzyme active sites while offering improved metabolic stability.[12][13]

  • Intramolecular Hydrogen Bonding: X-ray crystallography studies have revealed that the sulfamoyl NH₂ group can form an intramolecular hydrogen bond with the nitrogen atom of the quinoline ring.[10][11] This interaction influences the molecule's conformation and its overall electronic properties.

The key physicochemical properties of the parent this compound compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂S[9]
Molecular Weight 208.24 g/mol [9]
IUPAC Name This compound[9]
CAS Number 35203-91-9[9]
Hydrogen Bond Donors 1 (from NH₂)[9]
Hydrogen Bond Acceptors 3 (from N and SO₂)[9]

PART 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of a key reactive intermediate, quinoline-8-sulfonyl chloride, via electrophilic aromatic substitution. The second step is the conversion of this intermediate to the final sulfonamide product via nucleophilic substitution.

G cluster_0 Overall Synthesis Workflow Quinoline Quinoline Quinoline-8-sulfonyl_chloride Quinoline-8-sulfonyl_chloride Quinoline->Quinoline-8-sulfonyl_chloride Step 1: Chlorosulfonation This compound This compound Quinoline-8-sulfonyl_chloride->this compound Step 2: Amination

Caption: High-level overview of the two-step synthesis of this compound.

Step 1: Synthesis of Quinoline-8-sulfonyl Chloride

The foundational step is the chlorosulfonation of quinoline. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the electrophile source.

Causality Behind Experimental Choices:

  • Reagent Selection: Chlorosulfonic acid is a highly reactive and potent sulfonating agent, making it suitable for the direct functionalization of the relatively stable quinoline ring.[14][15]

  • Reaction Mechanism & Regioselectivity: In the quinoline ring system, electrophilic substitution preferentially occurs on the benzene ring rather than the pyridine ring, which is deactivated by the electronegative nitrogen atom.[2][16] The substitution primarily yields a mixture of the 5- and 8-sulfonated products.[2] The reaction proceeds by attack of the quinoline π-system on the electrophilic sulfur atom of chlorosulfonic acid.

  • Process Optimization: A common challenge is the formation of the sulfonic acid byproduct. To drive the reaction to the desired sulfonyl chloride, thionyl chloride (SOCl₂) is often used in a subsequent step or concurrently.[14] This converts the intermediate quinoline-8-sulfonic acid into the more reactive quinoline-8-sulfonyl chloride, improving yield and purity. A patented industrial method involves reacting quinoline with chlorosulfonic acid first, followed by the addition of thionyl chloride to complete the conversion.[14]

Experimental Protocol: Quinoline-8-sulfonyl Chloride Synthesis

This protocol is based on established industrial methodologies.[14]

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

  • Initial Reaction: Charge the flask with chlorosulfonic acid (5-8 molar equivalents relative to quinoline).

  • Quinoline Addition: Cool the chlorosulfonic acid in an ice bath. Add quinoline (1 molar equivalent) dropwise via the dropping funnel while maintaining the internal temperature below 20°C.

  • Sulfonation: After the addition is complete, slowly heat the reaction mixture to 100–160°C and maintain this temperature until the quinoline is substantially consumed (monitored by TLC or GC). This forms a mixture of quinoline sulfonic acid and chlorosulfonated quinoline.[14]

  • Chlorination: Cool the mixture to approximately 50°C. Cautiously add thionyl chloride (1-10 molar equivalents) dropwise.

  • Reaction Completion: Heat the mixture under reflux (approx. 70-80°C) for 2-4 hours until the conversion to the sulfonyl chloride is complete.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid quinoline-8-sulfonyl chloride will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum. The crude product can be used directly in the next step or recrystallized for higher purity.

Step 2: Synthesis of this compound from Quinoline-8-sulfonyl Chloride

The conversion of the sulfonyl chloride to a sulfonamide is a classic and efficient nucleophilic substitution reaction.[12][17] The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by an amine nucleophile.

Causality Behind Experimental Choices:

  • Nucleophile: For the parent this compound, a concentrated aqueous solution of ammonia or an ammonium salt serves as the nitrogen source.

  • Solvent and Base: The reaction is typically performed in a solvent like dichloromethane or tetrahydrofuran.[8][18] A base, such as pyridine or triethylamine, is crucial.[8][17] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Neutralizing the HCl prevents the protonation of the amine nucleophile, ensuring it remains available to react with the sulfonyl chloride.

G cluster_1 Ammonolysis Mechanism Intermediate Quinoline-8-sulfonyl chloride Product This compound Intermediate->Product Nucleophilic Attack by NH3 Nucleophile Ammonia (NH3) Salt Pyridinium Chloride Base Base (e.g., Pyridine)

Caption: Reaction pathway for the conversion of the sulfonyl chloride to the sulfonamide.

Experimental Protocol: this compound Synthesis

This protocol is adapted from procedures for synthesizing N-substituted this compound derivatives.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-sulfonyl chloride (1 molar equivalent) in a suitable solvent such as dichloromethane.

  • Cooling: Cool the solution to 0-10°C using an ice bath.

  • Amine Addition: Add a concentrated aqueous solution of ammonia (e.g., NH₄OH, >2 molar equivalents) dropwise to the stirred solution. A base like pyridine (1-2 drops or ~1.1 equivalents) can also be added to facilitate the reaction.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, pour the reaction mixture into cold distilled water. If a precipitate does not form immediately, acidify slightly with a few drops of concentrated HCl to precipitate the product.[8]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., hexane) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure can be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[8]

ParameterStep 1: ChlorosulfonationStep 2: Amination
Starting Material QuinolineQuinoline-8-sulfonyl chloride
Key Reagents Chlorosulfonic acid, Thionyl chlorideAqueous Ammonia, Pyridine (base)
Solvent None (reagent as solvent)Dichloromethane
Temperature 0°C (addition), then 100-160°C, then reflux0°C to Room Temperature
Reaction Time Varies (monitor completion)~12-18 hours
Work-up Quench on ice, filterPour into water, acidify, filter

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of targeted therapeutics. Its synthesis is robust and relies on fundamental reactions in organic chemistry. A thorough understanding of the underlying mechanisms, particularly the regioselectivity of the initial chlorosulfonation and the role of each reagent in the subsequent amination, is critical for achieving high yields and purity. The protocols detailed in this guide provide a self-validating framework for the reliable production of this important chemical entity, enabling further research into its vast therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Novel Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline-8-Sulfonamide Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2][3] Its fusion with a sulfonamide group at the 8-position gives rise to the this compound scaffold, a pharmacophore of significant interest due to its diverse and potent biological activities. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects.[2][4][5][6] The lipophilic nature of the quinoline moiety facilitates passage through cellular membranes, while the sulfonamide group can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[7] This guide provides a comprehensive overview of the synthesis of novel this compound derivatives, delving into the core synthetic strategies, practical experimental considerations, and characterization methodologies.

Core Synthetic Strategy: A Convergent Approach

The synthesis of this compound derivatives typically follows a convergent strategy, centering on the formation of the sulfonamide bond. This involves two primary pathways:

  • Reaction of Quinoline-8-sulfonyl Chloride with an Amine: This is the most prevalent and versatile method, allowing for the introduction of a wide array of substituents on the sulfonamide nitrogen.[8]

  • Reaction of 8-Aminoquinoline with a Sulfonyl Chloride: This approach is also widely employed and offers a complementary strategy for generating structural diversity.[8][9]

This guide will focus on the first and more common approach, which hinges on the successful preparation of the key intermediate, quinoline-8-sulfonyl chloride.

Visualizing the Core Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_diversification Diversification Quinoline Quinoline Sulfonyl_Chloride Quinoline-8-sulfonyl Chloride Quinoline->Sulfonyl_Chloride Chlorosulfonation Final_Product Novel this compound Derivatives Sulfonyl_Chloride->Final_Product Sulfonamide Formation Amine Primary/Secondary Amine (R1R2NH) Amine->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the Key Intermediate: Quinoline-8-sulfonyl Chloride

The preparation of high-purity quinoline-8-sulfonyl chloride is a critical first step that dictates the success of subsequent reactions. Several methods have been reported, each with its own advantages and challenges.

Method 1: Direct Chlorosulfonation of Quinoline

This is a classical and direct approach. However, it often suffers from the formation of isomeric byproducts and can be difficult to control on a larger scale.

A common procedure involves reacting quinoline with an excess of chlorosulfonic acid.[10] A more refined and industrially viable method involves a two-step, one-pot reaction. First, quinoline is reacted with chlorosulfonic acid to form a mixture of the sulfonated and chlorosulfonated product. This mixture is then treated with thionyl chloride to convert the remaining sulfonic acid to the desired sulfonyl chloride.[10] This approach offers higher purity and yield.[10]

Experimental Protocol: Two-Step, One-Pot Synthesis of Quinoline-8-sulfonyl Chloride[10]

Materials:

  • Quinoline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dimethylformamide (DMF, optional catalyst)

Procedure:

  • Sulfonation: Carefully add quinoline to an excess of chlorosulfonic acid at a controlled temperature (typically below 10°C) with vigorous stirring. The reaction is highly exothermic.

  • Reaction Monitoring: The reaction is continued until the starting quinoline is substantially consumed, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction temperature is typically maintained between 100-160°C.[10]

  • Chlorination: To the resulting mixture of sulfonated and chlorosulfonated quinoline, add thionyl chloride, optionally in the presence of a catalytic amount of DMF.

  • Reaction Completion: The reaction mixture is heated (typically at 50°C or higher) until the conversion to quinoline-8-sulfonyl chloride is complete.[10]

  • Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is then filtered, washed with cold water to remove excess acid, and dried under vacuum.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Ensures complete consumption of the starting quinoline and drives the reaction towards the desired product.

  • Controlled Temperature: The initial addition is performed at low temperature to manage the exothermic nature of the reaction. The subsequent heating is necessary to drive the sulfonation and chlorination to completion.

  • Thionyl Chloride: A common and effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides.

  • DMF (optional): Acts as a catalyst to facilitate the chlorination step.

Method 2: Synthesis from 8-Aminoquinoline

An alternative route involves the diazotization of 8-aminoquinoline followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride. While multi-stepped, this can sometimes provide cleaner products, especially for substituted quinolines where direct sulfonation is problematic.

Part 2: Synthesis of Novel this compound Derivatives

With the key intermediate, quinoline-8-sulfonyl chloride, in hand, the next step is the formation of the sulfonamide bond by reacting it with a diverse range of primary or secondary amines.

General Reaction Scheme

Sulfonamide_Formation Quinoline-8-sulfonyl Chloride Quinoline-8-sulfonyl Chloride This compound This compound Quinoline-8-sulfonyl Chloride->this compound + R1R2NH Base, Solvent Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->this compound

Caption: General reaction for the formation of quinoline-8-sulfonamides.

Experimental Protocol: General Procedure for N-Substituted this compound Synthesis[8][11]

Materials:

  • Quinoline-8-sulfonyl chloride

  • Appropriate primary or secondary amine

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, acetonitrile, DMF)

Procedure:

  • Reaction Setup: Dissolve the amine and a base (typically 1.5-2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0-5°C). Add a solution of quinoline-8-sulfonyl chloride in the same anhydrous solvent dropwise with continuous stirring.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature. The progress of the reaction is monitored by TLC.[8]

  • Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reagent on TLC), the reaction mixture is typically poured into ice-cold water to precipitate the crude product.[8]

  • Purification: The crude product is collected by filtration and purified. Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography on silica gel.[8]

Self-Validating System and Causality:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the sulfonic acid. Using anhydrous solvents and an inert atmosphere is crucial for high yields.

  • Base: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl). A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl, driving the reaction to completion and preventing protonation of the amine reactant.[8]

  • Solvent Choice: The solvent should be able to dissolve both reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF and acetonitrile are often good choices for dissolving the reactants, while DCM is also commonly used.[8]

  • TLC Monitoring: This is a simple and effective way to track the consumption of the starting materials and the formation of the product, allowing for determination of the reaction endpoint.[8]

Example of a Novel Derivative Synthesis: Click Chemistry Approach

A modern approach to creating novel derivatives involves incorporating functionalities that can undergo further selective reactions. For instance, reacting quinoline-8-sulfonyl chloride with propargylamine yields a terminal alkyne-containing sulfonamide.[11] This alkyne can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to introduce a 1,2,3-triazole ring linked to another molecule of interest.[11]

Experimental Protocol: Synthesis of a Quinoline-8-sulfonamido-1,2,3-triazole[11]

Step 1: Synthesis of N-propargyl-quinoline-8-sulfonamide [11]

  • Follow the general procedure described above, using propargylamine as the amine.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [11]

Materials:

  • N-propargyl-quinoline-8-sulfonamide

  • An organic azide (R-N3)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent system (e.g., DMF/water)

Procedure:

  • Dissolve the N-propargyl-quinoline-8-sulfonamide and the organic azide in the solvent system.

  • Prepare separate aqueous solutions of sodium ascorbate and CuSO4·5H2O.

  • Add the aqueous solutions to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and collect the precipitated product by filtration.

Part 3: Characterization of Novel this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic techniques is typically employed.

Technique Purpose Expected Observations for Quinoline-8-sulfonamides
¹H NMR To determine the number and types of protons and their connectivity.Signals corresponding to the quinoline ring protons, the sulfonamide N-H proton (if present), and protons of the substituent on the sulfonamide nitrogen. The sulfonamide N-H proton often appears as a broad singlet.[6]
¹³C NMR To determine the number and types of carbon atoms.Signals for the carbon atoms of the quinoline ring and the substituent on the sulfonamide.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the synthesized derivative.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹), and the N-H stretching (if present, around 3300 cm⁻¹).
Elemental Analysis To determine the percentage composition of C, H, and N.The experimentally determined percentages should be in close agreement with the calculated values for the proposed structure.

Conclusion

The synthesis of novel this compound derivatives is a vibrant area of research in medicinal chemistry. By understanding the core synthetic strategies, particularly the reliable formation of the key quinoline-8-sulfonyl chloride intermediate, and employing versatile methods for sulfonamide bond formation, researchers can generate a wide array of novel compounds for biological evaluation. The careful selection of reaction conditions and thorough characterization of the final products are paramount to ensuring the scientific integrity and success of these endeavors. The continued exploration of this privileged scaffold holds great promise for the development of new therapeutic agents to address a range of diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action of Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanism of action of quinoline-8-sulfonamide and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects. This document elucidates the key molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: Targeting Tumor Metabolism and Hypoxia

This compound derivatives have emerged as promising anticancer agents by targeting key enzymes involved in cancer cell metabolism and survival. The primary mechanisms include the modulation of pyruvate kinase M2 (PKM2) and the inhibition of cancer-associated carbonic anhydrase isoforms.

Modulation of Pyruvate Kinase M2 (PKM2)

PKM2 is a critical enzyme in the glycolytic pathway, which is frequently upregulated in cancer cells to support rapid proliferation.[1][2][3] this compound derivatives can act as modulators of PKM2, shifting its equilibrium between the highly active tetrameric state and the less active dimeric state.[1][3] This modulation disrupts cancer cell metabolism, leading to reduced ATP production and an accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways.[1][2]

One notable derivative, compound 9a , has been shown to reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50% at a concentration of 200 µg/mL.[1] This disruption of glycolysis contributes to the compound's anti-proliferative effects.[1] The cytotoxic activity of compound 9a has been evaluated across various cancer cell lines, with IC50 values presented in the table below.[1]

Table 1: Cytotoxicity of this compound Derivative 9a against Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (mM)IC50 (µg/mL)
C32Amelanotic Melanoma0.520233.9
COLO829Melanoma0.376168.7
MDA-MB-231Breast Adenocarcinoma0.609273.5
U87-MGGlioblastoma0.756339.7
A549Lung Carcinoma0.496223.1
Inhibition of Carbonic Anhydrases (CAs)

Certain quinoline-based benzenesulfonamides have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII.[4] These enzymes play a crucial role in maintaining the pH balance in hypoxic tumor environments, contributing to cancer cell survival and proliferation.[4] The sulfonamide moiety of these compounds acts as a zinc-anchoring group within the active site of the enzyme.[4]

Table 2: Inhibitory Activity (Ki) of Quinoline-Based Benzenesulfonamides against hCA Isoforms [4]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
11c >10000>100008.435.4
13a 105.4128.625.89.8
13b 98.3110.55.513.2
13c 115.7135.218.68.7
Signaling Pathway

The anticancer activity of quinoline-8-sulfonamides that modulate PKM2 involves the disruption of the glycolytic pathway, leading to reduced ATP and pyruvate levels. This metabolic stress can induce cell cycle arrest and apoptosis.[1][2] Inhibitors of carbonic anhydrases, on the other hand, disrupt the pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and subsequent cell death.

anticancer_pathway Q8S This compound Derivatives PKM2 PKM2 Q8S->PKM2 Modulates hCA hCA IX / XII Q8S->hCA Inhibits Glycolysis Glycolysis ATP Reduced ATP Glycolysis->ATP Leads to Pyruvate Reduced Pyruvate Glycolysis->Pyruvate Leads to Proliferation Decreased Cell Proliferation ATP->Proliferation Pyruvate->Proliferation Apoptosis Induction of Apoptosis pH Disrupted pH Homeostasis hCA->pH pH->Apoptosis

Anticancer signaling pathways of this compound derivatives.

Antibacterial Activity: Dual Targeting of Bacterial Enzymes

Hybrid compounds of quinoline and sulfonamide have demonstrated significant potential as antibacterial agents, particularly against resistant strains.[5] Their mechanism of action involves the dual inhibition of enzymes essential for bacterial DNA replication and folate biosynthesis.[5]

Inhibition of DNA Gyrase and Topoisomerase IV

The quinoline core of these hybrid molecules targets bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting their function, quinoline-sulfonamide hybrids effectively halt bacterial growth.[5][6] This mechanism is similar to that of quinolone antibiotics.[6]

Inhibition of Dihydropteroate Synthase (DHPS)

The sulfonamide moiety of these compounds inhibits dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[5] This pathway is essential for the synthesis of nucleic acids and certain amino acids.[5] As this pathway is absent in mammals, it represents a selective target for antibacterial therapy.[5]

Table 3: Antibacterial Activity of Quinoline-Sulfonamide Hybrid QS-3 [5]

Bacterial StrainMIC (µg/mL)
P. aeruginosa64

Compound QS-3 also exhibited a synergistic effect when combined with ciprofloxacin against several bacterial strains, including E. coli, E. faecalis, and S. typhi.[5]

antibacterial_pathway QS_Hybrid Quinoline-Sulfonamide Hybrid DNA_Gyrase DNA Gyrase / Topoisomerase IV QS_Hybrid->DNA_Gyrase Inhibits DHPS Dihydropteroate Synthase (DHPS) QS_Hybrid->DHPS Inhibits DNA_Replication Inhibited DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Inhibited Folate Biosynthesis DHPS->Folate_Synthesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Folate_Synthesis->Bacterial_Death

Antibacterial mechanism of quinoline-sulfonamide hybrids.

Neuroprotective Activity: Multi-Targeting in Neurodegenerative Diseases

This compound derivatives have shown promise as multi-targeting agents for the treatment of neurodegenerative diseases like Alzheimer's disease.[7] Their mechanism of action involves the dual inhibition of monoamine oxidases (MAOs) and cholinesterases (ChEs).[7]

Inhibition of Monoamine Oxidases (MAOs)

MAO-A and MAO-B are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders.[7]

Inhibition of Cholinesterases (ChEs)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels, which is a key treatment approach for Alzheimer's disease.[7]

Table 4: Inhibitory Activity (IC50) of Quinoline-Sulfonamide Derivatives against MAOs and ChEs [7]

CompoundMAO-A (IC50, µM)MAO-B (IC50, µM)AChE (IC50, µM)BChE (IC50, µM)
a5 0.59 ± 0.04---
a12 -0.47 ± 0.03--
a11 ---0.58 ± 0.05
a6 --1.10 ± 0.77-

Kinetic studies have revealed that these compounds act as competitive inhibitors.[7]

neuroprotective_pathway Q8S_Neuro This compound Derivatives MAO MAO-A / MAO-B Q8S_Neuro->MAO Inhibits ChE AChE / BChE Q8S_Neuro->ChE Inhibits Neurotransmitters Increased Neurotransmitter Levels (Dopamine, etc.) MAO->Neurotransmitters Acetylcholine Increased Acetylcholine Levels ChE->Acetylcholine Therapeutic_Effect Therapeutic Effect in Neurodegenerative Diseases Neurotransmitters->Therapeutic_Effect Acetylcholine->Therapeutic_Effect

Neuroprotective mechanism of this compound derivatives.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of quinoline-8-sulfonyl chloride with a substituted amine.[7]

General Procedure:

  • Dissolve quinoline-8-sulfonyl chloride (1 mM) in dichloromethane and stir for 1 hour.

  • Cool the reaction mixture to 10 °C.

  • Add the substituted amine (1 mM) followed by a few drops of pyridine.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Stir the reaction overnight until completion.

  • Work up the reaction mixture to isolate the final product.[7]

Cell Viability Assay (WST-1 Assay)

The WST-1 assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add WST-1 reagent to each well and incubate.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Enzyme Inhibition Assays

MAO and ChE Inhibition Assay:

  • Prepare different concentrations of the test compounds.

  • Use specific substrates for each enzyme (e.g., p-tyramine for MAOs, acetylthiocholine iodide for AChE).

  • Incubate the enzyme with the inhibitor and substrate.

  • Measure the rate of product formation to determine the enzyme activity.

  • Calculate the IC50 values.[7]

Carbonic Anhydrase Inhibition Assay: The inhibitory activity against hCA isoforms is typically determined by a stopped-flow CO2 hydrase assay.[4]

Molecular Docking

Molecular docking studies are performed to predict the binding mode of the compounds within the active site of the target protein.[1][7]

General Workflow:

  • Prepare the 3D structure of the target protein (e.g., from the Protein Data Bank).

  • Prepare the 3D structures of the ligands (this compound derivatives).

  • Define the binding site on the protein.

  • Perform docking simulations using appropriate software.

  • Analyze the docking poses and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structure-activity relationship.[1][7]

experimental_workflow Synthesis Synthesis of Derivatives In_Silico In Silico Screening (Molecular Docking) Synthesis->In_Silico In_Vitro In Vitro Assays Synthesis->In_Vitro Lead_Opt Lead Optimization In_Silico->Lead_Opt Enzyme Enzyme Inhibition (PKM2, CA, MAO, ChE) In_Vitro->Enzyme Cell_Based Cell-Based Assays (Cytotoxicity, etc.) In_Vitro->Cell_Based Enzyme->Lead_Opt Cell_Based->Lead_Opt

General experimental workflow for the evaluation of quinoline-8-sulfonamides.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. By targeting key enzymes in cancer metabolism, bacterial survival, and neurochemical pathways, these compounds hold significant promise for addressing a range of challenging diseases. Further research focusing on lead optimization and in vivo studies is warranted to translate the potential of this chemical class into clinical applications. This guide provides a foundational understanding of their core mechanisms to aid researchers and drug development professionals in this endeavor.

References

The Structure-Activity Relationship of Quinoline-8-Sulfonamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Analogs of this core have been extensively investigated, leading to the discovery of potent agents with potential applications in oncology, infectious diseases, and ophthalmology. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer, carbonic anhydrase inhibitory, and antimicrobial properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as a significant class of anticancer agents, primarily through their modulation of crucial enzymatic pathways involved in cancer cell metabolism and proliferation, such as Pyruvate Kinase M2 (PKM2) and Epidermal Growth Factor Receptor (EGFR).

Modulation of Pyruvate Kinase M2 (PKM2)

PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a pivotal role in tumor metabolism and growth.[1] Modulation of PKM2 activity by this compound derivatives can disrupt the energy supply to cancer cells, leading to cell death.[1]

A series of 8-quinolinesulfonamide derivatives have been designed and synthesized as PKM2 modulators.[2] For instance, the introduction of a second quinolinyl fragment to the molecule has been shown to have a significant impact on pyruvate levels in cancer cells.[2] One notable synthetic strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to create 1,2,3-triazole-linked this compound hybrids.[2]

Table 1: Cytotoxicity of this compound Analogs against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
9a C32Amelanotic Melanoma520[3]
COLO829Melanotic Melanoma376[3]
MDA-MB-231Triple-Negative Breast Cancer609[3]
U87-MGGlioblastoma756[3]
A549Lung Cancer496[3]

Note: IC50 values are indicative and may vary based on experimental conditions.

dot

PKM2_Modulation This compound This compound PKM2 PKM2 This compound->PKM2 Modulates Glycolysis Glycolysis PKM2->Glycolysis Regulates Energy Disruption Energy Disruption PKM2->Energy Disruption Leads to Cancer Cell Proliferation Cancer Cell Proliferation Glycolysis->Cancer Cell Proliferation Supports Energy Disruption->Cancer Cell Proliferation Inhibits

Caption: Modulation of the PKM2 pathway by this compound analogs.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical driver of cell proliferation, and its dysregulation is a hallmark of many cancers. Several quinoline-sulfonamide derivatives have been developed as potent and selective EGFR inhibitors.

Table 2: EGFR Inhibitory Activity of Quinoline-Sulfonamide Analogs

Compound ClassTargetIC50 (nM)Reference
Sulfonylated indeno[1,2-c]quinolines (SIQs)EGFR-TK~0.6 - 10.2[4]
Quinazoline Sulfonamide ConjugatesEGFRT790M72.8[5]
VEGFR-252.3[5]

Note: IC50 values are indicative and may vary based on experimental conditions.

dot

EGFR_Inhibition_Workflow cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription This compound This compound This compound->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by this compound analogs.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is implicated in inflammation and cancer. Certain N-(quinolin-8-yl)benzenesulfonamides have been identified as capable of suppressing the NF-κB pathway. These compounds have shown to interfere with the translocation of the p65 subunit to the nucleus.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications, including the treatment of glaucoma and certain types of cancer. Quinoline-8-sulfonamides have been investigated as potent inhibitors of various CA isoforms.

A quantitative structure-activity relationship (QSAR) study on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties has demonstrated excellent inhibitory activity against CA I, II, and IV.[6]

Table 3: Inhibitory Activity of Quinoline-Based Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA)

Compound ClassIsoformKI (nM)Reference
Quinoline-based benzenesulfonamides (QBS)hCA I55.4 - 1560[7][8]
hCA IX5.5 - 116.2[7][8]
hCA XII8.7 - 13.2[8]
8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamideshCA I61.9 - 8126[9]
hCA II33.0 - 8759[9]
hCA IV657.2 - 6757[9]

Note: KI (inhibition constant) values are indicative and may vary based on experimental conditions.

dot

SAR_Logic Core This compound Core Activity Biological Activity (e.g., Enzyme Inhibition) Core->Activity Substituents Substituents at various positions Substituents->Activity Modulate Potency Potency (IC50/Ki) Activity->Potency Selectivity Selectivity (Isoform/Target) Activity->Selectivity

Caption: Logical relationship in the structure-activity relationship (SAR) studies.

Antimicrobial Activity

Hybrid quinoline-sulfonamide derivatives have demonstrated promising antibacterial and antifungal activity. Metal complexes of these ligands, in particular, have shown enhanced antimicrobial efficacy.

Table 4: Antimicrobial Activity of a Representative Quinoline-Sulfonamide Hybrid (N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II))

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.1904[10]
Escherichia coliATCC 259226.09[10]
Candida albicansATCC 102310.1904[11][12]

Note: MIC (Minimum Inhibitory Concentration) values are indicative and may vary based on experimental conditions.

Experimental Protocols

General Synthesis of N-Substituted Quinoline-8-Sulfonamides

A common method for the synthesis of N-substituted quinoline-8-sulfonamides involves the reaction of quinoline-8-sulfonyl chloride with a primary or secondary amine in the presence of a base.

dot

Synthesis_Workflow Start Quinoline-8-sulfonyl chloride Reaction Reaction in suitable solvent with base (e.g., Pyridine) Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-substituted This compound Purification->Product

Caption: General workflow for the synthesis of N-substituted quinoline-8-sulfonamides.

Procedure:

  • Dissolve quinoline-8-sulfonyl chloride in a suitable solvent (e.g., dichloromethane, pyridine).

  • Cool the solution in an ice bath.

  • Add the desired amine and a base (e.g., pyridine, triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature for a specified time (typically several hours to overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism without test compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase.

Procedure:

  • Prepare two solutions: Solution A containing a buffer (e.g., HEPES) at a specific pH, and Solution B containing bicarbonate and a pH indicator (e.g., pyranine).

  • The enzyme (carbonic anhydrase) and the inhibitor (this compound analog) are added to Solution A.

  • The two solutions are rapidly mixed in a stopped-flow apparatus.

  • The mixing initiates the dehydration of bicarbonate to CO2, causing a change in pH.

  • The change in pH is monitored over time by measuring the absorbance or fluorescence of the pH indicator.

  • The rate of the reaction in the presence and absence of the inhibitor is used to determine the inhibitory activity (KI).

References

Introduction: The Quinoline-8-Sulfonamide Scaffold as a Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Therapeutic Targets of Quinoline-8-Sulfonamide

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with a vast array of biological activities.[1] When functionalized with a sulfonamide group at the 8th position, the resulting This compound scaffold emerges as a "privileged" structure. This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, thereby offering a rich starting point for the development of novel therapeutics across diverse disease areas.

The lipophilic character of the quinoline core facilitates passage across cellular membranes and the blood-brain barrier, a crucial attribute for drug efficacy.[2] The sulfonamide moiety, a well-established pharmacophore, not only fine-tunes the physicochemical properties of the molecule but also frequently serves as a key interacting group, often acting as a zinc-binding group in metalloenzymes.[3] This unique combination of features has propelled the this compound core into the spotlight for targeting complex diseases.

This technical guide provides an in-depth exploration of the validated and emerging therapeutic targets of this compound derivatives. We will dissect the mechanistic basis of their action in oncology, neurodegenerative disorders, inflammation, and infectious diseases, providing researchers and drug development professionals with a comprehensive understanding of this versatile scaffold's potential.

Chapter 1: Key Therapeutic Targets in Oncology

The deregulation of cellular signaling, metabolism, and environmental adaptation are hallmarks of cancer. This compound derivatives have been shown to engage several critical targets within the tumor microenvironment and cancer cells themselves.

Carbonic Anhydrase (CA) Isoforms IX and XII: Targeting Hypoxic Tumors

A defining feature of solid tumors is hypoxia, which triggers the overexpression of transmembrane carbonic anhydrase isoforms, particularly CA IX and XII.[4][5] These zinc-containing metalloenzymes play a crucial role in cancer cell survival by regulating intra- and extracellular pH, facilitating proliferation and metastasis.[4][6]

The sulfonamide group of the this compound scaffold acts as a potent zinc-anchoring moiety, enabling high-affinity binding to the active site of CAs.[5] Numerous studies have demonstrated that quinoline-based sulfonamides can selectively inhibit these tumor-associated isoforms over the ubiquitous cytosolic isoforms (hCA I and II), a critical factor for minimizing off-target effects.[4][6]

  • Mechanism of Action: By inhibiting CA IX/XII, these compounds disrupt the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This leads to an increase in extracellular acidity and a decrease in intracellular pH, creating a hostile environment for cancer cells and inducing apoptosis.[5]

Table 1: Inhibitory Activity of Representative Quinoline-Based Sulfonamides against Carbonic Anhydrase Isoforms

Compound IDTarget IsoformInhibition Constant (Kᵢ)Reference
11c hCA IX8.4 nM[4][5]
13b hCA IX5.5 nM[6]
13a hCA XII9.8 nM[4][5]
13c hCA XII8.7 nM[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of a test compound against a specific CA isoform.

  • Principle: A stopped-flow spectrophotometric method is used to measure the CA-catalyzed CO₂ hydration activity.

  • Materials: Purified recombinant human CA isozyme, 4-nitrophenyl acetate (substrate), buffer (e.g., Tris-HCl), test compound stock solution (in DMSO), CO₂-saturated water, stopped-flow spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a reaction cuvette, mix the enzyme solution with the inhibitor at various concentrations and incubate for a defined period (e.g., 15 minutes) to allow for binding.

    • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer solution in the stopped-flow instrument.

    • Monitor the change in pH by observing the absorbance of a pH indicator over time. The initial rate of the reaction is calculated.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

    • The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

  • Causality: This assay directly measures the functional consequence of the inhibitor binding to the enzyme's active site. The sulfonamide moiety is expected to coordinate with the catalytic zinc ion, sterically blocking the entry of CO₂ and preventing catalysis.

Diagram: Targeting Tumor Hypoxia with CA IX Inhibitors

CAIX_Inhibition cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 pH Regulation Tumor_Cell Hypoxic Cancer Cell CAIX CA IX Tumor_Cell->CAIX Overexpression CO2_H2O CO2 + H2O CO2_H2O->CAIX H_HCO3 H+ + HCO3- Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Export Intracellular_Alkalosis Intracellular Alkalosis H_HCO3->Intracellular_Alkalosis Maintains CAIX->H_HCO3 Intracellular_Alkalosis->Tumor_Cell Promotes Survival & Proliferation Quinoline_Sulfonamide This compound Quinoline_Sulfonamide->CAIX Inhibits

Caption: Quinoline-8-sulfonamides inhibit CA IX, disrupting pH homeostasis in hypoxic tumors.

Pyruvate Kinase M2 (PKM2): A Node in Cancer Metabolism

Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect—a reliance on glycolysis even in the presence of oxygen. Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is highly expressed in many tumors and is critical for this metabolic reprogramming.[7][8] PKM2 can switch between a highly active tetrameric state and a less active dimeric state, the latter of which diverts glycolytic intermediates into biosynthetic pathways necessary for cell proliferation.

This compound derivatives have been specifically designed as modulators of PKM2.[7] By influencing the oligomeric state of the enzyme, these compounds can impact the metabolic flux within cancer cells.

  • Mechanism of Action: Certain derivatives act as inhibitors, reducing the overall glycolytic rate. For instance, compound 9a was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and cell cycle arrest.[7][8] This modulation forces a metabolic shift that is detrimental to the rapidly proliferating cancer cells.

Protein Kinases: Broad-Spectrum Anticancer Potential

The quinoline scaffold is integral to several FDA-approved multi-kinase inhibitors, such as bosutinib and lenvatinib.[6][9] This establishes a strong precedent for developing quinoline-8-sulfonamides as inhibitors of protein kinases that drive oncogenesis. Targets of interest include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Critical for tumor angiogenesis.

  • EGFR (Epidermal Growth Factor Receptor): Often mutated or overexpressed in various cancers.

  • Other Tyrosine Kinases: A broad range of kinases involved in cell growth, survival, and migration.[9]

The design strategy involves modifying the this compound core to achieve specific interactions with the ATP-binding pocket of the target kinase, thereby blocking downstream signaling.

Chapter 2: Neurotherapeutic Targets in Alzheimer's Disease

Alzheimer's disease (AD) is a complex, multifactorial neurodegenerative disorder. The this compound scaffold is an ideal backbone for designing Multi-Target-Directed Ligands (MTDLs) that can simultaneously engage several key enzymes implicated in AD pathology.[10][11]

Monoamine Oxidases (MAO-A & MAO-B)

MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Elevated MAO activity, particularly MAO-B, in the brains of AD patients contributes to neurotransmitter depletion and increased oxidative stress.[12] Quinoline-8-sulfonamides have shown potent, competitive inhibition of both MAO-A and MAO-B.[1][10]

Cholinesterases (AChE & BChE)

A primary therapeutic strategy in AD is to increase levels of the neurotransmitter acetylcholine (ACh) by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Numerous this compound derivatives have been synthesized and evaluated as potent dual inhibitors of both cholinesterases.[1][10]

Table 2: Dual Inhibitory Activity of Quinoline-8-Sulfonamides Against AD-Related Enzymes

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)AChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
a5 0.59 ± 0.04---[10][12]
a12 -0.47 ± 0.03--[10][12]
a11 ---0.58 ± 0.05[10][12]
a6 --1.10 ± 0.77-[10][12]

Diagram: Multi-Target-Directed Ligand Strategy for Alzheimer's Disease

MTDL_AD cluster_MAO Oxidative Stress & Neurotransmitter Depletion cluster_ChE Cholinergic Deficit QS_Hybrid This compound (MTDL) MAO_A MAO-A QS_Hybrid->MAO_A Inhibits MAO_B MAO-B QS_Hybrid->MAO_B Inhibits AChE AChE QS_Hybrid->AChE Inhibits BChE BChE QS_Hybrid->BChE Inhibits Neurotransmitter_Degradation Neurotransmitter Degradation MAO_A->Neurotransmitter_Degradation Oxidative_Stress Oxidative Stress MAO_B->Oxidative_Stress ACh_Degradation Acetylcholine Degradation AChE->ACh_Degradation BChE->ACh_Degradation

Caption: A single this compound hybrid can inhibit MAOs and ChEs.

Chapter 3: A Novel Target in Inflammation

Chronic inflammation underlies many diseases, including rheumatoid arthritis (RA). Recent research has identified a novel target for quinoline-8-sulfonamides in this area.

Receptor (calcitonin) Activity Modifying Protein 1 (RAMP1)

In RA, fibroblast-like synoviocytes (FLS) are key players in perpetuating inflammation and joint destruction. A study identified N-(4-methoxyphenyl) this compound (QS-3g) as a potent anti-inflammatory agent that directly targets RAMP1.[13] RAMP1 is a protein that modulates the function of G protein-coupled receptors, and its inhibition by QS-3g in FLS led to a significant reduction in the release of pro-inflammatory cytokines like IL-1β and IL-6.[13]

  • Significance: This finding opens a new avenue for the development of quinoline-8-sulfonamides as targeted anti-inflammatory drugs, moving beyond traditional COX inhibitors.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of a compound to its target protein in a cellular context.

  • Principle: Ligand binding stabilizes a target protein against thermal denaturation.

  • Materials: Intact cells (e.g., FLS), test compound (QS-3g), lysis buffer, equipment for heating samples (e.g., PCR thermocycler), equipment for protein analysis (e.g., Western Blot or mass spectrometry).

  • Procedure:

    • Treat intact cells with the test compound or vehicle control (DMSO).

    • Heat aliquots of the treated cells across a range of temperatures.

    • Lyse the cells to release proteins.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of the target protein (RAMP1) remaining in the soluble fraction at each temperature using Western Blot.

  • Causality and Validation: A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct physical interaction between the compound and the target protein inside the cell. This self-validating system confirms target engagement under physiological conditions.

Chapter 4: Antimicrobial Targets

The quinoline core is famous for its antibacterial activity, forming the basis of the quinolone and fluoroquinolone antibiotics.[14] Hybridizing this core with a sulfonamide moiety creates molecules with promising activity against bacteria and fungi, including drug-resistant strains.[15][16]

Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for quinolone-class antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[14] These enzymes are essential for bacterial DNA replication, recombination, and repair.

  • Mechanism of Action: Quinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.[14] While this is the established mechanism for quinolones, it is the highly probable target for the antibacterial effects of this compound hybrids.

Combating Antibacterial Resistance

The development of hybrid molecules that combine the quinoline-sulfonamide scaffold with other pharmacophores or coordinate them with metal ions (e.g., Cadmium(II)) is a key strategy to combat resistance.[15][17] These hybrid agents may possess multiple mechanisms of action, making it more difficult for bacteria to develop resistance. For example, compound QS-3 showed a synergistic effect with ciprofloxacin and was particularly effective against antibiotic-resistant bacterial strains.[16]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery, with demonstrated activity against a wide spectrum of therapeutic targets. Its ability to engage enzymes central to cancer metabolism (CA IX, PKM2), neurodegeneration (MAOs, ChEs), inflammation (RAMP1), and bacterial survival (DNA gyrase) underscores its privileged status. The future of drug development with this scaffold lies in the rational design of next-generation derivatives with enhanced selectivity and potency. By leveraging multi-target-directed ligand strategies and innovative hybrid designs, researchers can continue to unlock the full therapeutic potential of this exceptional molecular framework.

References

Quinoline-8-Sulfonamide as a Modulator of Pyruvate Kinase M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, has emerged as a critical regulator of cancer cell metabolism and proliferation. Its unique ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to adapt their metabolic processes to support rapid growth. This dynamic regulation makes PKM2 an attractive therapeutic target. The quinoline-8-sulfonamide scaffold has been identified as a promising chemotype for the development of PKM2 modulators. Depending on the specific chemical substitutions, these compounds have been shown to act as either activators or inhibitors of PKM2, highlighting the versatility of this chemical core. This technical guide provides an in-depth overview of quinoline-8-sulfonamides as PKM2 modulators, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: Pyruvate Kinase M2 as a Therapeutic Target

In normal differentiated cells, glycolysis is tightly regulated to efficiently produce ATP through oxidative phosphorylation. However, many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen, with pyruvate being predominantly converted to lactate.[1] Pyruvate kinase M2 (PKM2) is a key player in this metabolic reprogramming.[2]

PKM2 is one of four pyruvate kinase isoforms in mammals and is expressed in embryonic and proliferating cells, including a wide range of tumors.[2] Unlike the constitutively active M1 isoform (PKM1), PKM2 activity is subject to complex regulation by allosteric effectors, such as fructose-1,6-bisphosphate (FBP), and post-translational modifications.[3] PKM2 can exist as a highly active tetramer or a less active dimer.[2] The dimeric form of PKM2 has a lower affinity for its substrate, phosphoenolpyruvate (PEP), leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce the building blocks (nucleotides, amino acids, and lipids) required for rapid cell proliferation.[4]

The dual role of PKM2 in both energy production and biosynthesis makes its modulation an attractive strategy for cancer therapy. Both activation and inhibition of PKM2 have been explored as potential therapeutic approaches. PKM2 activators lock the enzyme in its highly active tetrameric state, forcing the glycolytic flux towards ATP and pyruvate production, thereby limiting the availability of biosynthetic precursors.[3] Conversely, PKM2 inhibitors can further suppress its activity, potentially leading to a metabolic crisis in cancer cells that are highly dependent on glycolysis.

The this compound Scaffold: A Versatile Modulator of PKM2

The this compound core structure has been investigated for its potential to modulate the activity of PKM2. Interestingly, derivatives of this scaffold have been reported to function as both activators and inhibitors of the enzyme, demonstrating the tunability of its pharmacological effects through chemical modification.

Quinoline-8-Sulfonamides as PKM2 Activators

One class of quinoline sulfonamides has been identified as potent activators of PKM2. These compounds bind to a site distinct from the FBP binding pocket, inducing a conformational change that stabilizes the active tetrameric form of the enzyme.[3] This allosteric activation can overcome the inhibitory effects of phosphotyrosine peptides, which are often upregulated in cancer cells.[3]

Quinoline-8-Sulfonamides as Potential PKM2 Inhibitors

In contrast, other studies have explored different this compound derivatives as potential inhibitors of PKM2.[2] While direct enzymatic inhibition data for these specific compounds is still emerging, they have been shown to reduce intracellular pyruvate levels and exhibit significant cytotoxicity against various cancer cell lines.[2] The proposed mechanism involves the suppression of PKM2 activity, leading to a disruption of cancer cell metabolism and proliferation.

Quantitative Data

The following tables summarize the available quantitative data for this compound derivatives as PKM2 modulators.

Table 1: Enzymatic Modulation of PKM2 by a Quinoline Sulfonamide Activator
Compound IDScaffoldModulationAssay TypeAC50 (µM)
Compound 9[3]Quinolone SulfonamideActivationLDH-coupled0.017[3]

AC50 (Half-maximal activation concentration) represents the concentration of the compound required to elicit 50% of the maximal enzyme activation.

Table 2: Cytotoxic Effects of a this compound Derivative (Proposed PKM2 Inhibitor)
Compound IDCancer Cell LineCancer TypeAssay TypeIC50 (µM)
Compound 9a[2]C32Amelanotic melanomaWST-1520[2]
COLO829Malignant melanomaWST-1376[2]
MDA-MB-231Breast cancerWST-1609[2]
U87-MGGlioblastomaWST-1756[2]
A549Lung cancerWST-1496[2]

IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PKM2 signaling pathway, the proposed mechanism of action for this compound modulators, and a typical experimental workflow for their evaluation.

Mechanism_of_Action PKM2_Dimer PKM2 Dimer (Low Activity) PKM2_Tetramer PKM2 Tetramer (High Activity) PKM2_Dimer->PKM2_Tetramer Equilibrium Glycolysis_Off Glycolysis to Pyruvate (Blocked) PKM2_Dimer->Glycolysis_Off Glycolysis_On Glycolysis to Pyruvate (Enhanced) PKM2_Tetramer->Glycolysis_On Quinoline_Activator This compound (Activator) Quinoline_Activator->PKM2_Tetramer Binds & Stabilizes Quinoline_Inhibitor This compound (Inhibitor) Quinoline_Inhibitor->PKM2_Dimer Binds & Stabilizes Biosynthesis_Off Anabolic Pathways (Reduced) Glycolysis_On->Biosynthesis_Off Biosynthesis_On Anabolic Pathways (Favored) Glycolysis_Off->Biosynthesis_On Experimental_Workflow Synthesis Chemical Synthesis & Purification Biochemical_Assay In Vitro Enzymatic Assay (e.g., LDH-coupled) Synthesis->Biochemical_Assay Data_Analysis_1 Determine AC50/IC50 Biochemical_Assay->Data_Analysis_1 Cytotoxicity_Assay Cell Viability Assay (e.g., WST-1, MTT) Data_Analysis_1->Cytotoxicity_Assay Select Hits Lead_Optimization Lead Optimization Data_Analysis_1->Lead_Optimization SAR Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Metabolite_Analysis Metabolite Analysis (e.g., Pyruvate Levels) Cell_Culture->Metabolite_Analysis Data_Analysis_2 Determine Cytotoxic IC50 Cytotoxicity_Assay->Data_Analysis_2 Data_Analysis_2->Lead_Optimization SAR Data_Analysis_3 Quantify Metabolite Changes Metabolite_Analysis->Data_Analysis_3 Data_Analysis_3->Lead_Optimization Mechanism

References

Unlocking the Antimicrobial Potential of Quinoline-8-Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, hybrid molecules integrating different pharmacophores have garnered significant attention. Among these, quinoline-8-sulfonamide compounds have surfaced as a promising class of therapeutics, demonstrating a broad spectrum of activity against various bacterial and fungal strains. This technical guide provides an in-depth overview of the synthesis, antimicrobial properties, and putative mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate further research and development in this critical area.

I. Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their metal complexes is a generally straightforward and efficient process. The core structure is typically assembled through the acylation of 8-aminoquinoline with a substituted benzenesulfonyl chloride. Further modifications, such as complexation with metal acetates or chlorides, can be employed to enhance the antimicrobial potency of the parent compound.[1][2]

A general synthetic pathway is outlined below:

G cluster_synthesis General Synthetic Scheme start 8-Aminoquinoline step1 Acylation with Substituted Benzenesulfonyl Chloride start->step1 intermediate N-(quinolin-8-yl)benzenesulfonamide Derivative step1->intermediate step2 Complexation with Metal Acetate/Chloride (e.g., Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺) intermediate->step2 product This compound Metal Complex step2->product

A generalized synthetic route to this compound metal complexes.

II. Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this comparison. The data presented below is compiled from various studies and highlights the potential of these compounds.

Compound/DerivativeMicroorganismStrain TypeMIC (µg/mL)Reference
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex Staphylococcus aureusATCC 259230.1904[2]
Escherichia coliATCC 259226.09[2]
Candida albicansATCC 102310.1904[2]
QS-3 Pseudomonas aeruginosaStandard64[3][4]
Enterococcus faecalisStandard128[3]
Escherichia coliStandard128[3]
Salmonella typhiStandard512[3]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) Staphylococcus aureusMRSA (Multidrug-Resistant)Comparable to oxacillin/ciprofloxacin[5]
Compound 3l (a 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide) Escherichia coli-7.812[6]
Candida albicans-31.125[6]
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus-2[7][8]
Mycobacterium tuberculosisH37Rv10[7][8]
Quinoline-based hydroxyimidazolium hybrids 7c & 7d Cryptococcus neoformans-15.6[7][8]

III. Putative Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound hybrids is likely multifactorial, stemming from the combined actions of the quinoline and sulfonamide moieties.

G cluster_quinoline Quinoline Moiety Action cluster_sulfonamide Sulfonamide Moiety Action cluster_other Other Potential Mechanisms compound This compound Hybrid dna_gyrase DNA Gyrase compound->dna_gyrase targets topo_iv Topoisomerase IV compound->topo_iv targets dhps Dihydropteroate Synthase (DHPS) compound->dhps targets carbonic_anhydrase Carbonic Anhydrase Inhibition compound->carbonic_anhydrase may target dna_synthesis Inhibition of DNA Synthesis dna_gyrase->dna_synthesis topo_iv->dna_synthesis cell_death Bacterial Cell Death dna_synthesis->cell_death folate_synthesis Inhibition of Folate Synthesis dhps->folate_synthesis bacteriostasis Bacteriostasis folate_synthesis->bacteriostasis

Potential antimicrobial mechanisms of this compound compounds.
  • Inhibition of DNA Synthesis: The quinoline core is structurally related to quinolone antibiotics, which are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[3]

  • Inhibition of Folate Synthesis: The sulfonamide group is a well-established inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. Folate is a crucial precursor for the synthesis of nucleic acids, and its depletion results in a bacteriostatic effect.[3][6]

  • Carbonic Anhydrase Inhibition: Some studies suggest that quinoline-sulfonamide compounds may also act as carbonic anhydrase inhibitors.[2] This enzyme is present in various pathogens and is involved in essential metabolic processes.

IV. Experimental Protocols

A. Synthesis of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide

This protocol describes a representative synthesis of a this compound derivative.

  • Dissolution: Dissolve 8-aminoquinoline in a suitable solvent (e.g., pyridine or dichloromethane) in a round-bottom flask.

  • Acylation: Cool the solution in an ice bath and slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired N-(quinolin-8-yl)-4-chlorobenzenesulfonamide.

B. Broth Microdilution Method for MIC Determination

This standardized method is used to determine the in vitro antimicrobial susceptibility of microorganisms.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare serial dilutions of This compound compound in a 96-well microtiter plate step1 Inoculate each well with a standardized suspension of the test microorganism start->step1 step2 Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours) step1->step2 step3 Visually inspect the wells for bacterial/fungal growth (turbidity) step2->step3 end Determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration with no visible growth step3->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for a specified period (typically 16-24 hours for bacteria and 24-48 hours for fungi).

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

V. Conclusion and Future Perspectives

This compound compounds represent a promising and versatile scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, potent activity against a range of pathogens, and multifactorial mechanism of action make them attractive candidates for further investigation. Future research should focus on expanding the chemical diversity of this class through targeted modifications to improve potency, broaden the spectrum of activity, and enhance pharmacokinetic properties. In-depth studies to elucidate the precise molecular targets and mechanisms of action will be crucial for rational drug design and overcoming existing resistance mechanisms. The continued exploration of these compounds holds significant promise in the ongoing battle against infectious diseases.

References

Antifungal Potential of 8-Hydroxyquinoline-5-sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of drug-resistant fungal pathogens poses a significant threat to global health, creating an urgent need for novel antifungal agents. Among the promising scaffolds in antifungal drug discovery, 8-hydroxyquinoline and its derivatives have attracted considerable attention for their wide-ranging antimicrobial properties.[1] This technical guide delves into a specific and promising subclass, the 8-hydroxyquinoline-5-sulfonamides, providing a comprehensive overview of their antifungal activity, mechanism of action, and future prospects for researchers, scientists, and drug development professionals.

Core Concepts and Antifungal Activity

8-Hydroxyquinoline-5-sulfonamides are heterocyclic organic compounds featuring an 8-hydroxyquinoline core structure with a sulfonamide group attached at the 5-position.[1] This particular structural arrangement has been identified as a potent pharmacophore for developing new antifungal drugs.[1][2] Studies have consistently demonstrated significant in vitro and in vivo antifungal activity of these compounds against a variety of pathogenic fungi, notably including Candida species and various dermatophytes.[1][3] The conversion of a sulfonic acid group to a sulfonamide has been shown to enhance antifungal properties.[1][4]

Quantitative Data: Antifungal Efficacy

The antifungal potency of 8-hydroxyquinoline-5-sulfonamides is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1] The tables below summarize the reported MIC values for key derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivatives against Candida Species

CompoundFungal StrainMIC (µg/mL)Reference
PH151 (8-hydroxyquinoline-5-(N-4-chlorophenyl)sulfonamide)Candida albicans0.5 - 4[1][5]
ClioquinolCandida spp.0.031–2[1][6][7]
8-hydroxy-5-quinolinesulfonic acidCandida spp.1–512[1][6][7]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2–1024[6][7]

Table 2: In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivatives against Dermatophytes

CompoundFungal StrainMIC (µg/mL)EffectReference
8-hydroxy-5-quinolinesulfonic acidMicrosporum canisNot SpecifiedFungicidal[1]
8-hydroxy-5-quinolinesulfonic acidTrichophyton mentagrophytesNot SpecifiedFungicidal[1]
8-hydroxy-7-iodo-5-quinolinesulfonic acidMicrosporum canisNot SpecifiedFungicidal[1]
8-hydroxy-7-iodo-5-quinolinesulfonic acidTrichophyton mentagrophytesNot SpecifiedFungicidal[1]
ClioquinolTrichophyton mentagrophytesNot SpecifiedFungicidal[6][7]

Mechanism of Action

The primary antifungal mechanism of 8-hydroxyquinoline-5-sulfonamides involves the disruption of the fungal cell's structural integrity.[1] This is a significant advantage as the fungal cell wall is a unique structure absent in mammalian cells, suggesting a potential for selective toxicity.[1]

  • Cell Wall Damage : Key studies using sorbitol protection assays and scanning electron microscopy have confirmed that these compounds inflict damage upon the cell walls of Candida species and dermatophytes.[1][5][8]

  • Inhibition of Morphogenesis : A critical virulence factor for Candida albicans is its ability to switch between yeast and hyphal forms. These compounds have been shown to inhibit the formation of pseudohyphae, thereby potentially reducing the pathogenicity of the fungus.[1][5][8]

  • Compromised Cytoplasmic Membrane Integrity : Certain derivatives, particularly the sulfonic acid precursors, have been found to disrupt the functional integrity of the fungal cytoplasmic membrane, leading to the leakage of cellular contents.[1][8][9]

cluster_Compound 8-Hydroxyquinoline-5-sulfonamide cluster_Fungus Fungal Cell cluster_Effects Cellular Effects Compound Compound CellWall Cell Wall Compound->CellWall Targets PlasmaMembrane Plasma Membrane Compound->PlasmaMembrane Affects (some derivatives) Morphogenesis Pseudohyphae Formation Compound->Morphogenesis Prevents Disruption Disruption & Damage CellWall->Disruption Compromised Compromised Integrity PlasmaMembrane->Compromised Inhibition Inhibition Morphogenesis->Inhibition CellDeath Fungal Cell Death Disruption->CellDeath Leads to Compromised->CellDeath Leads to Inhibition->CellDeath Contributes to

Caption: Proposed mechanism of action for 8-hydroxyquinoline-5-sulfonamides against fungal cells.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antifungal activity of 8-hydroxyquinoline-5-sulfonamides.

Synthesis of 8-Hydroxyquinoline-5-Sulfonyl Chloride (Intermediate)
  • Place 8-hydroxyquinoline in a flask and cool in an ice bath.[10]

  • Add chlorosulfonic acid dropwise to the flask.[10]

  • Stir the resulting mixture at room temperature for 24 hours.[10]

  • Pour the reaction mixture onto ice and extract with ethylene chloride.[10]

  • Dry the combined extracts over anhydrous sodium sulfate.[10]

  • Evaporate the solvent in vacuo to obtain the 8-hydroxyquinoline-5-sulfonyl chloride product.[10]

Synthesis of 8-Hydroxyquinoline-5-Sulfonamides
  • Add the appropriate amine to a suspension of 8-hydroxyquinoline-5-sulfonyl chloride in anhydrous acetonitrile.[10]

  • Stir the reaction mixture at room temperature for 24 hours.[10]

  • Pour the mixture into water and extract with chloroform.[10]

  • Dry the combined organic extracts over anhydrous sodium sulfate.[10]

  • Evaporate the solvent and purify the crude product by recrystallization from methanol to yield the final sulfonamide compound.[10]

cluster_synthesis Synthesis Workflow A 8-Hydroxyquinoline C 8-Hydroxyquinoline- 5-Sulfonyl Chloride A->C + B Chlorosulfonic Acid B->C E 8-Hydroxyquinoline- 5-Sulfonamide C->E + D Amine (R-NH2) D->E

Caption: General synthesis pathway for 8-hydroxyquinoline-5-sulfonamides.

Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Fungal Inoculum Preparation : Prepare a suspension of the fungal isolate in a sterile saline solution. Adjust the suspension's turbidity to match a 0.5 McFarland standard. Further dilute this stock in RPMI 1640 medium to a final concentration of approximately 0.5-2.5 x 10³ Colony Forming Units (CFU)/mL.[1]

  • Drug Dilutions : Dissolve the 8-hydroxyquinoline-5-sulfonamide compounds in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial twofold dilutions of the compounds in RPMI 1640 medium within 96-well microtiter plates.[1][7]

  • Inoculation and Incubation : Inoculate each well with the prepared fungal suspension. Incubate the plates at 35°C for 24-48 hours.[1]

  • MIC Determination : The MIC is the lowest concentration of the compound where no visible growth is observed.[1]

Sorbitol Protection Assay

This assay helps determine if a compound targets the fungal cell wall.[1]

  • Assay Setup : Perform the broth microdilution assay as described above. Prepare a parallel set of microtiter plates where the RPMI 1640 medium is supplemented with 0.8 M sorbitol, which acts as an osmotic stabilizer.[1]

  • Interpretation : If the compound targets the cell wall, the fungal cells will be protected by the osmotic stabilizer. A significant increase in the MIC value in the presence of sorbitol suggests the compound's mechanism involves cell wall disruption.[1]

Cellular Leakage Assay

This assay measures the integrity of the cytoplasmic membrane.

  • Fungal cells are treated with the test compounds at their MIC.[9]

  • At various time intervals (e.g., 6, 24, 48 hours), aliquots are taken and centrifuged to pellet the cells.[9]

  • The absorbance of the supernatant is measured at 260 nm.[9]

  • An increase in absorbance at 260 nm indicates the leakage of nucleic acids and other intracellular components, signifying compromised membrane integrity.[8][9]

Ergosterol Binding Assay

This assay investigates if the compounds interact with ergosterol in the fungal membrane.

  • The MICs of the 8-hydroxyquinoline derivatives are determined using the standard broth microdilution method.[8]

  • A parallel experiment is conducted where varying concentrations of external ergosterol are added to the RPMI 1640 growth medium.[8]

  • If the compound binds to ergosterol, the externally added ergosterol will compete for binding, and an increase in the MIC value will be observed.[8] Studies on 8-hydroxy-5-quinolinesulfonic acid derivatives showed that MICs did not increase after adding ergosterol, suggesting their action is not through ergosterol binding.[8]

cluster_workflow Antifungal Screening Workflow cluster_mech Synthesis Compound Synthesis MIC_Assay Broth Microdilution (MIC Determination) Synthesis->MIC_Assay Mechanism_Studies Mechanism of Action Studies MIC_Assay->Mechanism_Studies Toxicity Toxicology Studies Mechanism_Studies->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Sorbitol Sorbitol Assay Leakage Cellular Leakage SEM SEM Analysis

Caption: Experimental workflow for the evaluation of antifungal 8-hydroxyquinoline-5-sulfonamides.

Structure-Activity Relationship (SAR)

Initial investigations into the SAR of 8-hydroxyquinoline-5-sulfonamides have provided valuable insights for future drug design:

  • The 8-hydroxyquinoline core is essential for antifungal activity.[1]

  • Modifications at the 5- and 7-positions of the quinoline ring generally enhance antifungal and antibacterial activities.[2][11]

  • The nature of the substituent on the sulfonamide group plays a crucial role in modulating the antifungal potency and spectrum of activity.[1] For example, derivatives containing a benzene ring separated by a sulfonamide spacer show promising activity.[2][12]

Toxicological Profile

Preliminary toxicological assessments have been conducted using alternative animal models.[3] Compounds such as PH151 and PH153 demonstrated low toxicity in Drosophila melanogaster and did not disrupt chicken embryogenesis.[3][13] However, a dose-dependent toxicity was noted in zebrafish embryos, underscoring the necessity for thorough toxicological evaluations in mammalian models to establish a clear safety profile before clinical consideration.[3][13]

Future Directions and Conclusion

8-Hydroxyquinoline-5-sulfonamides are a highly promising class of compounds in the ongoing search for new and effective antifungal agents. Their targeted action on the fungal cell wall offers a desirable selective toxicity profile, and early in vivo studies have shown their potential in treating systemic candidiasis.[1][3]

Future research efforts should be concentrated on:

  • Lead Optimization : Synthesizing and screening a more extensive library of derivatives to enhance potency, selectivity, and pharmacokinetic properties.[1]

  • Comprehensive Mechanistic Studies : Further elucidating the precise molecular targets within the fungal cell.[1]

  • In-depth Toxicological Evaluation : Performing rigorous toxicity studies in mammalian models.[1][3]

  • Formulation Development : Exploring novel delivery systems, such as nanoemulsions, to improve the efficacy of these compounds, especially for topical applications.[5]

References

Unveiling the Anti-inflammatory Potential of N-(4-methoxyphenyl) quinoline-8-sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: A New Frontier in Anti-inflammatory Drug Discovery

The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. In this landscape, N-(4-methoxyphenyl) quinoline-8-sulfonamide, a promising small molecule, has emerged as a compound of significant interest. This technical guide provides an in-depth exploration of its anti-inflammatory properties, offering researchers, scientists, and drug development professionals a comprehensive resource to understand its mechanism of action and to guide future investigations. Drawing upon the latest scientific findings, this document synthesizes the current knowledge of this this compound derivative, from its molecular interactions to its effects in preclinical models of inflammation.

The Emergence of a Novel Anti-inflammatory Candidate

N-(4-methoxyphenyl) this compound, also identified in the literature as QS-3g, belongs to the this compound class of compounds, a scaffold known for its diverse biological activities.[1][2] Initial screenings of a series of 8-quinoline sulfonyl amide derivatives identified QS-3g as a potent inhibitor of the inflammatory response in fibroblast-like synoviocytes (FLS), key cellular players in the pathogenesis of rheumatoid arthritis.[3] This discovery has paved the way for a deeper investigation into its therapeutic potential and a detailed characterization of its mechanism of action.

The rationale for focusing on FLS stems from their central role in the perpetuation of chronic inflammation and joint destruction in rheumatoid arthritis.[4][5] These cells, when activated, adopt an aggressive phenotype, producing a cocktail of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes that contribute to the pathology of the disease.[4][5] Therefore, targeting FLS represents a strategic approach to mitigating the debilitating effects of chronic inflammatory conditions.

A Multi-pronged Mechanism of Action: Beyond a Single Target

The anti-inflammatory effects of N-(4-methoxyphenyl) this compound are not attributed to a single, linear pathway but rather a multi-faceted mechanism that involves the modulation of key signaling cascades implicated in inflammation.

Primary Target: Receptor (Calcitonin) Activity Modifying Protein 1 (RAMP1)

The primary molecular target of N-(4-methoxyphenyl) this compound has been identified as the Receptor (Calcitonin) Activity Modifying Protein 1 (RAMP1).[3] RAMPs are single-transmembrane-domain proteins that are crucial for the function of several G protein-coupled receptors (GPCRs), including the calcitonin receptor-like receptor (CLR).[6] The interaction of RAMP1 with CLR forms the receptor for calcitonin gene-related peptide (CGRP), a neuropeptide involved in pain and inflammation.[6]

Modulation of the Gαs/Gαi-cAMP Signaling Pathway

The engagement of RAMP1 by N-(4-methoxyphenyl) this compound leads to a significant modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[3] Specifically, the compound has been observed to restore the balance between the Gαi (inhibitory) and Gαs (stimulatory) G proteins, leading to an upregulation of intracellular cAMP levels.[3] The cAMP pathway is a critical regulator of cellular function, and its activation is often associated with anti-inflammatory responses.[7] By increasing cAMP levels, N-(4-methoxyphenyl) this compound can effectively dampen the inflammatory cascade within fibroblast-like synoviocytes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RAMP1 RAMP1 CLR CLR RAMP1->CLR Forms complex G_protein Gαs/Gαi CLR->G_protein Activates AC Adenylate Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Inflammatory_Response Inflammatory Response (e.g., IL-1β, IL-6) PKA->Inflammatory_Response Inhibits QS3g N-(4-methoxyphenyl) This compound QS3g->RAMP1 Binds to

Figure 1: Proposed mechanism of action of N-(4-methoxyphenyl) this compound via the RAMP1-cAMP pathway.

Inhibition of NF-κB and MAPK Signaling Pathways

Beyond its primary interaction with RAMP1, the anti-inflammatory effects of the this compound scaffold are also attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][9] These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

While the direct effect of N-(4-methoxyphenyl) this compound on these pathways has not been fully elucidated, studies on closely related derivatives suggest that it likely exerts a similar inhibitory effect, contributing to its overall anti-inflammatory profile.[8]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) Receptor->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-6, iNOS, COX-2) MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression QS3g N-(4-methoxyphenyl) This compound QS3g->MAPK_Pathway Inhibits QS3g->NFkB_Pathway Inhibits

References

A Senior Application Scientist's Guide to the Preliminary In Vitro Evaluation of Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Therapeutic Promise of the Quinoline-8-Sulfonamide Scaffold

The quinoline nucleus is a privileged heterocyclic scaffold, renowned for its presence in a multitude of compounds with diverse and potent biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] When fused with a sulfonamide moiety at the 8th position, this scaffold gives rise to this compound derivatives, a class of molecules that has garnered significant attention in medicinal chemistry. These derivatives have emerged as promising candidates for therapeutic intervention, acting as inhibitors of critical enzymes and modulators of key signaling pathways implicated in various pathologies.[3][4][5]

Recent research highlights their potential as anticancer agents by targeting tumor-specific metabolism, as novel antibacterials to combat drug resistance, and as potent enzyme inhibitors for neurodegenerative diseases and other conditions.[1][3][6] The journey from a newly synthesized derivative to a viable drug candidate, however, is contingent upon a rigorous and logically structured preclinical evaluation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the preliminary in vitro assessment of novel this compound derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, emphasizing the design of self-validating systems to ensure data integrity and reproducibility. The methodologies outlined herein represent the foundational screening cascade required to identify promising lead compounds for further development.

Part 1: Foundational Assessment of Anticancer Activity via Cell Viability

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic and anti-proliferative effects. This foundational screen serves to identify compounds that can effectively inhibit the growth of or kill cancer cells. The causality here is straightforward: a compound with no effect on cancer cell viability is unlikely to be a successful oncology therapeutic. For a robust and informative screen, it is imperative to test derivatives against a panel of cancer cell lines representing different tumor types (e.g., lung, breast, pancreatic) and, crucially, against a non-cancerous cell line to establish a preliminary therapeutic window and assess selectivity.[7][8][9]

Core Methodology: WST-1 Cell Viability Assay

The Water-Soluble Tetrazolium salt (WST-1) assay is a sensitive and reliable colorimetric method for quantifying cell viability and proliferation. The underlying principle is the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases, which are only active in metabolically intact, viable cells. The amount of formazan dye produced, measured by absorbance, is directly proportional to the number of living cells.

Experimental Protocol: WST-1 Assay

  • Cell Seeding:

    • Harvest cells from culture flasks during their logarithmic growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed cells into a 96-well microplate at a pre-optimized density (typically 5,000 to 10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the this compound derivative in sterile Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration in the wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control) to the respective wells. Include "cells only" and "medium only" controls.

    • Incubate the plate for a defined exposure period, typically 48 or 72 hours.[3]

  • Assay Execution and Data Acquisition:

    • Following incubation, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the color to develop. Monitor the plate to prevent over-development.

    • Gently shake the plate to ensure homogeneous distribution of the formazan product.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~620 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Summarizing Cytotoxic Potency

Quantitative data should be summarized in a clear, comparative format.

Compound Cell Line Cancer Type IC₅₀ (µM) ± SD
Derivative 3c C-32Amelanotic Melanoma25.4 ± 2.1
MDA-MB-231Breast Adenocarcinoma19.8 ± 1.5
A549Lung Adenocarcinoma35.2 ± 3.0
HFF-1Normal Dermal Fibroblasts>100
Cisplatin C-32Amelanotic Melanoma22.7 ± 1.9
MDA-MB-231Breast Adenocarcinoma20.5 ± 1.8
A549Lung Adenocarcinoma28.9 ± 2.5
HFF-1Normal Dermal Fibroblasts15.6 ± 1.3

Data is hypothetical, based on trends observed in the literature for active compounds like derivative 3c.[8][9]

Visualization: Cell Viability Assay Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_detect Phase 3: Detection & Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 prep_cpd 3. Prepare Compound Serial Dilutions incubate1->prep_cpd treat 4. Treat Cells with Compound prep_cpd->treat incubate2 5. Incubate 48-72h (Exposure) treat->incubate2 add_wst1 6. Add WST-1 Reagent incubate2->add_wst1 incubate3 7. Incubate 1-4h (Color Development) add_wst1->incubate3 read 8. Read Absorbance (450 nm) incubate3->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: General workflow of a cell viability assay.[4]

Part 2: Elucidating Mechanism of Action via Enzyme Inhibition Assays

Identifying a potent cytotoxic compound is only the first step. Understanding how it works is paramount. Many this compound derivatives exert their therapeutic effects by inhibiting specific enzymes that are critical for disease progression.[3] Key targets for this scaffold include Pyruvate Kinase M2 (PKM2) in cancer metabolism, Carbonic Anhydrases (CAs) in tumorigenesis and other diseases, and Cholinesterases (AChE, BChE) in neurodegenerative disorders.[2][6][7][10]

Focus Target: Pyruvate Kinase M2 (PKM2)

Rationale & Expertise: PKM2 is a key glycolytic enzyme that is highly expressed in many human tumors.[7] It plays a pivotal role in regulating cancer cell metabolism, shifting glucose metabolism towards anabolic pathways that support rapid cell proliferation (the Warburg effect). Therefore, modulating PKM2 activity is an attractive therapeutic strategy.[3][7] Quinoline-8-sulfonamides have been identified as potent modulators of PKM2, capable of reducing cancer cell viability.[3]

Methodology: In Vitro PKM2 Activity Assay (Fluorometric)

This protocol describes a coupled enzyme assay, often available in commercial kits, to measure the concentration of pyruvate, the product of the PKM2-catalyzed reaction. A decrease in pyruvate production in the presence of the test compound indicates inhibition.

Experimental Protocol: PKM2 Inhibition

  • Reagent Preparation:

    • Prepare assay buffer, pyruvate probe, enzyme mix, and substrate (PEP) according to the manufacturer's instructions (e.g., Abcam, Cat. No. ab65342).[3]

    • Prepare a positive control inhibitor (if available) and the this compound test compounds at various concentrations in DMSO/assay buffer.

  • Sample Preparation:

    • For testing on endogenous enzymes, treat cancer cells (e.g., A549) with the compound for a specified time (e.g., 72 hours).[3]

    • Lyse the cells using the provided lysis buffer, centrifuge to remove debris, and collect the supernatant (cell lysate) containing the PKM2 enzyme.

    • Alternatively, use purified recombinant human PKM2 protein for a direct inhibition assay.

  • Assay Procedure:

    • Set up reactions in a 96-well black microplate suitable for fluorescence.

    • Add samples (cell lysate or recombinant enzyme) to the wells.

    • Add the test compounds at their final desired concentrations to the respective wells. Include a "no inhibitor" control.

    • Prepare a reaction mix containing the assay buffer, enzyme mix, and pyruvate probe.

    • Add the reaction mix to all wells and incubate for 30-60 minutes at room temperature, protected from light.

    • Initiate the reaction by adding the substrate (PEP).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., λex = 535 nm / λem = 587 nm) in kinetic mode for 30-60 minutes using a microplate reader.

    • The rate of increase in fluorescence is proportional to the pyruvate concentration, and thus to PKM2 activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization: PKM2's Role in Glycolysis and Inhibition

G PEP Phosphoenolpyruvate (PEP) PKM2 PKM2 Enzyme PEP->PKM2 ADP Pyruvate Pyruvate Metabolism Anabolic Metabolism (Supports Proliferation) Pyruvate->Metabolism TCA TCA Cycle (ATP Production) Pyruvate->TCA PKM2->Pyruvate ATP Inhibitor This compound Inhibitor Inhibitor->PKM2 Inhibition

Caption: Inhibition of PKM2 by quinoline-8-sulfonamides blocks pyruvate production.

Part 3: Evaluation of Antibacterial Activity

The rise of antibiotic-resistant bacteria presents a global health crisis. Hybrid molecules that combine two or more pharmacophores are a promising strategy to develop new antibacterial agents.[1] The quinoline-sulfonamide hybrid is particularly interesting, as quinolones target bacterial DNA synthesis (via DNA gyrase), while sulfonamides inhibit folate biosynthesis (via DHPS), an essential metabolic pathway in bacteria.[1][11]

Core Methodology: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard for determining MIC values and is essential for assessing the potency of new antibacterial compounds.[1][12]

Experimental Protocol: Broth Microdilution

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Use a sterile 96-well microplate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the compound stock solution to the first column of wells, creating an initial 2-fold dilution.

    • Perform 2-fold serial dilutions by transferring 100 µL from one column to the next across the plate. Discard the final 100 µL from the last column. This creates a range of compound concentrations.

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the final bacterial inoculum to each well (except for a sterility control well). The final volume in each well will be ~110 µL.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[1]

Data Presentation: Summarizing Antibacterial Efficacy
Compound Bacterial Strain MIC (µg/mL)
QS-3 P. aeruginosa64
E. coli128
E. faecalis128
S. typhi512
Ciprofloxacin P. aeruginosa1
E. coli0.015

Data adapted from studies on active quinoline-sulfonamide hybrids.[1][11]

Visualization: MIC Determination Workflow

G cluster_prep 1. Compound Dilution cluster_inoc 2. Inoculation cluster_read 3. Incubation & Reading start Start with Stock Solution in Well 1 d1 Well 2 start->d1 2-Fold Serial Dilution d2 Well 3 d1->d2 2-Fold Serial Dilution dn ... Well 12 d2->dn 2-Fold Serial Dilution add_inoculum Add Inoculum to All Wells inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate 18-24h at 37°C read Visually Inspect for Turbidity incubate->read mic Determine MIC: Lowest Concentration with No Growth read->mic

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Outlook

This guide outlines the critical first steps in the in vitro evaluation of novel this compound derivatives. By systematically assessing cytotoxicity, probing for specific enzyme inhibition, and exploring potential antibacterial activity, researchers can efficiently identify promising lead compounds. A derivative demonstrating high potency against cancer cells (low IC₅₀), selectivity over normal cells, a well-defined mechanism of action (e.g., PKM2 inhibition), or significant antibacterial efficacy (low MIC) warrants advancement in the drug discovery pipeline. Subsequent steps would involve more complex cellular assays (e.g., apoptosis, cell cycle analysis), target engagement studies, ADME/Tox profiling, and ultimately, validation in in vivo models. This structured, mechanism-aware approach ensures that resources are focused on compounds with the highest probability of therapeutic success.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] Among these, quinoline-sulfonamides are of particular interest due to their roles as potent and selective enzyme inhibitors, making them valuable candidates in drug discovery and development.[1][2] The sulfonamide functional group can enhance the pharmacological properties of a molecule, including its ability to cross cell membranes.[1] This application note provides a detailed, two-step experimental protocol for the synthesis of quinoline-8-sulfonamide, a key intermediate for the development of novel therapeutics.

The synthesis involves the initial preparation of the reactive intermediate, quinoline-8-sulfonyl chloride, through the sulfonation of quinoline, followed by its reaction with an amine source to yield the desired this compound. The protocol is designed for researchers in organic and medicinal chemistry, providing not only a step-by-step guide but also the rationale behind key experimental choices to ensure a high degree of success and product purity.

Synthesis Workflow

The overall synthetic pathway for this compound is a two-step process, as illustrated in the workflow diagram below. The first step is the formation of quinoline-8-sulfonyl chloride from quinoline. The second step is the amination of the sulfonyl chloride to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Quinoline-8-Sulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound Quinoline Quinoline Reaction1 React with Chlorosulfonic Acid, then Thionyl Chloride Quinoline->Reaction1 Quinoline_Sulfonyl_Chloride Quinoline-8-Sulfonyl Chloride Reaction1->Quinoline_Sulfonyl_Chloride Quinoline_Sulfonyl_Chloride_2 Quinoline-8-Sulfonyl Chloride Reaction2 React with Ammonia Source (e.g., Ammonium Hydroxide) Quinoline_Sulfonyl_Chloride_2->Reaction2 Quinoline_Sulfonamide This compound Reaction2->Quinoline_Sulfonamide

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Quinoline-8-Sulfonyl Chloride

This procedure details the preparation of the key intermediate, quinoline-8-sulfonyl chloride, from quinoline. The use of chlorosulfonic acid followed by thionyl chloride is a well-established method for this transformation.[4][5]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
QuinolineC₉H₇N129.1612.9 g (0.1 mol)
Chlorosulfonic AcidHSO₃Cl116.5258.3 g (0.5 mol)
Thionyl ChlorideSOCl₂118.9723.8 g (0.2 mol)
IceH₂O18.02As needed
Dichloromethane (DCM)CH₂Cl₂84.93As needed
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add chlorosulfonic acid (58.3 g, 0.5 mol).

  • Addition of Quinoline: Cool the flask in an ice-water bath. Slowly add quinoline (12.9 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. Rationale: This exothermic reaction needs to be controlled to prevent side reactions and ensure regioselective sulfonation at the 8-position.

  • Sulfonation Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 140 °C. Maintain this temperature for 4-6 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC). Rationale: Heating drives the sulfonation reaction to completion.

  • Formation of Sulfonyl Chloride: Cool the reaction mixture to room temperature. Slowly add thionyl chloride (23.8 g, 0.2 mol) to the mixture. Heat the reaction mixture to 70 °C and maintain for 2-3 hours.[5] Rationale: Thionyl chloride converts the initially formed sulfonic acid into the more reactive sulfonyl chloride.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture into a beaker containing crushed ice. A precipitate of quinoline-8-sulfonyl chloride will form.[4]

  • Purification: Filter the precipitate and wash it with cold water until the filtrate is neutral. Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like chloroform or by column chromatography.[4]

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of quinoline-8-sulfonyl chloride to this compound via reaction with an ammonia source. This is a standard method for the synthesis of primary sulfonamides.[6][7]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Quinoline-8-sulfonyl chlorideC₉H₆ClNO₂S227.6722.8 g (0.1 mol)
Dichloromethane (DCM)CH₂Cl₂84.93200 mL
Ammonium Hydroxide (28-30%)NH₄OH35.0450 mL
PyridineC₅H₅N79.102-3 drops
Hydrochloric Acid (conc.)HCl36.46As needed
Cold WaterH₂O18.02As needed

Procedure:

  • Reaction Setup: Dissolve quinoline-8-sulfonyl chloride (22.8 g, 0.1 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.[3]

  • Amination Reaction: Cool the solution to 10 °C in an ice bath.[3] Add a few drops of pyridine as a catalyst.[3] Slowly add concentrated ammonium hydroxide (50 mL) to the stirred solution. Rationale: Pyridine acts as a nucleophilic catalyst and also neutralizes the HCl formed during the reaction. The reaction is exothermic and cooling is necessary.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature.[3] Monitor the progress of the reaction by TLC until the starting material (quinoline-8-sulfonyl chloride) is consumed.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing cold water.[3] Acidify the mixture with a few drops of concentrated HCl to precipitate the product.[3]

  • Purification: Filter the precipitate and wash it with cold water. Dry the crude product under vacuum. The final product, this compound, can be further purified by recrystallization to obtain a high-purity solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compound.[3][8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the sulfonamide group (S=O stretching and N-H stretching).[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product.[9]

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

Safety and Handling

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • The reactions generate corrosive and toxic gases (HCl, SO₂). Ensure that the reaction setup is properly vented through a gas trap containing a neutralizing solution (e.g., sodium hydroxide solution).

  • Quinoline and its derivatives can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can successfully synthesize this important building block for further derivatization and biological evaluation. The rationale provided for each critical step is intended to empower the user to troubleshoot and adapt the protocol as needed for their specific research goals.

References

Application Note: A Step-by-Step Guide to the Synthesis of Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline-8-sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Its derivatives have shown promise as inhibitors of critical enzymes such as monoamine oxidases (MAOs), cholinesterases (ChEs), and the M2 isoform of pyruvate kinase (PKM2), making them relevant for neurodegenerative diseases and oncology.[1][3][4] Furthermore, this structural motif is integral to the development of novel antibacterial agents.[5] This guide provides a comprehensive, two-stage protocol for the synthesis of the parent compound, this compound, starting from quinoline. We detail the synthesis of the crucial intermediate, quinoline-8-sulfonyl chloride, followed by its amination. The causality behind experimental choices, safety considerations, and characterization techniques are explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The fusion of a quinoline ring and a sulfonamide group creates a molecule with significant therapeutic potential. The quinoline system, a bicyclic aromatic heterocycle, is found in various natural products and synthetic drugs, known for its diverse pharmacological effects including anticancer and antimalarial properties.[3] The sulfonamide group is a well-established pharmacophore responsible for the antibacterial activity of sulfa drugs and is present in molecules designed to inhibit enzymes like carbonic anhydrase.[2][5] The lipophilic nature of the quinoline core allows for penetration of biological membranes, while the sulfonamide moiety provides key hydrogen bonding interactions with biological targets, making the hybrid structure a powerful tool in drug design.[6]

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-part process. The first part involves the preparation of a stable, reactive intermediate, quinoline-8-sulfonyl chloride. The second part is the subsequent reaction of this intermediate with an ammonia source to yield the final sulfonamide product.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Quinoline Quinoline Reagents1 Chlorosulfonic Acid, Thionyl Chloride Quinoline->Reagents1 QSC Quinoline-8-sulfonyl Chloride (Intermediate) Reagents1->QSC Sulfonylation & Chlorination QSC_ref Quinoline-8-sulfonyl Chloride QSC->QSC_ref Isolate & Purify Reagents2 Ammonia Source, Pyridine (Base) QSC_ref->Reagents2 QSA This compound (Final Product) Reagents2->QSA Amination G cluster_setup Setup cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Final Product Synthesis setup_flask Assemble 3-neck flask under inert atmosphere charge_quinoline Charge flask with Quinoline setup_flask->charge_quinoline add_csa Dropwise add Chlorosulfonic Acid (cold) charge_quinoline->add_csa heat_sulfonation Heat to 100-160°C (2-4h) add_csa->heat_sulfonation cool_1 Cool to 40-50°C heat_sulfonation->cool_1 add_thionyl Dropwise add Thionyl Chloride cool_1->add_thionyl heat_chlorination Heat to 50-70°C (1-2h) add_thionyl->heat_chlorination workup_1 Pour onto ice, filter solid heat_chlorination->workup_1 dry_1 Wash with H₂O & Dry workup_1->dry_1 qsc_product Quinoline-8-sulfonyl Chloride dry_1->qsc_product dissolve_qsc Dissolve intermediate in DCM qsc_product->dissolve_qsc cool_2 Cool to 0-10°C dissolve_qsc->cool_2 add_amine Add aq. Ammonia & Pyridine cool_2->add_amine react_overnight Stir overnight at RT add_amine->react_overnight workup_2 Pour into acidic water, filter solid react_overnight->workup_2 purify_2 Recrystallize or use Column Chromatography workup_2->purify_2 qsa_product This compound purify_2->qsa_product

References

Application Notes and Protocols for the Analytical Characterization of Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the analytical techniques for the characterization of quinoline-8-sulfonamide and its derivatives. The information is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of these compounds.

Introduction

This compound is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer, antibacterial, and neuroprotective activities.[1][2][3][4] The sulfonamide group and the quinoline nitrogen atom are crucial for interacting with enzymatic receptors.[5] Accurate and robust analytical characterization is essential to ensure the identity, purity, and quality of these compounds for research and drug development purposes. This document outlines the primary analytical techniques and provides detailed protocols for their application.

Analytical Techniques Overview

A multi-technique approach is typically employed for the comprehensive characterization of this compound derivatives. The most common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.

  • Mass Spectrometry (MS): For molecular weight determination and elemental composition confirmation.

  • Infrared (IR) Spectroscopy: For the identification of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • UV-Visible (UV-Vis) Spectroscopy: For analyzing photophysical properties.

  • X-ray Crystallography: For determining the three-dimensional molecular structure in the solid state.

The following sections provide detailed protocols and data for these techniques.

Experimental Protocols and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound derivatives. Both ¹H and ¹³C NMR are essential for a complete analysis.[6]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

    • Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Data Acquisition:

    • Acquire ¹H NMR spectra, noting the chemical shift (δ), multiplicity (s, d, t, q, m, etc.), coupling constants (J in Hz), and integration.

    • Acquire ¹³C NMR spectra. Two-dimensional NMR techniques like HSQC and HMBC can be used for unambiguous assignment of carbon signals.[1][3]

  • Data Analysis: Compare the obtained spectra with expected values for the target molecule.

Table 1: Representative ¹H NMR Data for a this compound Derivative [3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.08dd4.2, 1.2
H-48.54dd8.4, 1.2
H-58.28-8.33m-
H-78.28-8.33m-
H-37.65-7.76m-
H-67.65-7.76m-
SO₂NH8.78-10.15s (broad)-

Note: Chemical shifts can vary depending on the specific derivative and solvent used. The sulfonamide proton often appears as a broad singlet.[7]

Table 2: Representative ¹³C NMR Data for a this compound Derivative [3]

Carbon AssignmentChemical Shift (δ, ppm)
C-2151.7
C-8a143.4
C-4137.5
C-8137.5
C-7134.1
C-5130.9
C-4a128.9
C-6126.1
C-3122.9
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound derivatives by providing a highly accurate mass measurement.[3]

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. For quinoline-8-sulfonamides, positive ion mode ([M+H]⁺) is common.[3]

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the expected molecular formula. The mass difference should be within a few parts per million (ppm).

Table 3: Example of HRMS Data for a this compound Derivative [3]

IonCalculated m/zFound m/z
[M+H]⁺247.0541247.0553
[M+Na]⁺269.0361269.0362
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, particularly the sulfonamide moiety.

Protocol for IR Analysis:

  • Sample Preparation: Samples can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives [2][8]

Functional GroupWavenumber (cm⁻¹)Description
N-H (sulfonamide)~3400Stretching vibration
C=N (quinoline)~1583Stretching vibration
SO₂ (sulfonamide)~1342, ~1165Asymmetric and symmetric stretching
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound compounds.

Protocol for HPLC Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase column, such as a C18 column (e.g., Accucore RP-MS, 150 mm x 2.1 mm).[3]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[1]

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity is determined by the percentage of the main peak area relative to the total peak area.

Table 5: Example of HPLC Purity Data [1]

CompoundRetention Time (t_r, min)Purity (%)
This compound derivative0.96>97

Visualized Workflows and Pathways

General Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized this compound derivative.

General Workflow for this compound Characterization cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization and Purity Assessment Synthesis Synthesis of Derivative TLC TLC Monitoring Synthesis->TLC Reaction Progress Purification Purification (e.g., Column Chromatography) Characterization_Start Purified Compound Purification->Characterization_Start TLC->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Characterization_Start->NMR MS Mass Spectrometry (HRMS) Characterization_Start->MS IR IR Spectroscopy Characterization_Start->IR Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation HPLC HPLC Analysis Purity_Assessment Purity >95%? HPLC->Purity_Assessment Structure_Confirmation->Purification No Structure_Confirmation->HPLC Yes Purity_Assessment->Purification No Final_Compound Characterized Compound Purity_Assessment->Final_Compound Yes

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound derivatives.

Signaling Pathway Inhibition

This compound derivatives are known to act as inhibitors of various enzymes, such as pyruvate kinase M2 (PKM2) and carbonic anhydrases, which are implicated in cancer cell metabolism.[1][8] The diagram below illustrates the inhibitory action on a generic signaling pathway.

Inhibitory Action of this compound on a Signaling Pathway cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism Substrate Substrate Enzyme Target Enzyme (e.g., PKM2) Substrate->Enzyme Product Product Enzyme->Product Downstream Downstream Signaling (e.g., Cell Proliferation) Product->Downstream Inhibitor This compound Derivative Inhibitor->Enzyme Inhibition

Caption: A simplified diagram showing the inhibitory effect of a this compound derivative on a target enzyme within a cellular signaling pathway.

References

Application Notes and Protocols for the Analysis of Quinoline-8-Sulfonamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of quinoline-8-sulfonamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and interpretation are outlined to ensure accurate and reproducible results.

Introduction

This compound and its derivatives are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities, including antibacterial, anticancer, and neuroprotective effects.[1][2][3] Accurate structural elucidation and purity assessment are critical for the development of new therapeutic agents based on this scaffold. This document details the analytical methodologies for the characterization of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of the this compound structure. Two-dimensional NMR techniques like HSQC and HMBC can be employed for precise assignment of resonance peaks.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.[2] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.[4][5] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information.[6][7]

Data Presentation

NMR Spectroscopic Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Data for this compound (DMSO-d₆, 300 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.08dd, J = 4.2, 1.2 Hz1HH-2
8.54dd, J = 8.4, 1.2 Hz1HH-4
8.28-8.33m2HH-5, H-7
7.65-7.76m3HH-3, H-6, SO₂NH₂

Note: The sulfonamide protons are exchangeable and may appear as a broad singlet. Data is compiled from similar structures reported in the literature.[4][5]

Table 2: ¹³C NMR Data for this compound (DMSO-d₆, 75 MHz)

Chemical Shift (ppm)Assignment
151.7C-2
143.4C-8a
137.5C-4
137.5C-8
134.1C-7
130.9C-5
128.9C-4a
126.1C-6
122.9C-3

Note: Assignments are based on data from closely related derivatives and predictive models.[4][5]

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺209.0385Typically within 5 ppm
[M+Na]⁺231.0204Typically within 5 ppm

Note: The molecular formula of this compound is C₉H₈N₂O₂S, with a monoisotopic mass of 208.0306.[8]

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.

  • Data Acquisition (Full Scan MS):

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

    • Observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

  • Data Acquisition (Tandem MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the product ion spectrum. Common fragment ions for sulfonamides include the loss of SO₂ and cleavage of the sulfonamide bond.[7]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights. For quinoline-sulfonamides, characteristic fragments often arise from the quinoline ring and the sulfonamide group.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProc Data Processing & Interpretation cluster_Results Results Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in MeOH/H2O Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (Full Scan & MS/MS) MS_Prep->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Accurate Mass, Fragmentation) MS_Acq->MS_Proc Structure_Confirm Structural Confirmation NMR_Proc->Structure_Confirm MS_Proc->Structure_Confirm Purity_Assess Purity Assessment MS_Proc->Purity_Assess

Caption: Experimental workflow for NMR and MS analysis.

Logical_Relationship cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Analyte This compound C₉H₈N₂O₂S MW: 208.24 H1_NMR ¹H NMR Chemical Shifts Coupling Constants Integration Analyte->H1_NMR Provides C13_NMR ¹³C NMR Chemical Shifts Analyte->C13_NMR Provides HRMS HRMS Accurate Mass Molecular Formula Analyte->HRMS Provides MSMS MS/MS Fragmentation Pattern Analyte->MSMS Provides Structural_Info Structural Information H1_NMR->Structural_Info Contributes to C13_NMR->Structural_Info Contributes to HRMS->Structural_Info Contributes to MSMS->Structural_Info Contributes to

Caption: Relationship between analytical data and structural information.

References

Introduction: The Therapeutic Potential of Quinoline-8-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to In Vitro Cytotoxicity Analysis of Quinoline-8-Sulfonamide Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] In oncological research, derivatives of this compound are emerging as a particularly promising class of compounds, demonstrating significant antiproliferative and pro-apoptotic activities across a variety of cancer cell lines.[3][4][5] These molecules can exert their cytotoxic effects through diverse mechanisms, such as inhibiting key enzymes in cancer metabolism or modulating critical cell signaling pathways.[2][5][6][7]

The initial preclinical assessment of these potential drug candidates hinges on robust, reproducible, and quantitative in vitro cytotoxicity assays. These assays are fundamental to the drug discovery pipeline, providing the first critical data points on a compound's efficacy and potency. Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

This guide provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound derivatives using the MTT assay. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the methodology, data interpretation guidance, and troubleshooting insights to ensure the integrity of experimental outcomes.

Pillar 1: The Scientific Principle of the MTT Assay

The trustworthiness of any experimental protocol is grounded in a clear understanding of its underlying mechanism. The MTT assay quantifies cell viability by measuring the metabolic activity of a cell population. The core of this assay is the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[8][10]

Causality of the Reaction: This reduction occurs primarily within the mitochondria of living, metabolically active cells. NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring to form formazan crystals.[10] Because this conversion is dependent on the enzymatic activity of intact mitochondria, it is directly proportional to the number of viable cells.[9][11] Dead or inactive cells lack the necessary enzymatic machinery, and thus, do not produce the purple product. The resulting insoluble formazan crystals are then solubilized, typically with dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is measured with a spectrophotometer.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Mitochondria->Enzymes MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction

Caption: Principle of the MTT cell viability assay.

Pillar 2: A Validated Protocol for Cytotoxicity Assessment

This section details a comprehensive, step-by-step methodology for conducting the MTT assay. Each stage is designed to minimize variability and ensure the generation of reliable, high-quality data.

Materials and Reagents
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) and a non-cancerous control cell line (e.g., HFF-1 dermal fibroblasts) to assess selectivity.[12][13]

  • This compound Compound: Test compound of interest.

  • Positive Control: A known cytotoxic agent (e.g., Cisplatin, Doxorubicin).[1][13]

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% for cell detachment.

  • MTT Reagent: 5 mg/mL stock solution in sterile PBS. Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Dimethyl Sulfoxide (DMSO): ACS grade, for dissolving the test compound.

  • Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, humidified CO₂ incubator (37°C, 5% CO₂), microplate reader (spectrophotometer).

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay arrow arrow Harvest 1. Harvest & Count Cells Seed 2. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate1 3. Incubate Overnight (24h) (Allow cells to attach) Seed->Incubate1 Prep_Compound 4. Prepare Serial Dilutions of this compound Treat 5. Add Compound to Wells (Include Vehicle & Positive Controls) Prep_Compound->Treat Incubate2 6. Incubate for 48-72h Treat->Incubate2 Add_MTT 7. Add MTT Reagent (0.5 mg/mL final conc.) Incubate3 8. Incubate for 2-4h (Formazan crystal formation) Add_MTT->Incubate3 Solubilize 9. Add Solubilization Solution (DMSO) Incubate3->Solubilize Incubate4 10. Incubate ~15 min with shaking Solubilize->Incubate4 Read 11. Read Absorbance (570 nm) Incubate4->Read

Caption: Step-by-step experimental workflow for the MTT assay.

Detailed Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture: Grow cells in T-75 flasks until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.[14]

  • Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

  • Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

  • Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (this may require optimization). Seed 100 µL per well into a 96-well plate, yielding 5,000 cells/well.

    • Expert Insight: The optimal seeding density is critical. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic activity irrespective of the drug's effect.[14][15]

  • Edge Effect Mitigation: To avoid the "edge effect" caused by evaporation, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.[5]

Day 2: Compound Treatment

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the this compound derivative in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations (e.g., ranging from 0.1 µM to 200 µM).[6]

    • Self-Validation Check: The final concentration of DMSO in the wells must be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity.[5][14] Prepare a vehicle control using medium with the highest concentration of DMSO used in the experiment.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Also include wells for:

    • Untreated Control: Cells treated with fresh medium only.

    • Vehicle Control: Cells treated with medium containing DMSO.

    • Positive Control: Cells treated with a known cytotoxic drug.

    • Blank: Medium only (no cells) for background absorbance correction.

  • Incubation: Return the plate to the incubator for the desired exposure time, typically 48 or 72 hours.

Day 4 or 5: Assay Execution

  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate: Incubate the plate for 2-4 hours at 37°C. Visually inspect the cells under a microscope to confirm the formation of purple formazan crystals.

  • Solubilize Crystals: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals attached to the bottom. For suspension cells, centrifugation is required before aspiration.

  • Add Solubilization Solution: Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization of the formazan.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[10]

Pillar 3: Data Analysis, Interpretation, and Validation

Accurate data analysis is as crucial as the wet lab protocol itself. The primary outputs are the percentage of cell viability and the IC₅₀ value.

Calculation of Cell Viability

Normalize the raw absorbance data to the untreated control to determine the percentage of viable cells at each compound concentration.

Formula: % Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug required to inhibit cell viability by 50%.[16] It is the key metric for quantifying a compound's potency.

  • Plot Data: Create a dose-response curve by plotting % Cell Viability (Y-axis) against the corresponding compound concentrations (log-transformed) on the X-axis.[16][17]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[16][17][18]

  • Determine IC₅₀: The software will calculate the IC₅₀ value as the concentration that corresponds to 50% on the Y-axis of the fitted curve.[16][17]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, structured table. This allows for easy comparison of the compound's potency against different cell lines and against known drugs.

CompoundCell LineCell TypeIC₅₀ (µM)
This compound (Example) A549Lung Adenocarcinoma25.4
MDA-MB-231Breast Adenocarcinoma15.8
HFF-1Normal Dermal Fibroblast>100
Cisplatin (Positive Control) A549Lung Adenocarcinoma8.2

This table contains illustrative data for demonstration purposes.

Troubleshooting and Assay Validation

A self-validating protocol anticipates potential issues and provides solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High Background Absorbance - Microbial contamination of medium.[14][15] - Phenol red or other reducing agents in the medium.[14] - Light exposure degrading MTT reagent.- Visually inspect plates for contamination.[14] - Use phenol red-free medium for the assay incubation steps.[14] - Store MTT reagent protected from light.[15]
Low Absorbance Readings - Cell seeding density is too low.[14][15] - MTT incubation time is too short. - Cells are unhealthy or not in log phase.- Optimize cell density with a titration experiment (1,000 to 100,000 cells/well is a common range).[14] - Increase MTT incubation time (up to 4 hours is standard).[14] - Use cells at a consistent, low passage number and ensure they are >90% viable before seeding.[14]
Poor Reproducibility - "Edge effect" due to evaporation.[14] - Inconsistent incubation times. - Incomplete solubilization of formazan.- Do not use the outer wells for experimental data; fill them with sterile PBS.[14] - Standardize all incubation timelines across experiments.[14] - Ensure adequate volume of solubilization agent and mix thoroughly on a shaker.
Compound Interference - Test compound is colored and absorbs at 570 nm. - Compound chemically reduces MTT.- Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance.[19] - If interference is significant, consider an alternative viability assay (e.g., CellTiter-Glo®).

Conclusion

The MTT assay is a powerful tool for the preliminary evaluation of novel therapeutic agents like this compound derivatives. By adhering to a well-structured and validated protocol, researchers can generate reliable and reproducible cytotoxicity data. This guide provides the necessary framework, from understanding the core scientific principles to detailed procedural steps and robust data analysis. Careful attention to experimental design, including proper controls, optimized cell densities, and awareness of potential pitfalls, will ensure the integrity of the results and provide a solid foundation for advancing promising anticancer compounds toward further preclinical development.

References

Application Notes & Protocols: Screening Quinolone-8-Sulfonamide Antibacterial Activity Using the Kirby-Bauer Disk Diffusion Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Modern Approach to Antibacterial Discovery

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[1] Among the promising scaffolds in medicinal chemistry are quinoline derivatives, which have demonstrated a broad spectrum of biological activities, including antibacterial and anticancer properties.[2][3] When hybridized with a sulfonamide moiety, these compounds can exhibit enhanced antibacterial efficacy, potentially through synergistic mechanisms of action.[1]

This guide provides a detailed methodology for the preliminary antibacterial screening of novel quinoline-8-sulfonamide derivatives using the Kirby-Bauer disk diffusion method. This technique, also known as the disk diffusion antimicrobial susceptibility test, offers a reliable, cost-effective, and widely accepted method for assessing the in vitro activity of new chemical entities against pathogenic bacteria.[4][5] Our focus is to equip researchers, scientists, and drug development professionals with the technical expertise and practical insights required to generate reproducible and meaningful data in the early stages of antibacterial drug discovery.

Scientific Principles: Understanding the Method and the Molecule

The Kirby-Bauer Method: A Zone of Inhibition Tells a Story

The Kirby-Bauer test is predicated on the principle of diffusion. An antibiotic-impregnated disk placed on an agar surface creates a concentration gradient of the antimicrobial agent as it diffuses into the medium.[4][5] If the bacteria inoculated on the agar are susceptible to the antibiotic, their growth will be inhibited, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound; a larger zone indicates greater susceptibility of the organism to the agent.[6]

Several factors can influence the size of the zone of inhibition, including the rate of diffusion of the drug, the density of the bacterial inoculum, the thickness of the agar medium, and the incubation conditions.[6] Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is therefore paramount for ensuring the accuracy and reproducibility of results.[4][7]

Quinoline-8-Sulfonamides: A Hybrid with Potential

The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid.[8][9] By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides disrupt folic acid production, which is essential for bacterial DNA synthesis and growth.[9][10] This mechanism renders them bacteriostatic, meaning they inhibit bacterial proliferation rather than directly killing the cells.[10]

Quinolone antibiotics, on the other hand, are bactericidal drugs that target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[11] By inhibiting these enzymes, quinolones prevent the unwinding and duplication of bacterial DNA, leading to cell death.[11] The hybridization of a quinoline scaffold with a sulfonamide functional group in this compound derivatives may therefore result in compounds with a dual mechanism of action or enhanced activity against a broader spectrum of bacteria.[1]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the Kirby-Bauer disk diffusion method for screening this compound derivatives.

Kirby_Bauer_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Compound_Prep Prepare this compound Solutions & Blank Disks Disk_Application Apply Compound-Impregnated and Control Disks Compound_Prep->Disk_Application Media_Prep Prepare Mueller-Hinton Agar Plates Inoculation Inoculate MHA Plates with Bacterial Suspension Media_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Inoculation->Disk_Application Incubation Incubate Plates at 35-37°C for 16-18 hours Disk_Application->Incubation Measurement Measure Zones of Inhibition (mm) Incubation->Measurement Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Measurement->Interpretation Data_Recording Record and Analyze Data Interpretation->Data_Recording

Caption: Workflow for Kirby-Bauer antibacterial screening.

Detailed Protocols: From Benchtop to Results

Part 1: Preparation of Materials

1.1. Synthesis and Preparation of this compound Derivatives:

  • Synthesize this compound derivatives according to established organic chemistry protocols.[2][3]

  • Characterize the synthesized compounds to confirm their structure and purity using techniques such as NMR and mass spectrometry.[2]

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The concentration of the stock solution should be carefully chosen to allow for the desired amount of compound to be impregnated onto the filter paper disks.

1.2. Preparation of Antibiotic Disks:

  • Use sterile, blank filter paper disks (6 mm in diameter).

  • Aseptically apply a precise volume of the this compound stock solution to each blank disk to achieve the desired final concentration per disk (e.g., 30 µ g/disk ).

  • Allow the solvent to evaporate completely in a sterile environment.

  • Prepare a negative control by applying only the solvent (e.g., DMSO) to blank disks.

  • Positive control disks containing known antibiotics (e.g., ciprofloxacin, sulfamethoxazole) should be used for comparison.

1.3. Bacterial Strains and Culture Conditions:

  • Use standard quality control (QC) bacterial strains obtained from a reputable source such as the American Type Culture Collection (ATCC).[12][13] Examples include:

    • Staphylococcus aureus ATCC 25923 (Gram-positive)

    • Escherichia coli ATCC 25922 (Gram-negative)

    • Pseudomonas aeruginosa ATCC 27853 (Gram-negative)

  • Culture the bacterial strains on a suitable non-selective medium (e.g., Tryptic Soy Agar) and incubate at 35-37°C for 18-24 hours.

1.4. Preparation of Mueller-Hinton Agar (MHA) Plates:

  • Prepare MHA according to the manufacturer's instructions. MHA is the recommended medium as it supports the growth of most common pathogens and does not inhibit sulfonamides.[7]

  • Ensure the agar has a final depth of 4 mm in the petri dishes.[7]

  • Allow the plates to solidify at room temperature and dry the surface of the agar before use to prevent the confluence of moisture.[4]

Part 2: The Kirby-Bauer Assay

2.1. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from the agar plate culture.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard. This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL. A Wickerham card or a photometric device can be used for accurate comparison.[5]

2.2. Inoculation of MHA Plates:

  • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the standardized bacterial suspension.

  • Remove excess inoculum by pressing the swab firmly against the inside wall of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three different directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.[7]

  • Allow the plate to dry for 3-5 minutes before applying the disks.

2.3. Application of Disks:

  • Aseptically place the prepared this compound disks, positive control disks, and negative control disks onto the inoculated MHA plates.

  • Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[5]

  • Gently press each disk with sterile forceps to ensure complete contact with the agar surface.

2.4. Incubation:

  • Invert the plates and incubate them at 35-37°C for 16-18 hours.[5]

Part 3: Data Interpretation and Quality Control

3.1. Measurement of Zones of Inhibition:

  • After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter (mm) using a ruler or calipers.[5] The measurement should include the diameter of the disk.

  • View the plate against a dark, non-reflective background to ensure accurate measurement.

3.2. Interpretation of Results:

  • The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).[6][7]

  • For novel compounds like quinoline-8-sulfonamides, initial screening will focus on the presence and size of the inhibition zone. A larger zone of inhibition generally indicates greater antibacterial activity.

  • For established antibiotics, the zone diameters are interpreted according to the CLSI M100 guidelines.[5]

3.3. Quality Control:

  • The zones of inhibition for the QC strains with the control antibiotics must fall within the acceptable ranges specified by CLSI or other relevant standards.[12][14] This validates the accuracy of the test system.

  • If the QC results are out of range, the test results for the novel compounds are considered invalid, and the procedure must be repeated after troubleshooting potential sources of error.[12]

Data Presentation: A Comparative Analysis

The following table provides a template for recording and comparing the antibacterial activity of different this compound derivatives.

Compound ID Concentration (µ g/disk ) S. aureus ATCC 25923 Zone Diameter (mm) E. coli ATCC 25922 Zone Diameter (mm) P. aeruginosa ATCC 27853 Zone Diameter (mm)
Q-S-0130221815
Q-S-023015120
Ciprofloxacin5253028
Sulfamethoxazole23.7524160
DMSO ControlN/A000

Troubleshooting and Expert Insights

  • Inconsistent Zone Sizes: This may be due to improper inoculum standardization, variations in agar depth, or incorrect incubation conditions. Always ensure adherence to the standardized protocol.

  • Presence of Colonies within the Zone of Inhibition: This could indicate a resistant subpopulation or contamination. Re-purify the bacterial culture and repeat the test.[15]

  • No Zone of Inhibition: The compound may be inactive against the tested organism at the given concentration, or it may have poor diffusion characteristics in the agar. Consider testing a higher concentration or using a different screening method like broth microdilution.

  • Solubility Issues: If the this compound derivative is not fully soluble in the chosen solvent, it will not diffuse properly into the agar. Ensure complete dissolution before impregnating the disks.

Conclusion: A Stepping Stone in Drug Discovery

The Kirby-Bauer disk diffusion method is an invaluable tool for the initial screening of novel antibacterial compounds like quinoline-8-sulfonamides. By following the detailed protocols and adhering to strict quality control measures outlined in this guide, researchers can generate reliable and reproducible data to identify promising lead compounds for further development. This foundational screening is a critical first step in the long and challenging journey of bringing a new antibiotic from the laboratory to the clinic.

References

Determining the Minimum Inhibitory Concentration (MIC) of Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of novel quinoline-8-sulfonamide derivatives. The MIC is the most critical in vitro metric for assessing the antimicrobial potential of a new chemical entity, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[1][2] This guide is designed for researchers in microbiology and drug development, offering a detailed, field-proven protocol based on the broth microdilution method, consistent with standards from the Clinical and Laboratory Standards Institute (CLSI).[3][4] We delve into the causality behind key experimental steps, provide a self-validating protocol through rigorous quality controls, and offer insights into data interpretation and troubleshooting.

Introduction: The "Why" of MIC Testing

The development of new antimicrobial agents is a cornerstone of modern medicine. Quinolone and sulfonamide classes of antibiotics have historically been pivotal, and hybrid molecules such as this compound derivatives represent a promising frontier in overcoming antimicrobial resistance.[5][6] These compounds are of significant interest due to their broad spectrum of biological activities.[5][6]

The initial and most fundamental assessment of such a compound's efficacy is the determination of its MIC.[7] An MIC value is a quantitative measure of potency; it informs structure-activity relationship (SAR) studies, guides preclinical development, and is essential for predicting potential clinical efficacy.[1] The protocol detailed herein, the broth microdilution assay, is a standardized, scalable, and widely accepted method for generating reliable MIC data.[2][8][9]

Scientific Rationale: The core principle of the MIC assay is to challenge a standardized number of bacteria with a range of serially diluted concentrations of the antimicrobial agent.[9] After a defined incubation period, the presence or absence of visible growth determines the concentration at which the compound inhibits the microorganism.[2] Adherence to a standardized protocol, such as those outlined by CLSI, is paramount because factors like inoculum density, media composition, and incubation time can significantly influence the results.[7][10]

Mechanism of Action Context: Quinolone-Sulfonamide Hybrids

While the precise mechanism of a novel derivative must be determined empirically, understanding the parent classes provides context.

  • Quinolones typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby preventing the bacterial DNA from unwinding and duplicating.[11]

  • Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is critical for the synthesis of folic acid, a necessary precursor for DNA and protein synthesis in bacteria.

The combination of these pharmacophores into a single hybrid molecule may result in a dual-action mechanism or novel activities. The testing conditions, particularly the choice of growth medium, must account for these potential mechanisms. For instance, Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing because it is low in sulfonamide inhibitors like thymidine and para-aminobenzoic acid (PABA).[12]

The Broth Microdilution Protocol: A Validated Workflow

This protocol is harmonized with the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[13][14]

Required Materials and Equipment
  • Test Compound: Quinolone-8-sulfonamide derivative.

  • Solvent: Sterile dimethyl sulfoxide (DMSO), analytical grade.

  • Bacterial Strains: Test organisms (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™). Quality control (QC) strains are mandatory.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Consumables:

    • Sterile 96-well, U-bottom microtiter plates.[2]

    • Sterile reagent reservoirs.

    • Sterile serological pipettes and multichannel pipettes.

    • Sterile pipette tips.

    • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes.

  • Equipment:

    • Biosafety cabinet (Class II).

    • Incubator (35°C ± 2°C).[1]

    • Spectrophotometer or turbidimeter.

    • Vortex mixer.

    • Microtiter plate reader (optional, for quantitative analysis).

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure for MIC determination.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout start_node Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) node_d Prepare Intermediate Dilution of Compound in Broth start_node->node_d prep_node prep_node process_node process_node control_node control_node end_node end_node node_b Prepare Bacterial Inoculum (0.5 McFarland Standard) node_c Dilute Inoculum to ~1 x 10^6 CFU/mL node_b->node_c node_g Inoculate Plate (Cols 1-11) Final Conc: ~5 x 10^5 CFU/mL node_c->node_g node_e Perform 2-Fold Serial Dilutions in 96-Well Plate (Cols 1-10) node_d->node_e node_f Add Controls (Growth: Col 11, Sterility: Col 12) node_e->node_f node_f->node_g node_h Incubate Plate (16-20 hours at 35°C) node_g->node_h node_i Visually Inspect for Growth node_h->node_i node_j Determine MIC Value (Lowest concentration with no growth) node_i->node_j

Caption: Broth Microdilution Workflow from Preparation to MIC Determination.

Step-by-Step Protocol

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh the this compound derivative powder.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution using a vortex mixer.

    • Rationale: Many organic compounds, including quinoline derivatives, have poor aqueous solubility. DMSO is a common solvent, but its final concentration in the assay should be kept low (≤1%) to avoid impacting bacterial growth.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Causality: The 0.5 McFarland standard is a critical control point. An inoculum that is too dense can lead to falsely high MICs, while an overly dilute inoculum can result in falsely low values.

  • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[15] This is the final inoculum for the assay.

Step 3: Preparation of the Microtiter Plate

  • Dispense 50 µL of CAMHB into wells of columns 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of your compound stock. For example, add 10 µL of the 1280 µg/mL stock to 630 µL of CAMHB. This creates a 20 µg/mL working solution, which is 4x the highest desired final concentration of 64 µg/mL.

  • Add 100 µL of the 4x working solution to column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Repeat this transfer from column 2 to 3, and so on, down to column 10. Discard the final 50 µL from column 10.[16]

    • Self-Validation: This process creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no drug, no bacteria).[2]

Step 4: Inoculation and Incubation

  • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.

  • This brings the total volume in each well to 100 µL, diluting both the compound and the inoculum by a factor of two. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL, as recommended by CLSI.[7][15]

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

Step 5: Reading and Interpreting the Results

  • After incubation, place the plate on a dark, non-reflective surface.

  • First, validate the assay by checking the control wells:

    • Sterility Control (Column 12): Must be clear (no turbidity). If turbid, the broth or plate was contaminated.

    • Growth Control (Column 11): Must show distinct turbidity. If clear, the inoculum was not viable or an error occurred.

  • Visually inspect the wells from the lowest concentration (column 10) to the highest (column 1).

  • The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (i.e., the first clear well).[7][9]

Data Presentation and Interpretation

MIC results are typically presented in a tabular format. The interpretation of these values requires comparison to established clinical breakpoints, which are specific to the drug and organism.[7][10] For novel compounds, initial data is used to establish a potency profile against a panel of organisms.

Table 1: Example MIC Data for a Novel Quinolone-8-Sulfonamide Derivative (QSD-123)

Test OrganismStrain IDMIC (µg/mL)Interpretation (Hypothetical Breakpoints)
Staphylococcus aureusATCC® 29213™2Susceptible (S)
Escherichia coliATCC® 25922™4Susceptible (S)
Pseudomonas aeruginosaATCC® 27853™32Intermediate (I)
Enterococcus faecalisATCC® 29212™>64Resistant (R)

Interpretation Logic: The raw MIC value is compared against predefined concentration thresholds (breakpoints) set by regulatory bodies like CLSI to categorize an organism.[17][18]

Interpretation_Logic start_node Determine MIC Value (e.g., 2 µg/mL) decision_node Compare to CLSI Breakpoints for Organism/Drug Class start_node->decision_node result_s Susceptible (S) (MIC ≤ Breakpoint_S) decision_node->result_s MIC is low result_i Intermediate (I) (Breakpoint_S < MIC ≤ Breakpoint_R) decision_node->result_i MIC is moderate result_r Resistant (R) (MIC > Breakpoint_R) decision_node->result_r MIC is high

Caption: Logical Flow for Interpreting MIC Values using Breakpoints.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Action
No growth in control well (Col 11) Inoculum was not viable; Incubation error; Pipetting error.Repeat the assay. Check incubator temperature and inoculum preparation steps.
Growth in sterility well (Col 12) Contamination of broth, plate, or pipette.Discard results. Repeat assay using strict aseptic technique.
"Skipped" wells (growth at a higher concentration than a clear well) Pipetting error during serial dilution; Resistant subpopulation.Repeat the assay. If consistent, consider population analysis. Report the highest MIC that shows sustained inhibition.
Compound precipitates in wells Poor solubility of the derivative at tested concentrations.Increase the starting DMSO concentration in the stock solution (but keep final assay concentration ≤1%). Consider alternative solvents after validation.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Quinoline-8-Sulfonamides in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of quinoline-8-sulfonamide derivatives as potential anti-cancer agents. The protocols are designed to guide researchers in establishing robust and reproducible animal models to assess the therapeutic efficacy and pharmacokinetic properties of this promising class of compounds.

Introduction

Quinoline-8-sulfonamides have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities, including anticancer properties. Several derivatives have been synthesized and evaluated in vitro, showing cytotoxicity against various cancer cell lines.[1][2] A key mechanism of action for many of these compounds is the inhibition of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism that regulates the Warburg effect.[1][3] This metabolic shift in cancer cells provides a therapeutic window for targeted therapies.

The following sections detail the necessary components for transitioning from in vitro studies to in vivo animal models to rigorously evaluate the anti-tumor efficacy of this compound derivatives.

Signaling Pathway

Quinoline-8-sulfonamides primarily exert their anti-cancer effects by modulating the activity of Pyruvate Kinase M2 (PKM2). In cancer cells, PKM2 is predominantly in a low-activity dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. This compound derivatives can act as inhibitors or activators of PKM2, shifting the equilibrium towards the active tetrameric form, thereby reversing the Warburg effect and inhibiting tumor growth.[3]

PKM2_Pathway cluster_0 Cancer Cell Metabolism cluster_1 Therapeutic Intervention Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_dimer PKM2 (Dimer) Low Activity PEP->PKM2_dimer Dominant in Cancer Cells PKM2_tetramer PKM2 (Tetramer) High Activity PEP->PKM2_tetramer Pyruvate Pyruvate PKM2_dimer->Pyruvate Anabolic_Pathways Anabolic Pathways (e.g., nucleotide, lipid synthesis) PKM2_dimer->Anabolic_Pathways Diverts Metabolites PKM2_dimer->PKM2_tetramer Equilibrium Shift Lactate Lactate Pyruvate->Lactate Warburg Effect ATP ATP Pyruvate->ATP Oxidative Phosphorylation PKM2_tetramer->Pyruvate Q8S This compound Q8S->PKM2_dimer Inhibition/Modulation Q8S->PKM2_tetramer Activation/Stabilization

Figure 1: this compound interaction with the PKM2 signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of a representative this compound derivative (Compound 9a) against a panel of human cancer cell lines. This data is crucial for selecting appropriate cell lines for developing xenograft models.[4][5]

Compound Cancer Cell Line Cell Type IC50 (µM)
This compound (Compound 9a)A549Lung Carcinoma496
C32Amelanotic Melanoma520
COLO829Melanotic Melanoma376
MDA-MB-231Triple-Negative Breast Cancer609
U87-MGGlioblastoma756

Table 1: In Vitro Cytotoxicity of a this compound Derivative. Data sourced from[4][5].

Experimental Protocols

Animal Model Selection and Husbandry
  • Animal Strain: Immunodeficient mice such as Athymic Nude (nu/nu), SCID (Severe Combined Immunodeficiency), or NOD-scid IL2Rgammanull (NSG) mice are recommended for establishing human tumor xenografts. NSG mice offer the highest level of immunodeficiency, which can be advantageous for sensitive or slow-growing tumor models.

  • Age and Weight: Use mice aged 4-6 weeks with a bodyweight of 18-22 grams at the start of the study.

  • Husbandry: House the animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Cell Line Preparation and Tumor Implantation (Xenograft Model)
  • Cell Line Selection: Choose a human cancer cell line that has demonstrated sensitivity to quinoline-8-sulfonamides in vitro (see Table 1). For example, A549 (lung cancer) or MDA-MB-231 (breast cancer) cells are suitable candidates.

  • Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Inject 0.1 mL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

Xenograft_Workflow start Start cell_culture Cell Culture (e.g., A549, MDA-MB-231) start->cell_culture harvest Harvest & Prepare Cells cell_culture->harvest implant Subcutaneous Implantation (Immunodeficient Mice) harvest->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomize treatment Treatment Administration (Vehicle, Q8S, Positive Control) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor size, study duration) monitoring->endpoint analysis Tumor Excision & Analysis (Histology, Biomarkers) endpoint->analysis end End analysis->end

Figure 2: Experimental workflow for in vivo efficacy testing in a xenograft model.
Drug Formulation and Administration

  • Formulation: Quinoline-8-sulfonamides are often poorly soluble in aqueous solutions. A suitable vehicle for oral administration can be a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of DMSO and corn oil (e.g., 1:9). For intraperitoneal injection, a solution in DMSO diluted with saline may be appropriate, but tolerability must be assessed.

  • Dosing and Administration:

    • Maximum Tolerated Dose (MTD) Study: It is crucial to first determine the MTD of the specific this compound derivative. This is typically done in a small cohort of non-tumor-bearing mice by administering escalating doses of the compound and monitoring for signs of toxicity (e.g., weight loss, behavioral changes) over a period of 7-14 days.

    • Efficacy Study Dosing: Based on the MTD and any available pharmacokinetic data, select two to three dose levels for the efficacy study. Based on studies of other quinoline derivatives and PKM2 inhibitors, a starting dose range of 25-100 mg/kg administered daily via oral gavage or intraperitoneal injection could be explored.[6] A study on a PKM2 activator showed efficacy at doses of 200 and 400 mg/kg administered intraperitoneally.

  • Treatment Groups:

    • Group 1: Vehicle Control: Administer the vehicle solution.

    • Group 2: this compound (Low Dose): e.g., 25 mg/kg.

    • Group 3: this compound (High Dose): e.g., 50 mg/kg.

    • Group 4: Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type (e.g., cisplatin for lung cancer).

Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Monitor the body weight of each animal at the same frequency to assess toxicity.

  • Endpoint Criteria: Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³), if there is more than 20% body weight loss, or if there are other signs of significant distress.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

    • Plot tumor growth curves and survival curves (if applicable).

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences.

  • Post-Mortem Analysis:

    • At the end of the study, excise the tumors and weigh them.

    • Fix a portion of the tumor in formalin for histological analysis (H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Snap-freeze a portion of the tumor for biomarker analysis (e.g., Western blot for PKM2 expression and phosphorylation).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound derivatives. By carefully selecting the appropriate animal model, cell line, and experimental endpoints, researchers can generate reliable data to support the further development of these compounds as potential anti-cancer therapeutics. It is imperative to conduct a thorough MTD study prior to initiating efficacy trials to ensure the welfare of the animals and the validity of the experimental results.

References

In Vivo Toxicity Assessment of Quinoline-8-Sulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo toxicity assessment of quinoline-8-sulfonamide derivatives, a promising class of compounds with diverse therapeutic potential. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design. Adherence to these protocols will ensure the generation of robust and reliable data, crucial for regulatory submissions and advancing drug candidates through the development pipeline.[1][2] This guide emphasizes scientific integrity, ethical considerations, and compliance with international guidelines.[1]

Introduction: The this compound Scaffold and the Imperative for Toxicity Screening

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anticancer and antimicrobial effects.[3][4][5] However, like all xenobiotics, these compounds have the potential to elicit toxic effects. The sulfonamide moiety, in particular, is associated with adverse drug reactions, such as hypersensitivity and hepatotoxicity.[6][7] Furthermore, the quinoline core can also contribute to toxicity.[8][9] Therefore, a rigorous in vivo toxicity assessment is a critical and non-negotiable step in the preclinical development of any new this compound-based therapeutic agent.[1][2]

The primary objectives of in vivo toxicity studies are to:

  • Identify potential target organs of toxicity.[10][11]

  • Determine the No-Observed-Adverse-Effect Level (NOAEL).[2][10]

  • Establish a safe starting dose for human clinical trials.[10][11]

  • Characterize the dose-response relationship of any observed toxicity.[1][10]

This guide will detail the necessary protocols for conducting acute and sub-chronic toxicity studies in rodent models, in alignment with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[12][13]

Experimental Design: A Framework for Rigorous In Vivo Assessment

A well-designed in vivo study is the cornerstone of a reliable toxicity assessment. The following sections outline the critical considerations for designing these studies.

Animal Model Selection

Rodents, typically rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., CD-1, BALB/c), are the most commonly used species for initial toxicity screening due to their well-characterized physiology, genetic homogeneity, and the availability of historical control data. The choice of species should be justified based on factors such as metabolic similarity to humans for the compound class, if known. For regulatory submissions, studies in two mammalian species (one rodent and one non-rodent) are generally required.[11]

Dose Formulation and Administration

The test compound should be formulated in a vehicle that ensures its stability and bioavailability. The choice of vehicle (e.g., water, saline, corn oil, 0.5% carboxymethylcellulose) should be non-toxic at the administered volume. The route of administration should mimic the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal).[14]

Dose Selection and Study Groups

Dose selection is a critical aspect of study design.[15] Preliminary dose-range finding studies are often conducted to determine the appropriate dose levels for the main toxicity study.[15] The main study should include a control group (vehicle only) and at least three dose levels (low, mid, and high) to establish a dose-response relationship.[15] The high dose should be selected to induce some level of toxicity but not significant lethality, while the low dose should ideally be a multiple of the anticipated human therapeutic dose.[10]

Acute Oral Toxicity Assessment (OECD 423)

Acute toxicity studies provide information on the potential adverse effects of a single high dose of a substance.[16][12][13] The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[12][13]

Protocol: Acute Toxic Class Method
  • Animal Allocation: Use a single sex (typically females, as they are often slightly more sensitive) of a designated rodent species.[17]

  • Dosing: Administer the test compound orally to a group of three animals at a predetermined starting dose (e.g., 300 mg/kg).[12]

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity and mortality.[17][18]

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased.[12]

  • Endpoint: The study allows for the classification of the substance into a specific toxicity category based on the observed mortality at different dose levels.[16][12]

Repeated-Dose Toxicity Studies (Sub-chronic)

Sub-chronic toxicity studies, typically 28 or 90 days in duration, provide information on the effects of repeated exposure to a substance and help identify target organs.[11][19]

Experimental Workflow for Sub-chronic Toxicity Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase (28 or 90 days) cluster_post Post-Dosing Phase (Terminal Procedures) acclimatization Acclimatization (≥ 5 days) randomization Randomization & Group Allocation acclimatization->randomization pre_dose_bw Pre-dose Body Weight & Clinical Observations randomization->pre_dose_bw daily_dosing Daily Dosing (Oral Gavage) pre_dose_bw->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs terminal_bleed Terminal Blood Collection (Hematology & Clinical Chemistry) daily_dosing->terminal_bleed weekly_bw Weekly Body Weight & Food Consumption daily_obs->weekly_bw interim_sampling Interim Blood Sampling (e.g., Day 14) weekly_bw->interim_sampling interim_sampling->daily_dosing necropsy Gross Necropsy & Organ Weight Measurement terminal_bleed->necropsy histopathology Tissue Collection & Histopathological Examination necropsy->histopathology

Caption: Workflow for a sub-chronic in vivo toxicity study.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study
  • Animal Groups: Randomly assign animals (e.g., 5-10 per sex per group) to a control group and at least three dose groups.

  • Dosing: Administer the test compound or vehicle daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations at least once daily.[19] This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and behavior.[17][19]

  • Body Weight and Food Consumption: Record individual animal body weights prior to dosing and at least weekly thereafter. Measure food consumption weekly.[19]

  • Clinical Pathology: Collect blood samples at termination (and optionally at an interim time point) for hematology and clinical chemistry analysis.[20][21][22] Collect urine samples for urinalysis.[20]

  • Gross Necropsy and Organ Weights: At the end of the study, perform a full necropsy on all animals.[19] Record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain).

  • Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in a suitable fixative (e.g., 10% neutral buffered formalin), and process them for microscopic examination.[23][24][25][26][27]

Key Endpoints and Data Interpretation

A thorough analysis of various endpoints is crucial for a comprehensive toxicity assessment.

Clinical Observations and Physiological Data
ParameterDescriptionPotential Indication of Toxicity
Clinical Signs Changes in appearance, behavior, and physiological functions.[19]Lethargy, piloerection, abnormal gait, tremors, convulsions.
Body Weight A sensitive indicator of general health.Significant weight loss or reduced weight gain compared to controls.
Food/Water Consumption Reflects appetite and general well-being.Decreased consumption can indicate systemic toxicity.
Clinical Pathology

Clinical pathology provides a quantitative measure of the effects of a test compound on various organ systems.[28]

PanelKey ParametersPotential Organ System Affected
Hematology Red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), platelet count.[20]Hematopoietic system (bone marrow), immune system.
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, glucose, electrolytes.[20][21]Liver, kidney, general metabolic function.
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, blood, microscopic examination of sediment.[20]Kidney function and urinary tract.
Histopathology

Histopathological examination provides microscopic evidence of tissue damage and is a critical component of toxicity assessment.[23][24][25][26]

OrganPotential Histopathological Findings Indicating Toxicity[23][24][26]
Liver Hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), bile duct hyperplasia, fibrosis.
Kidney Tubular necrosis, degeneration, regeneration, interstitial nephritis, glomerular changes.
Spleen Lymphoid depletion or hyperplasia, hematopoietic changes.
Stomach/Intestines Mucosal erosion, ulceration, inflammation.

Potential Toxicity Pathway of Quinoline-8-Sulfonamides

The toxicity of quinoline-8-sulfonamides can arise from both the quinoline and sulfonamide moieties. A potential toxicity pathway involves metabolic activation leading to the formation of reactive intermediates that can cause cellular damage.

G cluster_compound This compound cluster_metabolism Metabolic Activation (e.g., in Liver) cluster_cellular_damage Cellular Damage cluster_outcomes Toxicological Outcomes compound Parent Compound metabolism CYP450-mediated Oxidation compound->metabolism reactive_metabolite Reactive Metabolite Formation (e.g., Nitroso-sulfonamide) metabolism->reactive_metabolite covalent_binding Covalent Binding to Cellular Macromolecules reactive_metabolite->covalent_binding oxidative_stress Oxidative Stress (ROS Production) reactive_metabolite->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction covalent_binding->mitochondrial_dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis/Necrosis mitochondrial_dysfunction->apoptosis inflammation Inflammation apoptosis->inflammation organ_damage Organ Damage (e.g., Hepatotoxicity, Nephrotoxicity) inflammation->organ_damage

Caption: A potential mechanism of this compound toxicity.

Conclusion

The in vivo toxicity assessment of quinoline-8-sulfonamides is a multifaceted process that requires careful planning, execution, and interpretation. The protocols and guidelines presented in this document provide a robust framework for conducting these essential studies. By adhering to these principles, researchers can generate high-quality data to support the safe development of new and effective therapeutics based on this promising chemical scaffold. All studies should be conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance.[1]

References

Application Notes and Protocols for High-Throughput Screening Assays Using Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing quinoline-8-sulfonamide and its derivatives in high-throughput screening (HTS) campaigns. The protocols outlined below are designed to facilitate the identification of novel lead compounds targeting key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Introduction to this compound in HTS

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have been identified as potent modulators of critical cellular targets, making them attractive candidates for drug discovery programs. High-throughput screening of compound libraries containing the this compound motif has successfully identified inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulators of the metabolic enzyme Pyruvate Kinase M2 (PKM2).

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives from representative high-throughput screening assays.

Table 1: Inhibition of NF-κB Signaling by N-(quinolin-8-yl)benzenesulfonamide Derivatives [1]

Compound IDSubstitution PatternIκBα Stabilization (IC50, µM)NF-κB Translocation (IC50, µM)Cytotoxicity (IC50, µM)
1 Unsubstituted2.51.8> 50
2 4-Methyl1.61.2> 50
3 4-Methoxy0.60.7> 50
4 4-Chloro1.10.935
5 3-Nitro> 50> 50> 50
6 2,4-Dichloro0.80.622

Data represents potencies from cell-based assays.[1]

Table 2: Cytotoxicity of this compound Derivatives as PKM2 Modulators [2]

Compound IDCancer Cell LineCytotoxicity (IC50, µM)
9a C32 (Amelanotic Melanoma)520
9a COLO829 (Melanotic Melanoma)376
9a MDA-MB-231 (Breast Cancer)609
9a U87-MG (Glioblastoma)756
9a A549 (Lung Cancer)496

Cytotoxicity was evaluated using a WST-1 assay after a 72-hour exposure.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for a high-throughput screening campaign.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB releases Quinoline_8_sulfonamide Quinoline-8- sulfonamide Quinoline_8_sulfonamide->IKK_Complex inhibits DNA DNA NFkB_n->DNA binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

PKM2_Modulation_Pathway cluster_glycolysis Glycolysis cluster_nucleus Nucleus PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate catalysis PKM2_tetramer PKM2 (active tetramer) PKM2_tetramer->Pyruvate PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer->PKM2_dimer dissociation PKM2_dimer->PKM2_tetramer association PKM2_dimer_n Nuclear PKM2 PKM2_dimer->PKM2_dimer_n translocation Transcription_Factors Transcription Factors (e.g., HIF-1α, β-catenin) PKM2_dimer_n->Transcription_Factors co-activates Gene_Expression Warburg Effect Gene Expression Transcription_Factors->Gene_Expression Quinoline_8_sulfonamide Quinoline-8- sulfonamide Quinoline_8_sulfonamide->PKM2_dimer modulates

Caption: Modulation of Pyruvate Kinase M2 (PKM2) activity and localization.

HTS_Workflow Assay_Development Assay Development & Miniaturization (384-well) Primary_Screen Primary HTS (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: NF-κB Reporter Gene Assay (Dual-Luciferase)

This protocol is designed for a 384-well plate format to identify inhibitors of NF-κB activation.

1. Reagent Preparation:

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
  • Transfection Reagent: Lipofectamine 2000 or equivalent.
  • Reporter Plasmids:
  • pNF-κB-Luc (Firefly luciferase under the control of an NF-κB response element).
  • pRL-TK (Renilla luciferase for normalization).
  • Stimulant: TNF-α (Tumor Necrosis Factor-alpha), 20 ng/mL final concentration.
  • Compound Plates: this compound derivatives serially diluted in DMSO, then further diluted in assay medium.
  • Lysis Buffer: Passive Lysis Buffer.
  • Luciferase Assay Reagents: Dual-Luciferase® Reporter Assay System.

2. Assay Procedure:

  • Cell Seeding: Seed HEK293T cells at a density of 1 x 10^4 cells/well in a 384-well white, clear-bottom plate and incubate overnight.
  • Transfection: Co-transfect cells with pNF-κB-Luc and pRL-TK plasmids using the chosen transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
  • Compound Addition: Add 1 µL of compound dilutions to the appropriate wells. Include vehicle (DMSO) and positive controls.
  • Stimulation: Add TNF-α to all wells except the negative control wells.
  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
  • Cell Lysis: Remove the medium and add 20 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
  • Luminescence Reading:
  • Add 20 µL of Luciferase Assay Reagent II (Firefly substrate) to each well and measure luminescence.
  • Add 20 µL of Stop & Glo® Reagent (Renilla substrate) to each well and measure luminescence again.

3. Data Analysis:

  • Calculate the ratio of Firefly to Renilla luciferase activity for each well.
  • Normalize the data to the vehicle control (0% inhibition) and a known inhibitor (100% inhibition).
  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: PKM2 Inhibition Assay (Lactate Dehydrogenase-Coupled)

This biochemical assay measures the enzymatic activity of PKM2 in a 384-well format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.
  • Recombinant Human PKM2: Diluted in assay buffer to the desired final concentration (e.g., 5-10 nM).
  • Substrates:
  • Phosphoenolpyruvate (PEP), 0.5 mM final concentration.
  • Adenosine diphosphate (ADP), 0.3 mM final concentration.
  • Coupling Enzyme and Substrate:
  • Lactate Dehydrogenase (LDH), 10 U/mL final concentration.
  • NADH, 0.2 mM final concentration.
  • Compound Plates: this compound derivatives serially diluted in DMSO.

2. Assay Procedure:

  • Assay Plate Preparation: Add 100 nL of compound dilutions to the wells of a 384-well UV-transparent plate.
  • Enzyme and Coupling Reagent Addition: Add 10 µL of a solution containing PKM2, LDH, and NADH in assay buffer to each well.
  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
  • Reaction Initiation: Add 10 µL of a solution containing PEP and ADP in assay buffer to each well to start the reaction.
  • Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (V0) from the linear phase of the kinetic read.
  • Determine the percent inhibition for each compound concentration relative to the vehicle control.
  • Calculate the IC50 values by fitting the dose-response curves.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel therapeutics. The application notes and protocols provided herein offer a robust framework for the high-throughput screening and characterization of these compounds, enabling the identification of potent and selective modulators of key biological pathways. Careful assay design, optimization, and thorough hit validation are critical for the success of any HTS campaign.

References

Application Notes and Protocols for the Evaluation of Quinoline-8-Sulfonamide as a Pyruvate Kinase M2 (PKM2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway central to energy production.[1] In cancer cells, PKM2 is preferentially expressed and plays a pivotal role in the metabolic reprogramming known as the Warburg effect, where cells favor aerobic glycolysis.[2][3] This metabolic shift supports rapid cell proliferation by providing anabolic precursors.[3] PKM2 can exist in a highly active tetrameric state and a less active dimeric state; in cancer cells, the dimeric form is predominant.[1][4] Beyond its metabolic function, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator, further promoting tumorigenesis.[1][5] These multifaceted roles make PKM2 an attractive therapeutic target in oncology.[1] Quinoline-8-sulfonamide derivatives have been identified as potential modulators of PKM2 activity, demonstrating the ability to impact cancer cell viability and intracellular pyruvate levels.[6][7][8]

These application notes provide detailed protocols for the comprehensive evaluation of this compound and its analogs as PKM2 inhibitors, encompassing biochemical and cellular assays.

PKM2 Signaling and Inhibition

The activity of PKM2 is intricately regulated by various factors, including allosteric activators like fructose-1,6-bisphosphate (FBP), which promotes the active tetrameric state, and post-translational modifications such as phosphorylation and acetylation, which favor the inactive dimeric form.[3] Oncogenic signaling pathways, including those involving EGFR and Src, can lead to the phosphorylation of PKM2, reducing its enzymatic activity and promoting the Warburg effect.[2][9] As a nuclear protein, PKM2 can influence the transcription of genes involved in cell proliferation, such as c-Myc and Cyclin D1.[5] Inhibition of PKM2 can disrupt these metabolic and non-metabolic functions, making it a compelling strategy for cancer therapy.[10]

PKM2_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Proliferation Cell Proliferation Glycolysis->Proliferation Anabolic Precursors Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDHA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PKM2_tetramer PKM2 (Tetramer) Active PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer->PKM2_dimer Nuclear_PKM2 Nuclear PKM2 PKM2_dimer->Nuclear_PKM2 Translocation FBP FBP FBP->PKM2_tetramer Activates Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Src Src RTK->Src PI3K_AKT->Glycolysis Promotes Src->PKM2_dimer Phosphorylates (Y105) Inhibits Activity Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) Nuclear_PKM2->Transcription Co-activates Transcription->Proliferation Quinoline_8_sulfonamide This compound Quinoline_8_sulfonamide->PKM2_dimer Inhibits

Caption: PKM2 signaling pathway and points of inhibition.

Experimental Protocols

Biochemical Assay: In Vitro PKM2 Enzyme Inhibition

This protocol determines the direct inhibitory effect of this compound on recombinant human PKM2. A luminescence-based assay quantifying ATP production is described below.[1]

Workflow for In Vitro PKM2 Inhibition Assay

PKM2_Inhibition_Workflow A Reagent Preparation B Assay Plate Setup A->B C Enzyme-Inhibitor Pre-incubation B->C D Reaction Initiation C->D E Reaction Incubation D->E F ATP Detection E->F G Data Acquisition F->G H Data Analysis (IC50) G->H

Caption: Workflow for the in vitro PKM2 kinase inhibition assay.

Materials:

  • Recombinant human PKM2 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)[11]

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Fructose-1,6-bisphosphate (FBP) (optional, as an allosteric activator)[12]

  • ATP detection reagent (e.g., Kinase-Glo® Max)[1][12]

  • DMSO

  • White, opaque 96-well or 384-well plates[1]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[11][13]

    • Dilute recombinant PKM2 enzyme to the desired concentration (e.g., 2.5 ng/µL) in assay buffer and keep on ice.[1]

    • Prepare a substrate master mix containing PEP and ADP at 2x their final desired concentrations in assay buffer.[1]

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells of the assay plate.[1]

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the diluted PKM2 enzyme solution to all wells except for the "blank" controls. For "blank" wells, add 20 µL of assay buffer.

    • Mix gently and pre-incubate the plate at room temperature for 20-25 minutes to allow for inhibitor binding to the enzyme.[1]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the 2x substrate master mix to all wells. The final reaction volume will be 50 µL.[1]

    • Mix the plate gently and incubate at room temperature for 30-60 minutes.[1][11]

  • ATP Detection and Data Acquisition:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 50 µL of the ATP detection reagent to each well to stop the PKM2 reaction and initiate the luminescence reaction.[1]

    • Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.[1]

    • Measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • Subtract the average luminescence signal of the "blank" wells from all other wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[13]

Alternative Method: LDH-Coupled Spectrophotometric Assay

This assay measures the production of pyruvate by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The decrease in NADH absorbance is monitored at 340 nm.[14]

Cellular Assay: Cell Viability

This protocol assesses the effect of this compound on the viability of cancer cell lines known to express PKM2 (e.g., A549, H1299).[10][13]

Workflow for Cell Viability Assay

Cell_Viability_Workflow A Cell Seeding B Compound Treatment A->B C Incubation (e.g., 48-72h) B->C D Add Viability Reagent (e.g., MTS) C->D E Incubation D->E F Measure Absorbance E->F G Data Analysis (GI50/IC50) F->G

Caption: Workflow for the cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HeLa)[13]

  • Complete cell culture medium

  • 96-well clear-bottom microplates

  • This compound

  • DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[13]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed approximately 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to achieve the desired final concentrations.

    • Include a vehicle control with the same final concentration of DMSO.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle.[13]

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C.[7][13]

  • MTS Assay and Data Analysis:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.[13]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.[13]

Cellular Assay: Intracellular Pyruvate Level Measurement

This assay determines if the inhibition of PKM2 by this compound leads to a decrease in intracellular pyruvate levels.[7]

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., A549) to a suitable confluency in 6-well plates.

    • Treat the cells with this compound at various concentrations for a specified period (e.g., 72 hours).[7]

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract metabolites using a suitable method (e.g., methanol/water extraction).

  • Pyruvate Quantification:

    • Quantify the intracellular pyruvate concentration using a commercially available pyruvate assay kit (fluorometric or colorimetric).

    • Normalize the pyruvate levels to the total protein concentration in each sample.

  • Data Analysis:

    • Compare the intracellular pyruvate levels in treated cells to those in vehicle-treated control cells.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: In Vitro PKM2 Inhibition by this compound Derivatives

CompoundPKM2 IC50 (µM)MethodReference
This compound Analog 1ValueLuminescence[Your Data]
This compound Analog 2ValueLDH-coupled[Your Data]
Reference InhibitorValueSpecify[Literature]

Table 2: Cellular Activity of this compound Derivatives

CompoundCell LineCell Viability GI50/IC50 (µM)Effect on Intracellular PyruvateReference
This compound Analog 1A549ValueDecrease/No Change[Your Data]
This compound Analog 2H1299ValueDecrease/No Change[Your Data]
Compound 9aA549223.1~50% reduction[7][15]

Further Characterization (Optional)

For a more in-depth evaluation, the following advanced techniques can be employed:

  • Surface Plasmon Resonance (SPR): To determine the binding kinetics (kon, koff) and affinity (KD) of the inhibitor to PKM2.[16]

  • X-ray Crystallography: To elucidate the binding mode of the inhibitor within the PKM2 protein structure.[17]

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

  • Metabolomics: To comprehensively analyze the metabolic changes induced by PKM2 inhibition.

References

Application Notes and Protocols for Molecular Docking Studies of Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies on quinoline-8-sulfonamide derivatives targeting various key proteins implicated in diseases such as cancer and tuberculosis. The protocols outlined below are designed to be used with widely accessible software and are based on established methodologies in the field.

Introduction

This compound derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antibacterial properties.[1] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This allows for the rational design and optimization of novel drug candidates. This document details the protocols for docking this compound derivatives against four important protein targets: Carbonic Anhydrase II (CAII), Rho-associated protein kinase 1 (ROCK1), Pyruvate Kinase M2 (PKM2), and Enoyl-Acyl Carrier Protein Reductase (InhA).

Target Proteins and Signaling Pathways

A critical aspect of targeted drug design is understanding the biological role of the protein target and its associated signaling pathway.

  • Carbonic Anhydrase II (CAII): This enzyme is involved in pH regulation and has been identified as a target for anticancer sulfonamides.[1] Its inhibition can disrupt the tumor microenvironment. The signaling pathways impacted by CAII are diverse and include those related to pH homeostasis and metabolic processes.[2]

  • Rho-associated protein kinase 1 (ROCK1): A key regulator of the cytoskeleton, ROCK1 is implicated in cancer cell migration, invasion, and metastasis.[3][4][5] It is a downstream effector of the RhoA GTPase and plays a role in pathways such as the PTEN/PI3K/FAK pathway.[5]

  • Pyruvate Kinase M2 (PKM2): This glycolytic enzyme is preferentially expressed in cancer cells and plays a crucial role in tumor metabolism and growth.[6][7][8][9] It is involved in the Warburg effect and is regulated by various signaling pathways, including the PI3K/mTOR pathway.[9][10]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[11][12] It is the primary target for the anti-tuberculosis drug isoniazid.[11][12]

Molecular Docking Workflow

The general workflow for molecular docking can be visualized as a series of sequential steps, from data preparation to result analysis.

workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation dock Running Docking Simulation l_prep->dock grid->dock results Result Analysis & Visualization dock->results validation Post-Docking Validation (Optional) results->validation

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

The following are detailed protocols for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Protein: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. This can be done using molecular visualization software such as PyMOL or Chimera.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for defining hydrogen bonds.

  • Assign Charges: Compute and assign Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Protocol 2: Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of the this compound derivative can be drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL or SDF).

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation. This can be done using software like Avogadro or the PRODRG server.

  • Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

Protocol 3: Grid Generation
  • Identify Binding Site: The binding site can be identified from the co-crystallized ligand in the original PDB file or through literature review. If the binding site is unknown, blind docking can be performed by creating a grid box that encompasses the entire protein.

  • Set Grid Box Parameters: Define the center and dimensions (x, y, z) of the grid box to encompass the identified binding site. The spacing between grid points is typically set to 1 Å.

Protocol 4: Running AutoDock Vina
  • Create Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand (in PDBQT format), the grid box parameters, and the output file name.

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

Protocol 5: Analysis of Docking Results
  • Examine Binding Affinities: The output file will contain the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger binding affinity.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the predicted binding poses.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation: Docking Results of this compound Derivatives

The following table summarizes hypothetical docking scores and key interactions of representative this compound derivatives against the target proteins.

DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
QS-1 CAII2AWY-8.5Thr199, Thr200, His94
QS-2 ROCK12ETR-9.2Lys105, Glu145, Asp216
QS-3 PKM21T5A-7.8Arg399, Ser400, Lys433
QS-4 InhA4TZK-8.9Gly96, Met103, Tyr158

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with the targeted proteins.

Carbonic Anhydrase II in pH Regulation

CAII_pathway CAII in Cellular pH Regulation CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII Hydration H2CO3 H2CO3 CAII->H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 pH Intracellular pH Regulation HCO3->pH Quinoline This compound Quinoline->CAII Inhibition

Caption: Role of Carbonic Anhydrase II in pH balance.

ROCK1 Signaling in Cancer Cell Migration

ROCK1_pathway ROCK1 Signaling in Cell Migration RhoA Active RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activation MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylation Actin Actin Cytoskeleton MLC->Actin Contraction Migration Cell Migration & Invasion Actin->Migration Quinoline This compound Quinoline->ROCK1 Inhibition PKM2_pathway PKM2 in the Warburg Effect Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2 Pyruvate Kinase M2 PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate Lactate Lactate Pyruvate->Lactate TumorGrowth Tumor Growth Lactate->TumorGrowth Quinoline This compound Quinoline->PKM2 Inhibition InhA_pathway InhA in Mycobacterial Cell Wall Synthesis FASII Fatty Acid Synthase II (FAS-II) EnoylACP trans-2-Enoyl-ACP FASII->EnoylACP InhA InhA EnoylACP->InhA Reduction AcylACP Acyl-ACP InhA->AcylACP MycolicAcid Mycolic Acid Synthesis AcylACP->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Quinoline This compound Quinoline->InhA Inhibition

References

Application Note & Protocols: Development of Quinoline-Sulfonamide Hybrids for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline and sulfonamide moieties each represent "privileged scaffolds"—structural frameworks that consistently appear in biologically active compounds. Quinoline, a bicyclic aromatic heterocycle, is the core of numerous antimalarial (e.g., Chloroquine), and anticancer agents (e.g., Bosutinib, Lenvatinib), known for its ability to intercalate DNA and inhibit key enzymes like tyrosine kinases.[1][2] The sulfonamide group (-SO₂NH₂) is a cornerstone of antibacterial drugs and has gained significant traction in oncology.[3] Sulfonamide-based drugs can act as potent inhibitors of carbonic anhydrases (CAs), enzymes that are crucial for tumor survival and proliferation.[4]

The strategy of molecular hybridization involves covalently linking these two pharmacophores to create a single hybrid molecule. This approach is not merely additive; it aims to create synergistic compounds with potentially dual mechanisms of action, improved selectivity for cancer cells, and the ability to overcome drug resistance.[3][5] This guide provides a comprehensive overview of the design, synthesis, and evaluation of quinoline-sulfonamide hybrids, offering detailed protocols for researchers in drug development.

Section 1: Design and Synthesis Strategy

The foundational principle behind designing quinoline-sulfonamide hybrids is to position the sulfonamide group as a key zinc-binding group to target metalloenzymes like carbonic anhydrases, while the quinoline scaffold provides a larger surface for interaction with the enzyme's active site or other biological targets.[6] Variations in the linker, substitution patterns on the quinoline ring, and the placement of the sulfonamide group are critical for tuning the compound's potency and selectivity.

A common and effective synthetic route involves the reaction of a quinoline-sulfonyl chloride intermediate with a desired amine, or the reaction of a chloroquinoline with an amino-benzenesulfonamide.[6][7][8] The following protocol details a generalized procedure for the synthesis of these hybrids.

Experimental Workflow: From Concept to Compound

Here is a generalized workflow for the development and initial screening of novel quinoline-sulfonamide hybrids.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization design In Silico Design (Docking, ML) synth Chemical Synthesis (Protocol 1) design->synth char Structural Characterization (NMR, HRMS) (Protocol 2) synth->char invitro In Vitro Cytotoxicity Assay (MTT/CTG) (Protocol 3) char->invitro Active Compounds ic50 IC50 Determination invitro->ic50 mechanistic Mechanistic Assays (e.g., CA Inhibition) (Protocol 4) ic50->mechanistic sar SAR Analysis mechanistic->sar Data for Optimization lead_opt Lead Optimization sar->lead_opt invivo In Vivo Studies lead_opt->invivo

Caption: High-level workflow for anticancer hybrid development.

Protocol 1: General Synthesis of Quinoline-Sulfonamide Hybrids

This protocol describes a common method for synthesizing quinoline-sulfonamide hybrids via the reaction of a sulfonyl chloride with an amine.[7][9] The specific reagents and conditions may require optimization for different target molecules.

Rationale: The sulfonyl chloride group is highly reactive towards nucleophiles like primary or secondary amines, forming a stable sulfonamide bond. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion.

Materials:

  • 8-Hydroxyquinoline-5-sulfonyl chloride (or other substituted quinoline sulfonyl chloride)

  • Appropriate primary or secondary amine (e.g., propargylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (or other appropriate solvent system for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the quinoline-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine: Add the desired amine (1.1 eq) to the solution, followed by the slow addition of pyridine (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (if an excess of basic amine is used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure quinoline-sulfonamide hybrid.[10]

Protocol 2: Structural Characterization of Synthesized Hybrids

Rationale: Unambiguous structural confirmation is essential. ¹H and ¹³C NMR spectroscopy confirms the covalent structure and purity, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Results: For a successful synthesis, the ¹H NMR spectrum should show characteristic peaks for both the quinoline and the appended moiety, and the integration should correspond to the number of protons. The ¹³C NMR will confirm the carbon skeleton.[7][8][11]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using ESI (Electrospray Ionization) in positive or negative ion mode.

    • Expected Results: The measured mass should match the calculated exact mass for the expected molecular formula ([M+H]⁺ or [M-H]⁻) within a narrow error margin (e.g., ± 5 ppm).[7][11]

Section 2: In Vitro Anticancer Evaluation

The first step in biological evaluation is to assess the compound's ability to inhibit the growth of or kill cancer cells in vitro. A panel of cancer cell lines is typically used to determine the potency and spectrum of activity.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Method)

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).[3][4][12]

  • Normal human cell line for cytotoxicity comparison (e.g., HFF-1 dermal fibroblasts).[7][9]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (sterile-filtered).

  • Doxorubicin or Cisplatin as a positive control.[7][9]

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in the growth medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (vehicle control) and blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Data Presentation: Summarizing Cytotoxicity Results

Quantitative data should be presented clearly. A table is an effective way to compare the potency of different hybrids across multiple cell lines.

Compound IDR¹ GroupR² GroupIC₅₀ (µM) ± SD[8]
A549 (Lung) MCF-7 (Breast) HFF-1 (Normal)
HYBRID-01 -H-CH₃8.4 ± 0.712.1 ± 1.1>100
HYBRID-02 -Cl-CH₃5.5 ± 0.47.8 ± 0.685.2 ± 5.6
HYBRID-03 -H-Propargyl2.1 ± 0.23.5 ± 0.3>100
Doxorubicin --0.9 ± 0.11.2 ± 0.15.4 ± 0.5

Data are representative and for illustrative purposes only. A high IC₅₀ value against normal cells (e.g., HFF-1) compared to cancer cells indicates selectivity, a highly desirable trait for an anticancer agent.[7][9]

Section 3: Mechanistic Insights - Targeting the Tumor Microenvironment

Many quinoline-sulfonamide hybrids exert their anticancer effects by inhibiting carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[6] These enzymes are overexpressed in response to hypoxia (low oxygen), a common feature of solid tumors.

Mechanism of Action: CA IX Inhibition CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). By converting CO₂ to H⁺ extracellularly, it helps maintain an acidic tumor microenvironment while preventing intracellular acidosis. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy. Inhibiting CA IX disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis (programmed cell death).

G cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular, Acidic) Metabolism Glycolytic Metabolism CO2_in CO₂ Metabolism->CO2_in H2CO3_in H₂CO₃ CO2_in->H2CO3_in CA II CO2_out CO₂ CO2_in->CO2_out Export HCO3_in HCO₃⁻ H2CO3_in->HCO3_in H_in H⁺ (Acidosis) H2CO3_in->H_in Apoptosis Apoptosis H_in->Apoptosis CAIX CA IX (Enzyme) CO2_out->CAIX H2O H₂O H2O->CAIX H_out H⁺ HCO3_out HCO₃⁻ CAIX->H_out Proton Extrusion CAIX->HCO3_out Hybrid Quinoline-Sulfonamide Inhibitor Hybrid->CAIX Inhibition

Caption: Inhibition of CA IX disrupts tumor pH regulation.

Protocol 4: Carbonic Anhydrase Inhibition Assay

Rationale: To confirm that the synthesized hybrids act on the intended target, a direct enzyme inhibition assay is necessary. A stopped-flow spectrophotometric assay is a standard method to measure CA activity. It measures the rate of proton formation from CO₂ hydration by monitoring the color change of a pH indicator.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, XII).

  • HEPES buffer.

  • pH indicator (e.g., 4-nitrophenol).

  • CO₂-saturated water.

  • Test compounds and reference inhibitor (e.g., Acetazolamide, AAZ).[6]

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution (in HEPES buffer) with varying concentrations of the test compound or reference inhibitor. Allow to incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

  • Data Acquisition: Monitor the change in absorbance over time as the pH indicator responds to the production of protons. The initial rate of the reaction is determined from the slope of this curve.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity at each inhibitor concentration.

    • Plot the activity against the inhibitor concentration to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Expected Results: Potent inhibitors will show low nanomolar Kᵢ values against the target isoforms (e.g., hCA IX and XII) and significantly higher Kᵢ values against off-target cytosolic isoforms (hCA I and II), indicating selectivity.[6]

Section 4: Structure-Activity Relationship (SAR) Insights

Analyzing how small structural changes affect biological activity is crucial for lead optimization. Several studies on quinoline-sulfonamide hybrids have generated key SAR insights:

  • Importance of the 8-Hydroxy Group: An unsubstituted phenolic group at position 8 of the quinoline ring appears to be a key structural fragment necessary for high biological activity in some series.[7][9]

  • Sulfonamide Position: The position of the sulfonamide group on the aniline ring is critical. In one study, para-substituted sulfonamides showed the best inhibitory activity against both CA IX and CA XII, while a specific meta-substituted derivative was also highly potent against CA IX.[6]

  • Linker and Terminal Groups: The nature of the linker between the quinoline and sulfonamide moieties, as well as the terminal groups, can significantly influence activity. For instance, incorporating a 1,2,3-triazole ring, formed via a "click" reaction with an acetylene derivative, has been a successful strategy to generate potent anticancer agents.[7][13]

Conclusion and Future Directions

The development of quinoline-sulfonamide hybrids is a promising strategy in the search for novel anticancer agents. Their potential for dual mechanisms of action, high potency, and selectivity against tumor-specific targets like carbonic anhydrase IX makes them an exciting area of research. Future work will focus on optimizing these scaffolds to improve their pharmacokinetic profiles (ADME properties), conducting in-depth in vivo studies in relevant animal models, and further elucidating their downstream molecular effects to validate their therapeutic potential.

References

Application of Quinoline-8-Sulfonamides in Cancer Cell Line Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinoline-8-sulfonamide derivatives in cancer cell line studies. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research and development of this promising class of anti-cancer compounds.

Introduction

This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to induce apoptosis and inhibit critical signaling pathways involved in tumor growth and proliferation. A notable mechanism of action for some of these derivatives is the inhibition of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1][2] This guide offers a compilation of data and methodologies to assist researchers in evaluating the therapeutic potential of this compound derivatives.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a range of human cancer cell lines. This data provides a comparative view of their potency and selectivity.

Table 1: Cytotoxicity of this compound-Triazole Hybrid (Compound 9a) [2]

Cancer Cell LineCell TypeIC50 (µM)
C32Amelanotic Melanoma520
COLO829Melanotic Melanoma376
MDA-MB-231Triple-Negative Breast Cancer609
U87-MGGlioblastoma Multiforme756
A549Lung Cancer496

Table 2: Cytotoxicity of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides [3]

Cancer Cell LineCell TypeIC50 (µM)
HCT-116Colon Cancer4 - 43
MCF-7Breast Cancer4 - 43
HeLaCervical Cancer4 - 43

Table 3: Cytotoxicity of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide Derivatives [4][5]

CompoundPANC-1 (Pancreatic Cancer) IC50CAPAN-1 (Pancreatic Cancer) IC50
3b Significantly more potent than cisplatin-
3f Two-fold more potent than cisplatin-
3h -Significant cytotoxicity
3k -Significant cytotoxicity
3n -Significant cytotoxicity

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anti-cancer effects through various mechanisms, primarily by targeting key cellular pathways.

One of the well-documented mechanisms is the inhibition of Pyruvate Kinase M2 (PKM2), an enzyme crucial for the altered metabolism of cancer cells (the Warburg effect).[2] By modulating PKM2, these compounds can disrupt the energy supply to cancer cells, leading to cell death.[1]

Additionally, the broader class of quinoline derivatives has been shown to interfere with other critical signaling cascades, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Anti_Apoptosis_Proteins Anti-apoptotic Proteins (Bcl-2, etc.) Akt->Anti_Apoptosis_Proteins Activates Proliferation Proliferation mTOR->Proliferation Promotes PKM2_tetramer PKM2 (active tetramer) PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer->PKM2_dimer Inhibited by Oncogenic signals PKM2_dimer->Proliferation Promotes (Warburg Effect) Glycolysis Glycolysis Glycolysis->PKM2_tetramer Final step Apoptosis_Proteins Pro-apoptotic Proteins (Bax, etc.) Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptosis_Proteins->Apoptosis_Proteins Inhibits This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits This compound->PKM2_dimer Modulates/Inhibits This compound->Apoptosis Induces

Proposed mechanisms of action for this compound derivatives.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anti-cancer activity of this compound derivatives.

Protocol 1: Synthesis of a this compound-Triazole Derivative (e.g., Compound 9a)[2]

This protocol describes the synthesis of a this compound derivative using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

Step 1: Synthesis of N-propargyl-quinoline-8-sulfonamide

  • Dissolve propargylamine and triethylamine in chloroform and cool the solution to 5°C.

  • Add 8-quinolinesulfonyl chloride in portions while stirring.

  • Remove the cooling bath and stir the mixture for 2 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude N-propargyl-quinoline-8-sulfonamide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the N-propargyl-quinoline-8-sulfonamide and the desired organic azide (e.g., 4-azido-7-chloroquinoline) in a mixture of DMF and water.

  • Prepare separate aqueous solutions of sodium ascorbate and copper(II) sulfate pentahydrate.

  • Mix the aqueous solutions and add them to the DMF solution of the starting materials.

  • Stir the mixture overnight at room temperature.

  • Pour the reaction mixture into water and filter to collect the solid product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Cell Viability Assay (MTT Assay)[4][5]

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound derivative

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the this compound derivative at the desired concentration and time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKM2, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Quinoline-8- Sulfonamide Derivatives Start->Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with Derivatives (Dose-Response) Synthesis->Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / WST-1) Treatment->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (PKM2, PI3K/Akt, Apoptosis Markers) IC50->Western_Blot Enzyme_Assay PKM2 Enzyme Inhibition Assay IC50->Enzyme_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Enzyme_Assay->Data_Analysis End End Data_Analysis->End

A generalized workflow for the in vitro assessment of anticancer compounds.

Conclusion

This compound derivatives represent a versatile and potent class of compounds for the development of novel anti-cancer therapeutics. Their ability to target key metabolic and signaling pathways in cancer cells, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising chemical scaffold.

References

Troubleshooting & Optimization

Quinoline-8-Sulfonamide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinoline-8-sulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound derivatives?

A1: The two primary and most widely employed synthetic strategies for obtaining quinoline-sulfonamide hybrids are:

  • Reaction of an amino-substituted quinoline with a substituted benzenesulfonyl chloride: This is a nucleophilic substitution where the amino group on the quinoline ring attacks the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically facilitated by a base in an appropriate solvent.[1]

  • Reaction of a quinoline-sulfonyl chloride with an amine: In this alternative approach, a quinoline-sulfonyl chloride is reacted with a suitable amine.[1]

Q2: How do I choose the appropriate solvent and base for the reaction?

A2: The selection of solvent and base is critical for achieving high reaction efficiency.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred as they effectively dissolve the reactants.[1] Commonly used solvents include dimethylformamide (DMF), acetonitrile, and dichloromethane (DCM).[1]

  • Bases: A non-nucleophilic organic base is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Triethylamine (TEA) and pyridine are common choices as they act as effective acid scavengers without participating in unwanted side reactions.[1]

Q3: What methods can I use to monitor the progress of the synthesis?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[1] A suitable eluent system, such as a mixture of hexane/ethyl acetate or methanol/dichloromethane, is used to separate the starting materials from the product. The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate.[1]

Q4: What are the standard procedures for purifying the final quinoline-sulfonamide product?

A4: Purification is a crucial step to eliminate unreacted starting materials, by-products, and the base.

  • Workup: A common workup procedure involves pouring the reaction mixture into ice-cold water to precipitate the crude product.[1]

  • Purification: The crude product is often purified using column chromatography.[2]

Troubleshooting Guide

Problem 1: Low Yield

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - If the reaction appears to have stalled, consider incrementally increasing the reaction time or temperature. Exercise caution as higher temperatures can promote side reactions.[3]
Side Reactions - Formation of Isomers: In the sulfonation of quinoline derivatives, substitution can occur at both the 5- and 8-positions.[3] To favor the formation of the desired isomer, precise control of the reaction temperature is essential. Lower temperatures generally favor sulfonation at the 5-position.[3] - Di-sulfonation: To minimize the formation of di-sulfonated products, use a stoichiometric amount or only a slight excess of the sulfonating agent. Adding the sulfonating agent dropwise at a low temperature can help prevent localized high concentrations.[3]
Suboptimal Reagent Concentration The concentration of the sulfonating agent is a critical parameter. A concentration that is too low may lead to an incomplete reaction, while an excessively high concentration can increase the likelihood of side reactions.[3]
Moisture Contamination Sulfonating agents are highly reactive with water. Ensure all glassware is thoroughly dried before use and conduct the reaction under anhydrous conditions to prevent the decomposition of the sulfonating agent.[3]
Product Degradation Harsh reaction conditions, particularly elevated temperatures, can lead to the degradation of the desired product.[3] Avoid excessively high temperatures and prolonged reaction times.
Inefficient Product Isolation Significant product loss can occur during the workup and purification stages.[3] Optimize your isolation and purification protocols to minimize these losses.
Low Purity of Reagents Use fresh, high-purity reagents. The use of a newly opened bottle of the sulfonating agent is recommended.[3]

Problem 2: Difficulty in Removing Solvent

Potential CauseTroubleshooting Steps
Residual DMF DMF has a high boiling point and can be challenging to remove completely. After the reaction, pouring the mixture into water can help precipitate the product and wash away the DMF.[1] If DMF still remains, it can sometimes be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure.[1]

Data on Synthesis Conditions and Yields

The following tables provide a summary of reaction conditions and yields for the synthesis of various quinoline-sulfonamide hybrids.

Compound SeriesStarting MaterialsBase / SolventTime (h)Temp (°C)Yield (%)Reference
QS(1-12)N-(7-chloro-quinolinyl-4-yl)-benzene-diamine, Substituted benzene sulfonyl chlorideTEA / DMF12-16RT - 6085-92[1][2]
3a-f8-hydroxyquinoline-5-sulfonyl chloride, Amine- / Acetonitrile24RT68-78[1]
6a-f8-methoxyquinoline-5-sulfonyl chloride, AmineTEA / Acetonitrile5RT65-95[1]
9a-d, 11a-g, 13a-c4-chloroquinoline derivative, AminobenzenesulfonamideHCl / Isopropanol2Reflux65-78[1]

Experimental Protocols

Protocol 1: General Synthesis of N-(quinolin-8-yl)benzenesulfonamide Derivatives

This protocol is a generalized procedure based on common methodologies.[1]

1. Materials and Reagents:

  • Quinoline-8-sulfonyl chloride (1.0 mmol)

  • Substituted amine (1.0 mmol)

  • Pyridine (2-3 drops)

  • Anhydrous Dichloromethane (DCM)

  • Cold distilled water

  • Concentrated Hydrochloric acid (HCl)

2. Procedure:

  • Dissolve quinoline-8-sulfonyl chloride (1.0 mmol) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted amine (1.0 mmol) to the solution.

  • Add 2-3 drops of pyridine to act as a catalyst and acid scavenger.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and then with a dilute HCl solution to remove any remaining pyridine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-(quinolin-8-yl)benzenesulfonamide derivative.

Visualizations

SynthesisWorkflow start Start: Reactants reactants Quinoline Derivative + Sulfonylating Agent start->reactants reaction Reaction (Solvent, Base, Temp) reactants->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Precipitation) monitoring->workup Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification product Final Product purification->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions reagent_issues Reagent/Condition Issues? low_yield->reagent_issues solution1 Increase Time/Temp incomplete_reaction->solution1 Yes solution2 Control Temp Adjust Stoichiometry side_reactions->solution2 Yes solution3 Use Anhydrous Conditions Check Reagent Purity reagent_issues->solution3 Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Quinoline-8-Sulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of quinoline-8-sulfonamide using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most commonly used stationary phase for the column chromatography of this compound and its derivatives is silica gel (SiO₂), typically with a mesh size of 60-120 or 230-400.[1][2] Silica gel is effective for separating compounds of moderate polarity like this compound from reaction byproducts and impurities.

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The choice of mobile phase is critical for successful separation. It is typically determined by running preliminary Thin Layer Chromatography (TLC) plates.[3] A good solvent system should provide a retention factor (Rf) value for this compound in the range of 0.2-0.4. Common solvent systems are mixtures of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate).

Q3: Can you suggest some starting solvent systems for TLC analysis?

A3: Excellent starting points for developing your mobile phase include varying ratios of Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate. For instance, you can test ratios like 80:20, 70:30, and 50:50 (Hexane:EtOAc).[2][4] In some cases, pure ethyl acetate has also been used effectively.[1]

Q4: How should I prepare my crude sample before loading it onto the column?

A4: The sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble but which is a weak eluent for the chromatography (e.g., dichloromethane). Alternatively, for samples that are not very soluble, a "dry loading" technique is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

Q5: My this compound seems to be unstable on the silica gel column. What can I do?

A5: Sulfonamides can sometimes degrade on acidic silica gel. If you observe streaking on TLC or significant loss of product during chromatography, the silica gel may be too acidic.[5] You can try deactivating the silica gel by preparing a slurry with your non-polar solvent and adding 1% triethylamine or another base, then evaporating the solvent before packing the column. Alternatively, using a different stationary phase like alumina might be a viable option.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation 1. Incorrect Mobile Phase: The polarity of the eluent is too high or too low. 2. Column Overloading: Too much sample was loaded onto the column. 3. Improper Column Packing: The column was not packed uniformly, leading to channeling.1. Optimize Mobile Phase: Use TLC to find a solvent system that gives good separation between your product and impurities (a ΔRf of at least 0.2). 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is 1g of crude material per 25-100g of silica gel. 3. Repack the Column: Ensure the silica gel is packed evenly without any air bubbles or cracks.
Compound Elutes Too Quickly (Low Retention) 1. Mobile Phase is Too Polar: The eluent is too strong, causing all compounds to move quickly with the solvent front.[6] 2. Cracks in the Silica Bed: The column may have run dry, causing cracks and channeling.1. Decrease Solvent Polarity: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[6] 2. Repack Column: Ensure the column bed is always saturated with the solvent to prevent cracking.
Compound Does Not Elute from the Column 1. Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound down the column. 2. Compound Insolubility: The compound may have precipitated at the top of the column. 3. Compound Decomposition: The compound may be degrading on the silica gel.[5]1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).[5] 2. Check Solubility: Ensure your compound is soluble in the chosen mobile phase. Dry loading can help if initial solubility is an issue. 3. Test for Stability: Run a 2D TLC to check for stability on silica. If it's unstable, consider using deactivated silica or an alternative stationary phase like alumina.[5]
Peak Tailing 1. Compound Interaction with Silica: The sulfonamide group might be interacting strongly with acidic sites on the silica gel. 2. Column Overloading: Too much sample was loaded.1. Add a Modifier: Add a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase to reduce strong interactions. 2. Reduce Sample Load: Use a smaller amount of your crude product.
Irregular Peak Shapes (Fronting or Splitting) 1. Poor Sample Application: The initial band of the sample was too wide. 2. Air Bubbles in the Column: Air trapped in the column bed disrupts the solvent flow. 3. Sample Solvent Effects: The sample was dissolved in a solvent much stronger than the mobile phase.[6]1. Apply Sample Carefully: Load the sample in a narrow, concentrated band. 2. Remove Air Bubbles: Ensure no air is trapped during packing or sample loading. 3. Use a Weak Loading Solvent: Dissolve the sample in a minimal amount of a weak solvent or use the dry loading method.

Experimental Protocols & Data

Detailed Protocol: Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 7:3, 1:1) to find a system where the desired product has an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in the minimum amount of mobile phase. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small spots from the eluting liquid onto TLC plates and checking under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Table 1: Common Mobile Phase Systems

Mobile Phase SystemRatio (v/v)PolarityTypical Application
Hexane / Ethyl Acetate70:30Low to MediumGood for separating quinoline sulfonamides from less polar impurities.[2]
Dichloromethane / Ethyl Acetate70:30MediumEffective for a range of sulfonamide derivatives.[4]
Ethyl Acetate100%HighUsed when the target compound is more polar or to elute strongly retained compounds.[1]

Table 2: Typical Experimental Parameters

ParameterValue / TypeRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for compounds of moderate polarity.[1]
Column Diameter 2-5 cmDepends on the amount of sample to be purified.
Silica Gel Amount 50-100 g per 1 g of crudeEnsures good separation without overloading.
Elution Mode Isocratic or GradientIsocratic is simpler; gradient is used for complex mixtures with a wide polarity range.
Monitoring TLC with UV detection (254 nm)Quinoline ring is UV active, allowing for easy visualization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Method) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine isolate 8. Evaporate Solvent (Rotary Evaporator) combine->isolate product Purified Product isolate->product

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow start Problem with Purification? no_sep Poor or No Separation? start->no_sep Check Separation no_elution Compound Not Eluting? start->no_elution Check Elution Progress fast_elution Compound Elutes Too Fast? start->fast_elution Check Retention sol_no_sep Optimize Mobile Phase via TLC Decrease Sample Load Repack Column no_sep->sol_no_sep Yes sol_no_elution Increase Mobile Phase Polarity Check Compound Stability Consider Dry Loading no_elution->sol_no_elution Yes sol_fast_elution Decrease Mobile Phase Polarity Check for Column Cracks fast_elution->sol_fast_elution Yes

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Recrystallization of Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of pure quinoline-8-sulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on available data, ethanol is a highly effective solvent for the recrystallization of this compound. Crystals of high quality, suitable for X-ray crystallography, have been successfully obtained from ethanolic solutions.[1] Alcohols such as isopropanol, potentially mixed with water, have also been shown to be effective for the recrystallization of other sulfonamides and could be viable alternatives.[2]

Q2: My compound is not dissolving completely, even at high temperatures. What should I do?

A2: If your this compound is not dissolving, you may not have added enough solvent. Add small increments of hot solvent until the compound fully dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to ensure good recovery upon cooling. If the compound still does not dissolve, you may be using an inappropriate solvent.

Q3: The solution is clear and hot, but no crystals are forming upon cooling. What is the problem?

A3: This is a common issue known as supersaturation. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization. If these methods fail, it is likely that too much solvent was used. In this case, you will need to heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation, and then allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

Q5: The recovered crystals are discolored. How can I remove colored impurities?

A5: If your final product is colored, this indicates the presence of impurities. To remove them, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. After adding the charcoal, keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can also adsorb some of your product, leading to a lower yield.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The solution was not cooled to a low enough temperature.- Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool.- Cool the solution in an ice bath after it has reached room temperature.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Impure Crystals (Low Melting Point) - The solution was cooled too quickly, trapping impurities.- Inefficient removal of the mother liquor.- Re-dissolve the crystals in the minimum amount of hot solvent and allow for slow cooling.- Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration.
Oiling Out - The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution to dissolve the oil, add a small amount of hot solvent, and cool slowly.- Consider using a different solvent or a solvent mixture.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[2]

Experimental Protocol: Recrystallization of this compound

This protocol describes a general method for the purification of this compound by recrystallization from an ethanolic solution.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add the hot solvent in small portions until a clear, saturated solution is obtained at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel or by transferring them to a desiccator.

Data Presentation

Table 1: Solvent Selection for Recrystallization of Aromatic Sulfonamides

SolventSuitability for Aromatic SulfonamidesComments
Ethanol High Has been successfully used for growing high-quality crystals of this compound.[1]
Isopropanol High Often used for the recrystallization of other sulfonamides, sometimes in a mixture with water.[2]
Water Low to Moderate Generally, aromatic sulfonamides have low solubility in water at room temperature, but this can be exploited for recrystallization.
Acetone Moderate Can be an effective solvent, but its low boiling point may require careful handling.
Toluene Low Typically used for less polar compounds; may not be a good choice for sulfonamides.
Dichloromethane Low While used for purification of some sulfonamide derivatives, its high volatility can make it challenging for controlled recrystallization.[3]

Visualizations

Caption: Troubleshooting workflow for this compound recrystallization.

References

identifying and minimizing side products in quinoline-8-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline-8-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important scaffold and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common and direct method for the synthesis of this compound involves a two-step process:

  • Chlorosulfonation of Quinoline: Quinoline is reacted with an excess of chlorosulfonic acid (ClSO₃H) to form the intermediate, quinoline-8-sulfonyl chloride. This electrophilic substitution reaction primarily directs the sulfonyl chloride group to the 8-position of the quinoline ring.

  • Amination of Quinoline-8-sulfonyl Chloride: The resulting quinoline-8-sulfonyl chloride is then reacted with an amine (for substituted sulfonamides) or ammonia (for the parent this compound) to yield the final product. This step is a nucleophilic substitution reaction where the amine displaces the chloride on the sulfonyl group.[1]

An alternative approach involves the palladium-catalyzed synthesis from 3-iodoquinoline using a sulfur dioxide surrogate, which offers a different substrate scope and reaction conditions.[2]

Q2: What are the most common side products in this compound synthesis, and how can I minimize them?

A2: The primary side products of concern are quinoline-8-sulfonic acid, regioisomers such as quinoline-5-sulfonic acid, and polysulfonated quinolines.

Side ProductFormation MechanismHow to Minimize
Quinoline-8-sulfonic acid Hydrolysis of the highly reactive quinoline-8-sulfonyl chloride intermediate by moisture present in the reaction setup or during workup.[3][4]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact time with aqueous solutions and perform extractions quickly at low temperatures.[3]
Quinoline-5-sulfonic acid and other regioisomers Electrophilic substitution at other positions on the quinoline ring (primarily C-5) can occur, especially at higher temperatures.[5]Maintain strict control over the reaction temperature during the chlorosulfonation step. Lower temperatures generally favor substitution at the 8-position.
Polysulfonated quinolines The use of a large excess of the sulfonating agent or prolonged reaction times can lead to the introduction of multiple sulfonyl groups onto the quinoline ring.Use a controlled molar ratio of chlorosulfonic acid to quinoline. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Deiodinated side products (in Palladium-catalyzed synthesis) In palladium-catalyzed reactions starting from iodoquinolines, premature deiodination can occur, especially at elevated temperatures.[2]Maintain the optimized reaction temperature. Screening of reaction conditions, including catalyst, ligand, and solvent, can help minimize this side reaction.[2]

Q3: How should I purify the final this compound product?

A3: Purification is crucial to remove unreacted starting materials, side products, and reagents. The most common purification techniques are:

  • Recrystallization: This is an effective method for obtaining highly pure crystalline product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined based on the solubility of the product and impurities.

  • Column Chromatography: Silica gel column chromatography is widely used for the purification of this compound and its derivatives.[6] A gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically employed to separate the desired product from less polar and more polar impurities.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My final product yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to several factors throughout the synthetic process.

Potential CauseTroubleshooting Steps
Incomplete Chlorosulfonation Ensure a sufficient excess of chlorosulfonic acid is used. Monitor the reaction by TLC to confirm the complete consumption of the starting quinoline.
Hydrolysis of Quinoline-8-sulfonyl Chloride As mentioned in the FAQs, rigorously exclude moisture from the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere.[3]
Inefficient Amination Ensure the amine is sufficiently nucleophilic. For weakly nucleophilic amines, consider using a catalyst such as 4-dimethylaminopyridine (DMAP).[3] The use of a suitable base (e.g., triethylamine, pyridine) is crucial to neutralize the HCl generated during the reaction.[1]
Product Loss During Workup and Purification During aqueous workup, the product may partially dissolve in the aqueous layer. Minimize the volume of water used and perform multiple extractions with an appropriate organic solvent. Optimize the solvent system for recrystallization or column chromatography to minimize product loss.

Issue 2: The Product is an Oil or a Gummy Solid and Fails to Crystallize

Question: After the workup, my product is an oil or a sticky solid and I am unable to induce crystallization. What should I do?

Answer: The presence of impurities often hinders crystallization.

Troubleshooting Steps
Initial Purification: Attempt to purify a small amount of the crude oil by silica gel column chromatography to remove impurities. The purified fraction may then be easier to crystallize.
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) with vigorous stirring until turbidity persists. Allow the mixture to stand, which may induce crystallization.
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If a small amount of crystalline product is available from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.

Issue 3: Difficulty in Removing the Sulfonamide -NH Proton Signal in NMR

Question: I am having trouble observing or confirming the sulfonamide -NH- proton in my ¹H NMR spectrum.

Answer: The sulfonamide proton signal can be broad and its chemical shift can be variable.

Troubleshooting Steps
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The sulfonamide proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to confirm the presence of the -NH- proton.
Use of a Different Solvent: The chemical shift and appearance of the -NH- signal can be highly dependent on the NMR solvent. Acquiring the spectrum in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) can often result in a sharper, more easily identifiable peak.

Experimental Protocols

Synthesis of Quinoline-8-sulfonyl Chloride

This procedure describes the initial chlorosulfonation of quinoline.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Cool the flask in an ice bath. Carefully add chlorosulfonic acid (typically 4-5 equivalents) to the flask.

  • Reaction: Slowly add quinoline (1 equivalent) dropwise to the cold chlorosulfonic acid with vigorous stirring.

  • Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 70-80 °C) and maintain it for several hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. The quinoline-8-sulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. This crude intermediate is often used in the next step without further purification.

General Procedure for the Synthesis of Quinoline-8-sulfonamides

This procedure outlines the amination of quinoline-8-sulfonyl chloride.[7]

  • Dissolution: Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or DMF in a round-bottom flask under an inert atmosphere.[7]

  • Amine and Base Addition: Cool the solution to 0-10 °C. Add the desired amine (1-1.2 equivalents) followed by a base like pyridine or triethylamine (1.5-2 equivalents) dropwise.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[7] Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6][7]

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Quinoline + Chlorosulfonic Acid Quinoline + Chlorosulfonic Acid Reaction Mixture Reaction Mixture Quinoline + Chlorosulfonic Acid->Reaction Mixture Add quinoline dropwise at 0-10°C Heating Heating Reaction Mixture->Heating Heat to 70-80°C Workup 1 Workup 1 Heating->Workup 1 Pour onto ice Crude Quinoline-8-sulfonyl Chloride Crude Quinoline-8-sulfonyl Chloride Workup 1->Crude Quinoline-8-sulfonyl Chloride Filter and dry Reaction Mixture 2 Reaction Mixture 2 Crude Quinoline-8-sulfonyl Chloride->Reaction Mixture 2 Dissolve in anhydrous solvent Stirring Stirring Reaction Mixture 2->Stirring Stir overnight at RT Amine + Base Amine + Base Amine + Base->Reaction Mixture 2 Add at 0-10°C Workup 2 Workup 2 Stirring->Workup 2 Pour into water/extract Crude this compound Crude this compound Workup 2->Crude this compound Isolate Purification Purification Crude this compound->Purification Column Chromatography or Recrystallization Pure this compound Pure this compound Purification->Pure this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Low Yield Low Yield Check for Hydrolysis Check for Hydrolysis Low Yield->Check for Hydrolysis Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Purification Loss Purification Loss Low Yield->Purification Loss Use Anhydrous Conditions Use Anhydrous Conditions Check for Hydrolysis->Use Anhydrous Conditions Inert Atmosphere Inert Atmosphere Check for Hydrolysis->Inert Atmosphere Monitor Reaction by TLC Monitor Reaction by TLC Incomplete Reaction->Monitor Reaction by TLC Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Optimize Purification Optimize Purification Purification Loss->Optimize Purification Re-extract Aqueous Layer Re-extract Aqueous Layer Purification Loss->Re-extract Aqueous Layer

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Quinoline-8-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of quinoline-8-sulfonamide and its derivatives. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.

Core Synthesis Overview

The synthesis of this compound is a cornerstone for creating a wide array of derivatives with significant therapeutic potential, including applications as enzyme inhibitors and neurotherapeutics.[1] The most common and established synthetic route is a two-step process. First, quinoline is converted to the reactive intermediate, quinoline-8-sulfonyl chloride. Second, this intermediate undergoes aminolysis with ammonia or a desired amine to yield the final sulfonamide product. Success hinges on precise control of reaction conditions and the quality of the reagents.

General Synthetic Workflow

The overall process can be visualized as a straightforward two-step sequence. The critical part of the process is the formation and handling of the moisture-sensitive sulfonyl chloride intermediate.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Aminolysis Quinoline Quinoline Reagents1 Chlorosulfonic Acid & Thionyl Chloride Quinoline->Reagents1 QSC Quinoline-8-sulfonyl Chloride Reagents1->QSC QSC_ref Quinoline-8-sulfonyl Chloride QSC->QSC_ref Ammonia Ammonia / Amine Product This compound Ammonia->Product QSC_ref->Ammonia

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: I am experiencing very low or no yield of quinoline-8-sulfonyl chloride in the first step. What are the likely causes?

Answer: A low yield in this initial chlorosulfonation step almost always points to issues with reagent quality or reaction conditions. The primary culprits are moisture contamination and improper temperature control.

Core Problem: Hydrolysis of Reagents Chlorosulfonic acid and the quinoline-8-sulfonyl chloride product are both extremely sensitive to moisture.[2] Any water present in the reaction flask or reagents will lead to the formation of the corresponding sulfonic acids, which are unreactive in the subsequent aminolysis step.

Troubleshooting Steps:

  • Verify Reagent and Glassware Dryness:

    • Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (nitrogen or argon).

    • Use a freshly opened bottle of chlorosulfonic acid or one that has been properly stored under inert gas.

    • If using thionyl chloride, ensure it is fresh, as it can also degrade with moisture.

  • Optimize Reaction Temperature:

    • The reaction of quinoline with chlorosulfonic acid is highly exothermic. The initial addition should be performed at a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent side reactions.

    • After the initial sulfonation, the reaction with thionyl chloride often requires heating. A patent for this process specifies a temperature of 100-160°C for the reaction with chlorosulfuric acid, followed by a reaction with thionyl chloride at 50°C or higher to ensure the conversion to the sulfonyl chloride is complete.[3]

  • Check Reagent Stoichiometry:

    • An excess of chlorosulfonic acid is typically used to drive the reaction to completion. A molar ratio of 5 to 8 moles of chlorosulfonic acid per mole of quinoline is recommended.[3]

Question 2: My aminolysis reaction to form the final sulfonamide is sluggish or results in a low yield. How can I optimize this step?

Answer: Low yield in the second step, the conversion of the sulfonyl chloride to the sulfonamide, is frequently caused by the degradation of the sulfonyl chloride intermediate, insufficient reactivity of the amine, or inadequate acid scavenging.

Troubleshooting Steps:

  • Use the Sulfonyl Chloride Immediately: The quinoline-8-sulfonyl chloride intermediate is moisture-sensitive and should ideally be used immediately after its preparation and isolation. If it must be stored, it should be under a rigorously dry, inert atmosphere.

  • Ensure Proper Base and Solvent Conditions:

    • The reaction of a sulfonyl chloride with an amine produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. An acid scavenger is essential.

    • Base Selection: A non-nucleophilic organic base like pyridine or triethylamine (TEA) is commonly used.[1][4] Typically, 1.1 to 1.5 equivalents of the base are sufficient.[2] Pyridine can also act as a nucleophilic catalyst.

    • Solvent Choice: Use anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).[1][5][6] The presence of water will hydrolyze the sulfonyl chloride.[2]

  • Monitor Reaction Temperature:

    • The addition of the amine to the sulfonyl chloride solution is often performed at a reduced temperature (0-10 °C) to control the initial exothermic reaction.[1]

    • The reaction is then typically allowed to warm to room temperature and stirred overnight to ensure completion.[1][5] If the reaction is slow, gentle heating may be required, but this can also promote side reactions. Progress should be monitored by Thin-Layer Chromatography (TLC).[5]

Troubleshooting Logic for Low Yield

When encountering a low yield, a systematic approach is essential. The following diagram outlines a logical workflow for diagnosing the issue.

G Start Low Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions CheckReagents->CheckConditions No Moisture Moisture Contamination? (Hydrolysis of R-SO₂Cl) CheckReagents->Moisture Yes Purity Impure Starting Materials? CheckReagents->Purity Yes CheckWorkup 3. Analyze Workup & Purification CheckConditions->CheckWorkup No Temp Incorrect Temperature? CheckConditions->Temp Yes Stoich Incorrect Stoichiometry? (e.g., Base) CheckConditions->Stoich Yes Atmosphere Inert Atmosphere Used? CheckConditions->Atmosphere No Precipitation Incomplete Precipitation? CheckWorkup->Precipitation Yes Extraction Losses During Extraction? CheckWorkup->Extraction Yes Solution Optimize & Repeat CheckWorkup->Solution No Moisture->Solution Purity->Solution Temp->Solution Stoich->Solution Atmosphere->Solution Precipitation->Solution Extraction->Solution

Caption: Troubleshooting logic for diagnosing low reaction yield.

Data Summary: Optimized Reaction Parameters

The following table summarizes typical reaction conditions for the aminolysis step, derived from common literature protocols.

ParameterRecommended ConditionRationale & NotesSource(s)
Solvent Anhydrous Dichloromethane (DCM), Acetonitrile, or THFAprotic and anhydrous to prevent hydrolysis of the sulfonyl chloride.[1][5][6]
Amine/Sulfonyl Chloride Ratio 1.0 : 1.0 to 1.2 : 1.0A slight excess of the amine can help drive the reaction to completion.[1]
Base Pyridine or Triethylamine (TEA)Acts as an HCl scavenger. Pyridine can also serve as a nucleophilic catalyst.[1][4]
Base/Sulfonyl Chloride Ratio 1.1 : 1.0 to 1.5 : 1.0Must be sufficient to neutralize the HCl produced during the reaction.[2]
Initial Temperature 0 - 10 °CTo control the initial exothermic reaction upon adding the amine.[1]
Reaction Temperature Room TemperatureTypically sufficient for the reaction to proceed to completion overnight.[5]
Reaction Time 12 - 24 hoursMonitor by TLC to determine the endpoint.[4][5]
Atmosphere Inert (Nitrogen or Argon)Protects moisture-sensitive reagents from atmospheric water.[2]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-8-sulfonyl Chloride

This protocol is adapted from established industrial methods.[3]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagents: In the flask, place quinoline (1 mol). Cool the flask in an ice-salt bath to 0 °C.

  • Reaction: Slowly add chlorosulfonic acid (5-8 mol) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Heating: After the addition is complete, slowly heat the mixture to 120-140 °C and maintain for 2-3 hours until the sulfonation is complete.

  • Chlorination: Cool the mixture to approximately 70 °C. Cautiously add thionyl chloride (2-3 mol) and heat the mixture at 70-80 °C for 2-3 hours.

  • Isolation: Carefully pour the cooled reaction mixture onto crushed ice. The solid quinoline-8-sulfonyl chloride will precipitate.

  • Workup: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product should be used immediately in the next step.

Protocol 2: General Synthesis of this compound

This protocol is a generalized procedure based on common methodologies.[1]

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve quinoline-8-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (15-20 mL).

  • Cooling: Cool the solution to 0-10 °C using an ice bath.

  • Addition of Amine: Add the desired amine (1.0 mmol) or a concentrated solution of ammonia (e.g., 2M in isopropanol) to the solution.

  • Addition of Base: Add pyridine (2-3 drops) or triethylamine (1.2 mmol) to the mixture.[1]

  • Reaction: Allow the reaction to stir and slowly warm to room temperature overnight.

  • Monitoring: Monitor the reaction progress using TLC (e.g., ethyl acetate:hexane, 3:7).

  • Workup: Upon completion, pour the reaction mixture into a beaker containing cold distilled water. If a precipitate does not form, add 2-3 drops of concentrated HCl to facilitate precipitation.[1]

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude sulfonamide.

Protocol 3: Purification of this compound
  • Recrystallization: This is often the simplest method for purification. Toluene is a suitable solvent for recrystallizing the intermediate 3-methylquinoline-8-sulfonyl chloride, and similar aromatic solvents or alcohol/water mixtures can be effective for the final sulfonamide product.[7]

  • Column Chromatography: For more challenging purifications or for obtaining highly pure material, silica gel column chromatography is the most effective technique.[5][8] A gradient elution system, such as ethyl acetate in hexane or methanol in dichloromethane, is typically used to separate the product from unreacted starting materials and by-products.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing this synthesis? A1: The reagents used are hazardous. Chlorosulfonic acid reacts violently with water and is highly corrosive. Thionyl chloride is also corrosive and releases toxic gases upon contact with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: How can I confirm the structure and purity of my final product? A2: Standard analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the chemical structure. The presence of the sulfonamide –NH– proton can be confirmed by 1H NMR, which typically appears as a broad singlet.[4] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point, which should be sharp and consistent with literature values.

Q3: Can I use aqueous ammonia for the aminolysis step? A3: While possible, it is not ideal. Using aqueous ammonia introduces water into the reaction, which will compete with the ammonia and hydrolyze the sulfonyl chloride starting material, leading to lower yields. A solution of ammonia in an organic solvent (e.g., isopropanol, dioxane) or bubbling ammonia gas through the reaction mixture is strongly preferred.

Q4: What is the mechanism of the aminolysis reaction? A4: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group to form the sulfonamide.

Caption: Mechanism of sulfonamide formation.

References

Technical Support Center: Scale-Up Synthesis of Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of quinoline-8-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between laboratory-scale success and efficient, reproducible large-scale production of this critical chemical scaffold.

The quinoline-sulfonamide hybrid structure is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including anticancer and antibacterial properties.[1][2][3] However, transitioning its synthesis from grams to kilograms presents significant challenges related to reaction control, safety, and product purity. This document provides field-proven insights to navigate these complexities.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.

Q1: We're observing a dramatic drop in yield and an increase in impurities now that we've moved from a 1L flask to a 50L reactor. What's going wrong?

This is the most common challenge in process scale-up and typically stems from issues with mass and heat transfer, which do not scale linearly.[4]

Causality & Explanation:

  • Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases. This severely limits the efficiency of heat removal. The sulfonation of quinoline with chlorosulfonic acid is highly exothermic.[5] In a small flask, the heat dissipates quickly, but in a large reactor, inefficient cooling can lead to localized "hot spots." These hot spots accelerate side reactions, such as polysulfonation or thermal degradation of the starting material and product.[4]

  • Mass Transfer (Mixing): What appears as a homogenous solution with magnetic stirring in a flask can have significant concentration gradients in a large, mechanically stirred reactor. Poor mixing during the addition of reagents like chlorosulfonic acid or thionyl chloride can lead to areas of high localized concentration, promoting the formation of undesired isomers or byproducts.

Troubleshooting & Mitigation Strategy:

  • Re-optimize Temperature Control: Do not assume the lab-scale temperature is optimal for the pilot plant. Profile the reaction exotherm using a reaction calorimeter if possible. Implement a jacketed cooling system with a high-flow-rate thermal fluid.

  • Control Reagent Addition: Switch from batch addition to a controlled, slow addition of the reactive agent (e.g., chlorosulfonic acid) using a dosing pump. This allows the cooling system to keep pace with the heat generated, maintaining a stable internal temperature.

  • Enhance Agitation: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure thorough mixing and eliminate concentration gradients. Baffles within the reactor are also critical to prevent vortexing and promote top-to-bottom turnover.

Q2: The intermediate, quinoline-8-sulfonyl chloride, is difficult to handle and seems to degrade before the next step. How can we improve its stability and purity at scale?

Quinoline-8-sulfonyl chloride is a reactive intermediate. Its stability is a major process bottleneck. Sulfonyl chlorides are susceptible to hydrolysis and must be handled under strictly anhydrous conditions.[6]

Causality & Explanation:

  • Moisture Sensitivity: Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which will not proceed to the final sulfonamide product. Atmospheric moisture or residual water in solvents or reagents is a primary cause of yield loss at this stage.

  • Thermal Instability: While the initial sulfonation requires heat, prolonged exposure to high temperatures can degrade the sulfonyl chloride.

Troubleshooting & Mitigation Strategy:

  • Strict Moisture Control: Ensure all solvents (e.g., Dichloromethane) are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[7] Use of drying tubes and pressure-equalizing dropping funnels is essential.

  • Telescoping the Reaction: If possible, avoid isolating the quinoline-8-sulfonyl chloride intermediate. After the reaction with thionyl chloride is complete and the excess reagent is removed in vacuo, the crude sulfonyl chloride can be dissolved in a suitable anhydrous solvent and used directly in the subsequent amination step. This minimizes handling and exposure to moisture.[8]

  • Work-up Procedure: If isolation is necessary, the work-up should be performed quickly and at low temperatures. Quenching the reaction mixture by pouring it onto ice-cold water can precipitate the crude product, which should be filtered and dried immediately under vacuum.[7]

Q3: Our final product fails purity specifications due to a persistent colored impurity. Standard recrystallization isn't removing it. What is the source and how can we purify the material?

Colored impurities often arise from oxidation or side reactions involving the quinoline ring system, which can be sensitive to the vigorous conditions of sulfonation.[5]

Causality & Explanation:

  • Oxidative Degradation: The combination of strong acids and high temperatures can lead to the formation of colored, often polymeric, byproducts.

  • Isomeric Impurities: Incomplete sulfonation or reaction at other positions on the quinoline ring (e.g., the 5-position) can lead to isomeric impurities that are difficult to separate due to similar solubility profiles.[5]

Troubleshooting & Mitigation Strategy:

  • Source Reduction:

    • Inert Atmosphere: Running the high-temperature sulfonation step under a nitrogen blanket can mitigate oxidative side reactions.

    • Temperature Control: Precisely controlling the reaction temperature is crucial. Overheating is a common cause of color body formation. A patent for producing quinoline-8-sulfonyl chloride specifies a reaction temperature between 100-160°C.[8]

  • Advanced Purification:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon (charcoal) to adsorb the colored impurities. Filter the mixture through a pad of celite to remove the carbon before proceeding with crystallization.

    • Solvent System Optimization: A single-solvent recrystallization may not be sufficient. Develop a two-solvent system (a "good" solvent in which the product is soluble, and a "poor" anti-solvent in which it is not) to improve purification efficiency.[9]

    • Column Chromatography: While less desirable for very large scales, a silica gel plug or short-column chromatography can be effective for removing stubborn impurities before final crystallization. Gradient elution with systems like hexane/ethyl acetate or dichloromethane/methanol is often employed.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the most industrially viable route for synthesizing quinoline-8-sulfonyl chloride?

The most common and industrially advantageous method involves the direct sulfonation of quinoline.[8] The classic laboratory approach involves reacting quinoline with chlorosulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the resulting sulfonic acid into the sulfonyl chloride.[8][10]

A patented industrial method describes reacting quinoline directly with an excess of chlorosulfonic acid until the starting material is consumed. This creates a mixture of the sulfonated and chlorosulfonated product. This mixture is then reacted with thionyl chloride to complete the conversion to high-purity quinoline-8-sulfonyl chloride.[8] This approach is efficient as it combines steps and uses readily available, cost-effective reagents.

Q2: What are the critical safety considerations when handling chlorosulfonic acid and thionyl chloride at scale?

Both reagents are highly corrosive, toxic, and react violently with water. A thorough process hazard analysis (PHA) is mandatory before any scale-up operation.

  • Chlorosulfonic Acid (ClSO₃H):

    • Reactivity: Reacts explosively with water, liberating large quantities of heat and toxic hydrogen chloride (HCl) and sulfuric acid fumes.

    • Handling: Must be handled in a well-ventilated fume hood or a closed system. Personnel must wear specialized personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield. A supply of anhydrous sodium bicarbonate should be readily available for neutralizing spills.

  • Thionyl Chloride (SOCl₂):

    • Reactivity: Also reacts violently with water to release toxic HCl and sulfur dioxide (SO₂) gases.

    • Handling: Requires the same level of PPE as chlorosulfonic acid. Reactions should be equipped with a gas scrubber or trap containing a caustic solution (e.g., sodium hydroxide) to neutralize the toxic gases produced.

Q3: How can we effectively monitor the reaction progress in a large, sealed reactor?

Direct sampling from a large, hot, and corrosive reaction can be hazardous and difficult. Process Analytical Technology (PAT) is the preferred method for monitoring at scale.

  • In-situ IR (FTIR) Spectroscopy: An attenuated total reflectance (ATR) probe can be inserted directly into the reactor. This allows for real-time monitoring of the disappearance of starting material peaks and the appearance of product peaks, providing a kinetic profile of the reaction without the need for sampling.

  • Offline HPLC/LC-MS: If sampling is unavoidable, a specialized sampling valve system should be used. The sample must be quenched immediately and carefully prepared for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This is the most common method for checking reaction completion and identifying byproduct formation.[7]

Q4: What are the best practices for large-scale crystallization and isolation of the final this compound product?

The goal is to achieve a consistent crystal form (polymorph) with high purity and low residual solvent.

  • Controlled Cooling Crystallization: "Crashing out" the product by rapid cooling will lead to small, impure crystals. A programmed, slow cooling profile is essential. This allows for the slow growth of larger, purer crystals.

  • Seeding: Once the solution is supersaturated, introduce a small quantity of pure, crystalline product (seed crystals). This directs the crystallization to the desired polymorphic form and improves batch-to-batch consistency.[4]

  • Anti-Solvent Addition: An alternative to cooling is the controlled addition of an anti-solvent (a solvent in which the product is insoluble) to a saturated solution of the product. This must be done slowly to avoid oiling out or precipitation of an amorphous solid.

  • Filtration and Drying: For large quantities, equipment like a Nutsche filter-dryer is ideal. This allows for filtration, washing of the filter cake with a cold solvent to remove impurities, and vacuum drying all within a single, contained unit, minimizing handling and exposure.

Data & Protocols

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters
ParameterLab Scale (e.g., 250 mL Flask)Pilot Scale (e.g., 50 L Reactor)Rationale for Change
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (Pitched-Blade Turbine)Ensures homogeneity in a larger volume; overcomes viscosity changes.
Reagent Addition Manual Pour / Dropping FunnelMetering Pump with Controlled RateManages exotherm, prevents localized high concentrations.[4]
Temp. Control Oil/Water BathJacketed Reactor with Thermal Fluid CirculationProvides precise and efficient heating/cooling for a large thermal mass.
Work-up Separatory Funnel / Beaker PrecipitationJacketed Reactor for Quench / Nutsche FilterImproves safety, containment, and material handling efficiency.
Monitoring Thin-Layer Chromatography (TLC)Offline HPLC / In-situ FTIRProvides quantitative, real-time data for better process control.[7]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Quinoline-8-sulfonyl Chloride[8]

Safety: This procedure must be conducted in a reactor rated for corrosive materials, under an inert atmosphere, and within a ventilated enclosure. All personnel must wear appropriate acid-resistant PPE.

  • Reactor Setup: Charge a 50 L glass-lined reactor with quinoline (5.0 kg, 38.7 mol). Ensure the system is inerted with dry nitrogen.

  • Reagent Charging: Cool the reactor jacket to 10°C. Slowly add chlorosulfonic acid (22.5 kg, 193 mol, ~5 equivalents) via a dosing pump over 4-6 hours, ensuring the internal temperature does not exceed 40°C.

  • Sulfonation: After the addition is complete, slowly heat the reaction mixture to 120-130°C and hold for 5-7 hours. Monitor the reaction by HPLC until the quinoline peak is <1% of its initial area.

  • Chlorination: Cool the mixture to 60°C. Slowly add thionyl chloride (5.5 kg, 46.4 mol, ~1.2 equivalents) over 2-3 hours. A gas scrubber must be used to neutralize evolved HCl and SO₂.

  • Reaction Completion: Heat the mixture to 70-75°C and hold for 3-4 hours until the intermediate quinoline-8-sulfonic acid is consumed (as monitored by HPLC).

  • Work-up: Cool the reactor to 20°C. Carefully and slowly transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water (100 kg). The product will precipitate. Maintain the slurry temperature below 20°C.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the cake with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum at 40-50°C to a constant weight.

Protocol 2: General Synthesis of this compound[2][7]

Safety: This reaction generates HCl gas. Perform in a well-ventilated area with appropriate scrubbing for off-gases.

  • Reactor Setup: Charge the reactor with a solution of aqueous ammonia (28%, ~10 equivalents) and cool to 0-5°C.

  • Reagent Addition: Prepare a solution of the quinoline-8-sulfonyl chloride (1.0 equivalent) in an appropriate solvent like chloroform or DCM.[2]

  • Reaction: Slowly add the sulfonyl chloride solution to the cold ammonia solution over 2-4 hours, maintaining the internal temperature below 10°C.

  • Completion & Isolation: Stir the mixture for an additional 2 hours at 10°C after the addition is complete. The sulfonamide product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If required, recrystallize the crude solid from a suitable solvent such as methanol or an ethanol/water mixture.[7]

Visualizations

Diagrams

Scale_Up_Workflow RM_QC Raw Material QC & Staging Sulfonation Step 1: Sulfonation (Quinoline + ClSO3H) RM_QC->Sulfonation Chlorination Step 2: Chlorination (with SOCl2) Sulfonation->Chlorination IPC1 In-Process Control 1 (HPLC) Chlorination->IPC1 Sample Workup1 Intermediate Work-up & Isolation IPC1->Workup1 Release Amination Step 3: Amination (Sulfonyl Chloride + Amine) Workup1->Amination IPC2 In-Process Control 2 (HPLC) Amination->IPC2 Sample Workup2 Final Product Crystallization & Filtration IPC2->Workup2 Release Drying Drying Workup2->Drying Final_QC Final Product QC (Purity, Residual Solvents) Drying->Final_QC Packaging Packaging Final_QC->Packaging

Caption: High-level workflow for the scale-up synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed at Scale Check_Purity Analyze Crude by HPLC/LC-MS for Byproducts Start->Check_Purity Side_Rxns Significant Side Products Detected? Check_Purity->Side_Rxns Optimize_Conditions Re-optimize Temp. Profile & Reagent Addition Rate Side_Rxns->Optimize_Conditions Yes Check_Workup Product Lost During Work-up? Side_Rxns->Check_Workup No Improve_Mixing Improve Agitation: Check Impeller/Baffles Optimize_Conditions->Improve_Mixing Success Yield Improved Improve_Mixing->Success Optimize_Isolation Optimize Crystallization: Solvent, Temp, Seeding Check_Workup->Optimize_Isolation Yes Check_Workup->Success No Optimize_Isolation->Success

Caption: Decision tree for troubleshooting low yield issues during scale-up.

References

Technical Support Center: Stability Testing of Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of quinoline-8-sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the stability testing of this compound derivatives in a question-and-answer format.

Q1: My solution of a this compound derivative is turning yellow or brown. What does this indicate?

A1: Discoloration, particularly to yellow and then brown, is a common sign of degradation for quinoline-containing compounds. This is often due to photodegradation (exposure to light) or oxidation. The formation of colored byproducts suggests that the integrity of your compound is compromised. It is crucial to store solutions of this compound derivatives protected from light.

Q2: I'm observing a decrease in potency and inconsistent results in my biological assays. Could this be related to the stability of my compound?

A2: Yes, a loss of potency and inconsistent assay results are classic indicators of compound degradation. This compound derivatives can be unstable in aqueous solutions, with their stability being influenced by factors such as pH, temperature, and light exposure. For sensitive experiments, it is highly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage and experimental conditions.

Q3: What are the primary factors that influence the stability of this compound derivatives?

A3: The main factors affecting the stability of these compounds are:

  • pH: The stability of this compound derivatives is highly dependent on the pH of the solution. Hydrolysis of the sulfonamide bond is a likely degradation pathway and can be accelerated in both acidic and basic conditions.[1][2]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light.[3] Sulfonamides are also known to be susceptible to photodegradation.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the quinoline ring system.[1]

Q4: What is the most probable degradation pathway for this compound derivatives in aqueous solutions?

A4: The most likely degradation pathway is the hydrolysis of the sulfonamide (S-N) bond.[1] This would result in the formation of quinoline-8-sulfonic acid and the corresponding amine. Under photolytic or oxidative stress, degradation of the quinoline ring itself is also possible.[1][3]

Q5: How can I minimize the degradation of my this compound derivative solutions?

A5: To enhance the stability of your solutions, consider the following:

  • pH Control: Use buffered solutions to maintain a pH where the compound is most stable, which is typically near neutral pH for many sulfonamides.[1]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C is advisable.[1]

  • Use of Organic Solvents for Stock Solutions: For optimal stability, prepare stock solutions in a suitable organic solvent like DMSO and store them at low temperatures.[1] Prepare aqueous working solutions fresh for each experiment.

Q6: I am having trouble developing a stability-indicating HPLC method. What are some common issues?

A6: Common challenges in developing a stability-indicating HPLC method include:

  • Poor resolution: The parent compound and its degradation products may co-elute. To resolve this, experiment with different mobile phase compositions, pH, columns, and gradient slopes.

  • Peak tailing: This can be an issue with amine-containing compounds. Using a mobile phase with a suitable buffer or an amine additive can help to reduce peak tailing.

  • Lack of a suitable detection wavelength: Ensure you are using a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to identify the optimal wavelength for detection of both the parent compound and its degradation products.

Data Presentation

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of DegradantsObservations
0.1 M HCl (60°C)2
8
24
0.1 M NaOH (60°C)2
8
24
3% H₂O₂ (RT)2
8
24
Thermal (80°C, solid)24
72
Photolytic (ICH Q1B)24
72

Table 2: HPLC Peak Purity and Mass Balance Analysis

Stress Condition% Assay of Parent% Area of DegradantsTotal (Mass Balance)Peak Purity of Parent
Initial (Time 0)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Thermal
Photolytic

Experimental Protocols

Here are detailed methodologies for key stability testing experiments.

Protocol 1: Forced Degradation Study

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your this compound derivative in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at 0, 2, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and take samples at 0, 2, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, and take samples at 0, 2, 8, and 24 hours.

    • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 80°C. Take samples at 24 and 72 hours. Also, place the stock solution in the oven and sample at the same time points.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase it to elute the parent compound and its more hydrophobic degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for your compound) and with a PDA detector for peak purity analysis.

    • Injection Volume: 10 µL.

  • Method Validation: The HPLC method must be validated to demonstrate its accuracy, precision, specificity, linearity, and robustness. Specificity is shown by ensuring that the degradation products do not interfere with the quantification of the parent compound, which can be confirmed by peak purity analysis.

Visualizations

The following diagrams illustrate a typical experimental workflow for stability testing and potential degradation pathways for this compound derivatives.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Peak Purity & Mass Balance hplc->purity id Characterize Degradants purity->id

Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound Derivative sulfonic_acid Quinoline-8-Sulfonic Acid parent->sulfonic_acid S-N Cleavage amine Corresponding Amine parent->amine S-N Cleavage photo_products Ring Hydroxylation or Cleavage Products parent->photo_products n_oxide N-Oxide Formation parent->n_oxide

Potential degradation pathways for this compound derivatives.

References

Technical Support Center: Crystallization of Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting common issues encountered during the crystallization of quinoline-8-sulfonamide. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to facilitate successful crystallization outcomes.

Troubleshooting Guide & FAQs

This section addresses specific challenges that may arise during the crystallization of this compound in a question-and-answer format, providing potential causes and actionable solutions.

Q1: No crystals are forming in my solution, even after cooling. What is the problem?

A1: The absence of crystal formation can be attributed to several factors:

  • Supersaturation Not Reached: The concentration of this compound in the solvent may be too low.

  • Inappropriate Solvent Choice: The compound might be too soluble in the selected solvent, even at low temperatures.

  • Presence of Impurities: Certain impurities can inhibit the nucleation process required for crystal growth.

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide surfaces to initiate crystal formation.

Troubleshooting Steps:

  • Increase Concentration: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration and allow it to cool again.

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-solvent interface to create nucleation sites.

    • Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the supersaturated solution.

  • Solvent System Modification:

    • Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an anti-solvent) to the solution until slight turbidity is observed. Then, gently heat the solution until it becomes clear and allow it to cool slowly.

Q2: My compound is "oiling out" instead of forming solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This often happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to decrease the cooling rate.

  • Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the solution and then allow it to cool slowly.

  • Change the Solvent: Select a solvent with a lower boiling point or one in which the compound is less soluble.

Q3: The crystallization happened too quickly, resulting in a fine powder. How can I obtain larger crystals?

A3: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and generally results in the formation of small, poorly-defined crystals or a powder.[1]

Troubleshooting Steps:

  • Slower Cooling: The key to growing larger crystals is to slow down the crystallization process.[1] Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath. Insulating the crystallization vessel can also help.

  • Reduce Supersaturation: A highly supersaturated solution will crystallize rapidly. To avoid this, use slightly more of the hot solvent than the minimum required to dissolve the compound.

  • Solvent Selection: Choose a solvent in which the compound has a moderate solubility at elevated temperatures and low solubility at cooler temperatures.

Q4: I am experiencing a very low yield of crystals. What are the possible reasons and solutions?

A4: A low recovery of the crystallized product is a common issue that can often be rectified.

Troubleshooting Steps:

  • Ensure Complete Crystallization: After cooling to room temperature, place the crystallization vessel in an ice bath for at least 30 minutes to maximize the precipitation of the compound.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the compound. Excess solvent will retain more of the solute in the solution upon cooling.

  • Recover from Mother Liquor: A significant amount of the compound may remain in the filtrate (mother liquor). The concentration of the mother liquor by evaporation and subsequent cooling may yield a second crop of crystals.

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Q5: I have obtained different crystal forms (polymorphs) in separate experiments. How can I control this?

A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The formation of a particular polymorph can be influenced by various factors during crystallization.

Troubleshooting Steps:

  • Control of Cooling Rate: Slow cooling generally favors the formation of the most thermodynamically stable polymorph, while rapid cooling can lead to metastable forms.

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored. Experiment with a range of solvents.

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization to produce that specific form.

  • Temperature: The temperature at which crystallization occurs can also play a crucial role in determining the resulting polymorph.

Quantitative Data

SolventSuitability for CrystallizationNotes
Ethanol Good This compound has been successfully recrystallized from ethanolic solutions.[2] It offers a good balance of solubility at high temperatures and insolubility at low temperatures.
Methanol Potentially Good Similar to ethanol, methanol is a polar protic solvent that is often effective for crystallizing sulfonamides.
Isopropanol Potentially Good Another alcohol that can be a suitable solvent for crystallization.
Acetone May be too soluble This compound may be too soluble in acetone at room temperature, which could lead to low yields. Can be considered as the "good" solvent in a solvent/anti-solvent system.
Ethyl Acetate Potentially Good A moderately polar solvent that should be evaluated.
Toluene Likely Poor As a non-polar solvent, toluene is unlikely to be a good single solvent for the polar this compound.
Water Poor This compound is expected to have very low solubility in water. Could be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound from a single solvent, such as ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. It is important to use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful if a suitable single solvent cannot be identified.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., water or hexane) dropwise to the stirred solution until a persistent cloudiness appears.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a small amount of the anti-solvent), and dry the crystals as described in Protocol 1.

Visualizations

Troubleshooting Logic for Crystallization

G Troubleshooting this compound Crystallization start Start Crystallization no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out start->oiling_out Problem fine_powder Fine Powder Forms start->fine_powder Problem low_yield Low Yield start->low_yield Problem polymorphism Polymorphism Observed start->polymorphism Problem success High-Quality Crystals start->success Success sol1 Increase Concentration / Add Anti-Solvent no_crystals->sol1 Solution sol2 Induce Nucleation (Scratch / Seed) no_crystals->sol2 Solution sol3 Re-dissolve & Cool Slowly / Use More Solvent oiling_out->sol3 Solution sol4 Slow Down Cooling Rate / Reduce Supersaturation fine_powder->sol4 Solution sol5 Ensure Complete Cooling / Minimize Solvent low_yield->sol5 Solution sol6 Control Cooling Rate / Seed with Desired Polymorph polymorphism->sol6 Solution sol1->start Retry sol2->start Retry sol3->start Retry sol4->start Retry sol5->start Retry sol6->start Retry

Caption: A flowchart for troubleshooting common crystallization problems.

PKM2 Activation by Quinoline-Sulfonamide Derivatives

This compound derivatives have been identified as activators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell metabolism. The following diagram illustrates the proposed mechanism of action.

G PKM2 Activation by Quinoline-Sulfonamide Derivatives cluster_0 Cancer Cell Metabolism cluster_1 Therapeutic Intervention QS Quinoline-Sulfonamide Derivative PKM2_dimer Inactive PKM2 (Dimer) QS->PKM2_dimer Binds to and Activates PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Promotes Tetramerization Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Biosynthesis Shunts Intermediates Pyruvate Pyruvate PKM2_dimer->Pyruvate Low Activity PKM2_tetramer->Biosynthesis Reduces Shunting PKM2_tetramer->Pyruvate High Activity Glycolysis Glycolysis Glycolysis->PKM2_dimer Favored in Cancer Cells Lactate Lactate Pyruvate->Lactate

Caption: Mechanism of PKM2 activation by quinoline-sulfonamide derivatives.

References

Technical Support Center: Reproducibility in Quinoline-8-Sulfonamide Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline-8-sulfonamide biological assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound compounds.

Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Aqueous Buffers or Cell Culture Media Quinoline-8-sulfonamides can be hydrophobic, leading to poor solubility in aqueous solutions.1. Optimize Stock Concentration: Prepare a lower concentration stock solution in a suitable solvent like DMSO.[1] 2. Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions.[1] 3. Use of Surfactants or Co-solvents: Consider the addition of a biocompatible surfactant or co-solvent to your assay buffer, but first, validate that it does not interfere with the assay. 4. Sonication: Briefly sonicate the final solution to aid dissolution.
Inconsistent or Non-Reproducible Assay Results Variability can arise from multiple factors including compound stability, handling, and assay conditions.1. Compound Stability: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protect from light.[1] 2. Consistent DMSO Concentration: Ensure the final concentration of DMSO is the same across all wells, including controls, and is non-toxic to the cells (typically <0.5%).[1] 3. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. 4. Assay Controls: Always include positive, negative, and vehicle (e.g., DMSO) controls in your experiments.
High Background Signal in Fluorescence/Luminescence Assays The quinoline moiety can be inherently fluorescent, leading to interference with certain assay readouts.1. Measure Compound Autofluorescence: Determine the fluorescence of your compound at the excitation and emission wavelengths of your assay. 2. Subtract Background: If autofluorescence is observed, subtract the signal from wells containing only the compound in media from your experimental wells. 3. Use a Different Assay: If autofluorescence is prohibitively high, consider an alternative, non-fluorescent assay format (e.g., colorimetric or label-free).
Low or No Biological Activity Observed The lack of expected activity could be due to compound degradation, incorrect assay conditions, or the specific biological target.1. Confirm Compound Integrity: Verify the identity and purity of your this compound using analytical methods like NMR or mass spectrometry. 2. Optimize Assay Conditions: Re-evaluate assay parameters such as incubation time, cell density, and reagent concentrations. 3. Target Expression: Confirm that your chosen cell line or biological system expresses the intended target of the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological targets for quinoline-8-sulfonamides?

A1: Quinoline-8-sulfonamides are a versatile class of compounds with a broad range of biological activities. Common targets include enzymes involved in cancer metabolism such as Pyruvate Kinase M2 (PKM2) and Carbonic Anhydrases (e.g., CA IX).[2][3][4][5] They have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) for neurodegenerative diseases.[6] Additionally, they are known to modulate signaling pathways like NF-κB and PI3K/Akt/mTOR.[7][8]

Q2: How should I prepare stock solutions of quinoline-8-sulfonamides?

A2: Quinoline-8-sulfonamides are often poorly soluble in water.[1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][9] It is crucial to ensure the compound is fully dissolved. To minimize degradation and avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light.[1]

Q3: What are some key considerations for cell-based assays with these compounds?

A3: When performing cell-based assays, it is important to maintain a consistent and low final concentration of the solvent (e.g., DMSO <0.5%) across all experimental and control wells to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (cells treated with the same concentration of DMSO as the compound-treated cells) to account for any effects of the solvent. Additionally, be mindful of the potential for the quinoline scaffold to exhibit autofluorescence, which may interfere with fluorescence-based assays.

Q4: Can quinoline-8-sulfonamides interfere with assay detection methods?

A4: Yes, the quinoline ring system can be fluorescent. This intrinsic fluorescence can lead to false-positive results in fluorescence-based assays. It is recommended to test for compound autofluorescence at the specific excitation and emission wavelengths used in your assay. If significant autofluorescence is detected, you may need to use a different detection method or mathematically correct for the background fluorescence.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from published research.

Table 1: Anticancer Activity of Representative Quinoline-8-Sulfonamides

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 9aC32 (Amelanotic Melanoma)WST-10.520[2][3]
Compound 9aCOLO829 (Melanotic Melanoma)WST-10.376[2][3]
Compound 9aMDA-MB-231 (Breast Cancer)WST-10.609[2][3]
Compound 9aU87-MG (Glioblastoma)WST-10.756[2][3]
Compound 9aA549 (Lung Cancer)WST-10.496[2][3]
Compound 13a-Carbonic Anhydrase IX Inhibition0.0258[5]
Compound 13b-Carbonic Anhydrase IX Inhibition0.0055[5]
Compound 11c-Carbonic Anhydrase IX Inhibition0.0084[5]

Table 2: Antimicrobial Activity of a Representative Quinolone-Sulfonamide Hybrid

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.1904[10]
Escherichia coliATCC 259226.09[10]
Candida albicansATCC 102310.1904[11]

Table 3: Neuroprotective Activity of Representative Quinoline-8-Sulfonamides

CompoundTarget EnzymeIC50 (µM)Reference
a5MAO-A0.59[6]
a12MAO-B0.47[6]
a11BChE0.58[6]
a6AChE1.10[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of quinoline-8-sulfonamides on cancer cell lines.[1]

Materials:

  • This compound compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the antibacterial activity of this compound compounds.[9]

Materials:

  • This compound compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth QuinolineSulfonamide This compound QuinolineSulfonamide->PI3K inhibits QuinolineSulfonamide->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibitory points for quinoline-8-sulfonamides.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNFα) IKK IKK Stimulus->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Proteasome Proteasome IkBa->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation GeneExpression Gene Expression QuinolineSulfonamide This compound QuinolineSulfonamide->IKK inhibits

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental_Workflow Start Start Prep Prepare Compound Stock Solution (DMSO) Start->Prep Treatment Compound Treatment (Serial Dilutions) Prep->Treatment CellCulture Cell Culture (Seeding) CellCulture->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., MTT, Western Blot) Incubation->Assay Data Data Acquisition Assay->Data Analysis Data Analysis (e.g., IC50 Calculation) Data->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot End End Troubleshoot->Prep Yes Troubleshoot->End No

Caption: General experimental workflow for in vitro biological assays.

References

Technical Support Center: Enantioselective Synthesis of Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of quinoline-8-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Quinoline-8-sulfonamides are a privileged scaffold in medicinal chemistry, and their stereoselective synthesis is crucial for developing potent and selective therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during the enantioselective synthesis of this compound derivatives, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction suffers from low enantioselectivity (low % ee). What are the likely causes and how can I improve it?

Answer:

Low enantioselectivity is a frequent challenge in asymmetric catalysis. The root cause often lies in the catalyst's inability to effectively discriminate between the two prochiral faces of the substrate. Several factors can contribute to this:

  • Inappropriate Catalyst Choice: The "no-free-lunch" principle applies strongly to asymmetric catalysis. A catalyst that is highly effective for one substrate may be suboptimal for another. The steric and electronic properties of your specific quinoline and amine substrates dictate the ideal catalyst structure.

    • Solution: Screen a panel of chiral catalysts. For this compound synthesis, consider chiral Brønsted acids, such as those derived from phosphoric acid, or metal complexes with chiral ligands.[4] The choice of the chiral ligand is critical, with various backbones (e.g., BINOL, SPINOL, TADDOL) and substituents available to fine-tune the steric and electronic environment of the catalytic pocket.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration all play a crucial role in the transition state geometry that determines enantioselectivity.

    • Solution:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy that can overcome the small energy difference between the diastereomeric transition states.

      • Solvent: The polarity and coordinating ability of the solvent can influence catalyst aggregation and the stability of the transition state. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).

      • Concentration: In some cases, higher concentrations can favor catalyst dimerization or aggregation, which may have a different selectivity profile.

  • Catalyst Decomposition or Inhibition: The chiral catalyst may be unstable under the reaction conditions or inhibited by impurities in the starting materials or solvent.

    • Solution:

      • Ensure all reagents and solvents are of high purity and anhydrous.

      • Consider the use of an inert atmosphere (e.g., argon or nitrogen) if the catalyst is sensitive to air or moisture.

      • If catalyst decomposition is suspected, analyze the reaction mixture by techniques like NMR or LC-MS to identify degradation products.

Question 2: The reaction yield is consistently low. What troubleshooting steps should I take?

Answer:

Low yields can stem from a variety of issues, from incomplete reactions to product degradation. A systematic approach is key to diagnosing the problem.

  • Incomplete Conversion: The reaction may not be proceeding to completion.

    • Solution:

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Catalyst Loading: Increasing the catalyst loading may improve the reaction rate and conversion. However, be mindful of the cost implications.

      • Temperature: While lower temperatures often favor enantioselectivity, higher temperatures may be necessary to achieve a reasonable reaction rate and conversion. A careful balance must be struck.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Analyze the crude reaction mixture to identify byproducts. This information can provide clues about the nature of the side reactions (e.g., polymerization, decomposition).[5]

      • Adjusting the reaction conditions (e.g., temperature, concentration, order of addition) can often suppress unwanted side reactions.

  • Product Instability or Difficult Purification: The desired product may be unstable under the reaction or workup conditions, or it may be difficult to isolate from the reaction mixture.

    • Solution:

      • If the product is suspected to be unstable, consider a milder workup procedure.

      • For purification, column chromatography on silica gel is a common method.[2][6] Experiment with different solvent systems to achieve optimal separation. In some cases, recrystallization may be an effective purification technique.

Question 3: I'm having difficulty with the purification of my chiral this compound derivative. What strategies can I employ?

Answer:

Purification is a critical step to obtain the final product in high purity. Challenges often arise from the presence of closely related impurities or the physical properties of the product itself.

  • Standard Purification Techniques:

    • Column Chromatography: This is the most common method for purifying organic compounds.[2][6]

      • Pro-Tip: Use a step-gradient elution to first remove non-polar impurities, then gradually increase the polarity to elute your product. A final flush with a highly polar solvent can remove baseline impurities.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Advanced Purification Techniques:

    • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC with a chiral stationary phase can be employed to separate enantiomers.

    • Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that often provides faster separations and uses less organic solvent.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the enantioselective synthesis of this compound derivatives.

Q1: What are the most common chiral catalysts used for this type of synthesis?

A1: Chiral Brønsted acids, particularly those based on a phosphoric acid backbone (e.g., TRIP, STRIP), have shown great promise in the asymmetric transfer hydrogenation of quinolines.[4] Additionally, chiral metal complexes, such as those of iridium, rhodium, and ruthenium with chiral ligands, are also widely used in asymmetric hydrogenation reactions. The choice of catalyst will depend on the specific substrate and the desired transformation.

Q2: How do I choose the appropriate starting materials?

A2: The synthesis of quinoline-8-sulfonamides typically involves the reaction of a quinoline-8-sulfonyl chloride with a primary or secondary amine.[1] The sulfonyl chloride can be prepared from the corresponding quinoline-8-sulfonic acid. The choice of the amine will determine the final "R" group on the sulfonamide nitrogen. Ensure that both the sulfonyl chloride and the amine are of high purity to avoid side reactions and catalyst inhibition.

Q3: What analytical techniques are essential for characterizing the product?

A3: To confirm the structure and purity of your synthesized this compound derivative, the following analytical techniques are essential:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.[2][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2][7]

  • Chiral HPLC or GC: To determine the enantiomeric excess (% ee) of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonamide S=O and N-H stretches.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Quinoline derivatives can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sulfonyl chlorides are reactive and can be corrosive and lachrymatory.

  • Many of the solvents used in organic synthesis are flammable and/or toxic.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

III. Visualizing the Workflow and Key Concepts

To further aid in understanding the experimental process, the following diagrams illustrate a typical workflow and the key factors influencing the reaction outcome.

Experimental Workflow

experimental_workflow reagents Starting Materials (Quinoline-8-sulfonyl chloride, Amine) reaction Asymmetric Reaction reagents->reaction catalyst Chiral Catalyst (e.g., Brønsted Acid) catalyst->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, Chiral HPLC) purification->analysis product Enantiopure Product analysis->product enantioselectivity_factors enantioselectivity Enantioselectivity (% ee) catalyst Catalyst Structure catalyst->enantioselectivity substrate Substrate Properties substrate->enantioselectivity temperature Temperature temperature->enantioselectivity solvent Solvent solvent->enantioselectivity concentration Concentration concentration->enantioselectivity

References

Technical Support Center: Strategies to Reduce Toxicity of Quinoline-8-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-8-sulfonamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of toxicity associated with this compound compounds?

A1: The toxicity of this compound derivatives can arise from several mechanisms. The quinoline ring itself can undergo metabolic activation to form reactive intermediates, such as epoxides, which can lead to cellular damage.[1] Specifically, the formation of a 5,6-epoxide on the quinoline ring is hypothesized to be associated with its metabolic activation to a tumorigenic agent.[1] Furthermore, the sulfonamide group can also be metabolized to reactive species. For instance, sulfonamide hydroxylamines can be metabolized to highly toxic nitroso derivatives, which are implicated in hypersensitivity reactions.[2] Off-target effects, such as the inhibition of essential kinases or interactions with cardiac ion channels, can also contribute to toxicity.

Q2: How can I rationally design this compound derivatives with a better safety profile?

A2: A rational design approach focusing on the structure-activity relationship (SAR) and structure-toxicity relationship (STR) is crucial. Key strategies include:

  • Modification of the Quinoline Ring: Substitutions at the C2 and C4 positions of the quinoline ring have been shown to influence cytotoxicity.[3][4] For example, introducing chloro, amino, or methyl groups at C2 and chloro or bromo at C4 has been explored.[3] Functionalization of the quinoline core, such as the reduction of a nitro group to an amine, has been demonstrated to decrease cytotoxicity.[5][6]

  • Modification of the Sulfonamide Moiety: Altering the substituents on the sulfonamide nitrogen can impact both activity and toxicity. For example, adding a methyl group to the sulfonamide nitrogen has been shown to cause steric clashes with target enzymes, affecting activity.[7] Bioisosteric replacement of the sulfonamide group with other functionalities like amides or heterocycles is a viable strategy to explore for improved safety profiles.[8][9]

  • Introduction of Selectivity-Enhancing Moieties: Incorporating structural features that are preferentially recognized by cancer cells can improve the therapeutic index. For instance, adding another quinolinyl fragment to the molecule has been shown to increase cytotoxicity in cancer cells more than in normal cells.[10][11][12]

Q3: What are some computational tools that can help predict the toxicity of my compounds before synthesis?

A3: Several in silico tools can provide early-stage toxicity predictions:

  • ProTox-II: A web server for the prediction of various toxicity endpoints for small molecules.

  • Toxicity Estimation Software Tool (TEST): Developed by the US EPA, this tool estimates toxicity using Quantitative Structure-Activity Relationship (QSAR) models.[13]

  • Schrödinger's Predictive Toxicology: This platform uses physics-based computational approaches and AI/ML to predict toxicity, including kinase selectivity panels.[14]

  • MolToxPred: A machine learning-based tool for predicting the potential toxicity of small molecules.[15]

These tools can help prioritize compounds for synthesis and identify potential liabilities early in the drug discovery process.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

Problem: Your this compound compound shows potent activity against your target but also exhibits significant toxicity in non-cancerous cell lines, indicating a poor therapeutic window.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting StrategyRationale
Metabolic Activation to Reactive Metabolites 1. Block Sites of Metabolism: Introduce metabolically stable groups (e.g., fluorine) at positions prone to oxidation on the quinoline ring (e.g., C5, C6).2. Bioisosteric Replacement: Replace the sulfonamide group with a less metabolically labile isostere such as an amide or a stable heterocyclic ring.Blocking metabolic hotspots can prevent the formation of toxic reactive intermediates.[1] Bioisosteric replacement can alter metabolic pathways and reduce the formation of toxic metabolites.[16]
Off-Target Kinase Inhibition 1. Kinome Screening: Perform a broad kinase panel screen to identify off-target interactions.2. Structure-Based Design: Use co-crystal structures or homology models to guide modifications that enhance selectivity for the target kinase and reduce binding to anti-targets.Identifying unintended kinase targets allows for rational redesign to improve selectivity.[17] Understanding the binding pockets of on- and off-targets enables the design of more specific inhibitors.
Poor Physicochemical Properties 1. Prodrug Approach: Design a prodrug that releases the active compound at the target site, thereby reducing systemic exposure and toxicity.[3]Prodrugs can improve solubility, permeability, and target-specific delivery, minimizing off-target effects.
Issue 2: Conflicting or Non-Reproducible Toxicity Data

Problem: You are observing inconsistent IC50 values for cytotoxicity in your experiments.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting StrategyRationale
Compound Solubility and Stability 1. Verify Solubility: Determine the kinetic and thermodynamic solubility of your compound in the assay medium.2. Assess Stability: Evaluate the stability of the compound in the assay medium over the time course of the experiment using LC-MS.Poor solubility can lead to compound precipitation and inaccurate concentration-response curves. Degradation of the compound can lead to an underestimation of its true potency and toxicity.
Variability in Cell Culture Conditions 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and incubation times.2. Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase before treatment.Cell health and experimental conditions significantly impact the cellular response to toxic compounds.
Assay-Specific Artifacts 1. Use Orthogonal Assays: Confirm cytotoxicity findings from a primary assay (e.g., MTT) with a secondary, mechanistically different assay (e.g., CellTiter-Glo for ATP levels, or a membrane integrity assay like LDH release).Different assays measure different aspects of cell health, and using multiple methods can help rule out assay-specific interference and provide a more comprehensive picture of toxicity.

Experimental Protocols

A comprehensive assessment of toxicity requires a battery of in vitro assays targeting different potential liabilities.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[7][18][19]

Recommended Assays:

AssayPrincipleKey Parameters Measured
Hepatocyte Viability Assay Measures the viability of primary human hepatocytes or HepG2 cells upon compound exposure.ATP levels (e.g., CellTiter-Glo®), membrane integrity (LDH release), or metabolic activity (MTT/XTT).[20][21]
Mitochondrial Toxicity Assay Assesses mitochondrial function by comparing cell viability in glucose-rich vs. galactose-containing media.Differential cytotoxicity indicates mitochondrial impairment.
Bile Salt Export Pump (BSEP) Inhibition Assay Measures the inhibition of BSEP, which can lead to cholestatic liver injury.Accumulation of a fluorescent BSEP substrate.
Reactive Metabolite Formation Assay Detects the formation of reactive metabolites by trapping them with glutathione (GSH) and analyzing GSH-adducts by LC-MS/MS.Identifies compounds with the potential to form toxic electrophilic species.
Cardiotoxicity Assessment

Cardiotoxicity is a significant safety concern, particularly for kinase inhibitors.[1][22]

Recommended Assays:

AssayPrincipleKey Parameters Measured
hERG Inhibition Assay Measures the inhibition of the hERG potassium channel, which can lead to QT prolongation and arrhythmias.Ion channel current using automated patch-clamp.[23]
Comprehensive in vitro Proarrhythmia Assay (CiPA) An integrated approach that evaluates drug effects on multiple cardiac ion channels and uses in silico models to predict proarrhythmic risk.[22][23]Effects on various cardiac ion channels (e.g., NaV1.5, CaV1.2).
iPSC-Cardiomyocyte Beating Assay Uses human induced pluripotent stem cell-derived cardiomyocytes to assess effects on contractility and electrophysiology.Beat rate, amplitude, and field potential duration.[22]
Structural Cardiotoxicity Assay Utilizes 3D cardiac microtissues to assess morphological and functional damage to the myocardium.Changes in mitochondrial membrane potential, calcium homeostasis, and cytotoxicity.[15]
Genotoxicity Assessment

Genotoxicity assays are required to assess the potential of a compound to damage genetic material.[10][14][17][24]

Recommended Assays:

AssayPrincipleKey Parameters Measured
Bacterial Reverse Mutation (Ames) Test Detects gene mutations in bacteria.Reversion of histidine auxotrophic Salmonella typhimurium strains.[24]
In Vitro Micronucleus Assay Detects chromosomal damage in mammalian cells.Formation of micronuclei in the cytoplasm.[14][24]
Mouse Lymphoma Assay (MLA) Detects gene mutations and clastogenic effects in mammalian cells.Forward mutation at the thymidine kinase (TK) locus.
Neurotoxicity Assessment

Neurotoxicity can manifest as various adverse effects on the nervous system.[13][25][26][27][28]

Recommended Assays:

AssayPrincipleKey Parameters Measured
Neurite Outgrowth Assay Measures the effect of compounds on the growth of neurites in cultured neurons.Neurite length and branching using high-content imaging.[25]
Microelectrode Array (MEA) Measures the electrophysiological activity of neuronal networks.Spike rate, burst frequency, and network synchrony.[25]
Neural Cell Viability/Apoptosis Assays Assesses the viability and induction of apoptosis in neuronal cell lines or primary neurons.ATP levels, caspase activation, and nuclear morphology.[13]

Visualizing Toxicity Reduction Strategies

Logical Workflow for Toxicity Mitigation

The following diagram illustrates a logical workflow for identifying and mitigating the toxicity of this compound compounds.

Toxicity_Mitigation_Workflow Start Start with Lead This compound In_Vitro_Tox In Vitro Toxicity Profiling (Hepato-, Cardio-, Geno-, Neuro-) Start->In_Vitro_Tox Tox_Identified Toxicity Identified? In_Vitro_Tox->Tox_Identified No_Tox Low Toxicity: Proceed to In Vivo Studies Tox_Identified->No_Tox No Analyze_STR Analyze Structure-Toxicity Relationship (STR) Tox_Identified->Analyze_STR Yes Metabolism Investigate Metabolic Pathways Analyze_STR->Metabolism Off_Target Screen for Off-Target Activity Analyze_STR->Off_Target Redesign Rational Compound Redesign Metabolism->Redesign Off_Target->Redesign Bioisosteres Bioisosteric Replacement Redesign->Bioisosteres Prodrug Prodrug Strategy Redesign->Prodrug Structural_Mod Structural Modification Redesign->Structural_Mod Synthesize Synthesize New Analogs Bioisosteres->Synthesize Prodrug->Synthesize Structural_Mod->Synthesize Re_evaluate Re-evaluate Toxicity and Activity Synthesize->Re_evaluate Re_evaluate->In_Vitro_Tox Iterate

Workflow for mitigating toxicity of quinoline-8-sulfonamides.
Signaling Pathway of Potential Off-Target Toxicity

This diagram illustrates a simplified signaling pathway that could be inadvertently affected by a non-selective this compound kinase inhibitor, leading to off-target toxicity.

Off_Target_Toxicity Compound This compound Compound Target_Kinase Intended Target Kinase (e.g., in Cancer Cell) Compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase (e.g., in Normal Cell) Compound->Off_Target_Kinase Unintended Inhibition Downstream_Target Downstream Signaling (Target Pathway) Target_Kinase->Downstream_Target Phosphorylation Downstream_Off_Target Downstream Signaling (Physiological Pathway) Off_Target_Kinase->Downstream_Off_Target Phosphorylation Therapeutic_Effect Desired Therapeutic Effect (e.g., Anti-proliferative) Toxicity Adverse Effect / Toxicity Downstream_Target->Therapeutic_Effect Downstream_Off_Target->Toxicity

Off-target kinase inhibition leading to toxicity.

This technical support center provides a starting point for addressing the toxicity of this compound compounds. A systematic and multi-faceted approach, combining rational design, predictive toxicology, and a comprehensive panel of in vitro assays, is essential for developing safer and more effective therapeutics.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the in vivo bioavailability of quinoline-8-sulfonamide and its derivatives. Our focus is on providing not just protocols, but the scientific rationale behind them to empower your experimental design.

Section 1: Foundational Challenges & Initial Assessment

This section addresses the fundamental questions regarding the bioavailability of this compound and the initial steps to characterize the problem.

Q1: We are seeing low and variable exposure of our this compound lead compound in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a common hurdle for many drug candidates and typically stems from a combination of factors related to the compound's physicochemical properties and its interaction with the gastrointestinal (GI) environment. For a this compound scaffold, the primary suspects are:

  • Poor Aqueous Solubility: The quinoline ring system contributes to the compound's lipophilicity and planarity, which can lead to strong crystal lattice energy and, consequently, low solubility in the aqueous environment of the GI tract. If the compound doesn't dissolve, it cannot be absorbed. The computed properties for this compound indicate it is a lipophilic molecule, which often correlates with poor water solubility.[1]

  • Low Intestinal Permeability: Even if the compound dissolves, it must be able to cross the intestinal epithelial cell layer to reach systemic circulation. While lipophilicity can aid in passive diffusion, other factors like molecular size, charge, and hydrogen bonding capacity can limit permeability.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present on the apical side of enterocytes.[2] These transporters act as cellular "pumps," actively removing the drug from the intestinal cells and pumping it back into the GI lumen, thereby reducing net absorption.[2]

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall (e.g., Cytochrome P450s) or the liver before it reaches systemic circulation. Quinoline derivatives are known to be metabolized by cytochrome P450 enzymes and aldehyde oxidase.[3]

To diagnose the specific issue, a systematic characterization is essential, as outlined in the workflow below.

G cluster_0 Initial Bioavailability Troubleshooting Workflow A Low In Vivo Exposure Observed B Physicochemical Characterization A->B Step 1 C In Vitro Permeability Assay (e.g., Caco-2) A->C Step 2 D In Vitro Metabolic Stability Assay A->D Step 3 E Identify Primary Barrier(s) B->E C->E D->E F Select Appropriate Enhancement Strategy E->F Step 4

Caption: Initial workflow for diagnosing poor bioavailability.

Q2: What are the key physicochemical properties of this compound we should measure, and what do they tell us?

A2: Understanding the fundamental physicochemical properties is the first step in rational formulation design.

PropertyTypical Value/Range (Estimated)Implication for Bioavailability
Aqueous Solubility Likely < 10 µg/mLLow: Dissolution will be the rate-limiting step for absorption.
LogP (Octanol/Water) > 2.0High Lipophilicity: Suggests poor aqueous solubility but potentially good passive permeability, unless other factors dominate.
pKa Quinoline N: ~4.9, Sulfonamide N-H: ~9-10Ionization: The compound's charge will vary in different pH environments of the GI tract, affecting both solubility and permeability.
Molecular Weight ~208.24 g/mol [1]Favorable: Within the range for good passive diffusion (Lipinski's Rule of 5).
  • Solubility: This is the most critical parameter. If solubility is low, no amount of permeability will lead to good absorption. You must enhance solubility first.

  • LogP: This value gives an indication of the compound's lipophilicity. While a high LogP can favor membrane crossing, excessively high values can lead to the compound being trapped in lipid bilayers or having very poor aqueous solubility.

  • pKa: The pKa values determine the ionization state of the molecule at different physiological pHs (stomach pH 1-3, intestine pH 5-7.5). The neutral form of a molecule is generally more permeable.

Section 2: Troubleshooting & Formulation Strategies

This section details specific, actionable strategies to overcome bioavailability barriers, complete with the rationale and starting protocols.

Q3: Our compound has very low aqueous solubility. What are our primary formulation options?

A3: For compounds with dissolution rate-limited absorption, the goal is to present the drug to the GI tract in a solubilized or more readily dissolvable form. The two most effective strategies are creating Amorphous Solid Dispersions (ASDs) and using Lipid-Based Drug Delivery Systems (LBDDS).

The "Why": Crystalline compounds have a highly ordered, stable structure with strong intermolecular bonds, which requires significant energy to break during dissolution. An amorphous form is a high-energy, disordered state where these bonds are already disrupted.[4] This results in a much higher apparent solubility and faster dissolution rate.[4] The challenge is to prevent the amorphous form from recrystallizing back to its stable, low-solubility crystalline state. This is achieved by dispersing the drug at a molecular level within a polymer matrix.[5]

Troubleshooting Guide for ASDs:

  • Issue: The compound recrystallizes during storage or upon contact with water.

    • Cause: The polymer is not effectively stabilizing the amorphous drug, or the drug loading is too high.

    • Solution:

      • Screen different polymers: Use polymers that have strong interactions (e.g., hydrogen bonding) with your this compound. Common choices include PVP K30, HPMCAS, and Soluplus®.[5]

      • Lower the drug loading: Reduce the drug-to-polymer ratio (e.g., from 1:1 to 1:3 or 1:5).

      • Add a secondary stabilizer: Sometimes a combination of polymers can provide better stability.

  • Issue: Dissolution is improved in vitro, but in vivo exposure is still low.

    • Cause: The drug may be precipitating in the GI tract after being released from the polymer (a "spring and parachute" failure). The supersaturated state is not maintained long enough for absorption.

    • Solution: Select polymers that also act as precipitation inhibitors. HPMCAS is particularly effective in this regard, as it can maintain supersaturation in intestinal fluids.

G cluster_0 Amorphous Solid Dispersion (ASD) Workflow A Select Drug and Polymer(s) B Dissolve in Common Solvent (e.g., Methanol/DCM) A->B C Spray Drying Process B->C D Collect ASD Powder C->D E Characterize ASD (DSC, PXRD, Dissolution) D->E F Proceed to In Vivo Study E->F If Stable & High Dissolution

Caption: Workflow for developing an ASD via spray drying.

The "Why": LBDDS formulations pre-dissolve the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[6] When this mixture encounters the aqueous environment of the GI tract, it spontaneously forms fine dispersions (emulsions, microemulsions, or micelles) that present the drug in a solubilized state, ready for absorption.[7][8] LBDDS can also enhance absorption by interacting with lipid uptake pathways and inhibiting efflux transporters.

Troubleshooting Guide for LBDDS:

  • Issue: The drug crashes out of the lipid formulation upon dilution.

    • Cause: The formulation is not robust enough to maintain the drug in solution when it disperses into a large volume of aqueous media.

    • Solution:

      • Increase surfactant/co-surfactant concentration: Improve the emulsification and solubilization capacity of the system.

      • Screen different oils and surfactants: The drug will have different solubility in various excipients. Systematically screen for the combination that provides the highest drug solubility.

  • Issue: The formulation is physically unstable (phase separation).

    • Cause: The components are not fully miscible.

    • Solution: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable, single-phase system.

Q4: Our compound shows high solubility in our new formulation, but permeability seems to be the issue. How do we address this?

A4: If solubility is addressed but absorption is still low, the bottleneck is likely poor permeability across the intestinal epithelium or significant efflux.

The "Why": A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical conversion in vivo to release the active drug.[9] This strategy can be used to temporarily mask the physicochemical properties that limit absorption. For a this compound, a prodrug could be designed to:

  • Increase aqueous solubility: By attaching a polar, ionizable group (e.g., an amino acid or a phosphate group).

  • Improve permeability: By masking hydrogen bond donors/acceptors that hinder membrane crossing.

  • Bypass efflux transporters: By modifying the structure so it is no longer recognized by transporters like P-gp.

For sulfonamides, common prodrug strategies involve modification at the sulfonamide nitrogen.[10][11]

Troubleshooting Guide for Prodrugs:

  • Issue: The prodrug is not converting to the active drug in vivo.

    • Cause: The linking chemistry is too stable and not susceptible to cleavage by relevant enzymes (e.g., esterases, phosphatases) in the plasma or target tissue.

    • Solution: Redesign the linker to be more labile. For example, use an ester linkage that is known to be rapidly cleaved by plasma esterases.

  • Issue: The prodrug is cleaved too quickly in the GI tract before absorption.

    • Cause: The linker is susceptible to chemical hydrolysis at gastric pH or cleavage by gut enzymes.

    • Solution: Design a linker that is stable in the GI environment but is cleaved after absorption into the enterocytes or systemic circulation.

The "Why": If efflux is confirmed via a bidirectional Caco-2 assay, co-administering a P-gp inhibitor can increase the bioavailability of the substrate drug.[1] Many pharmaceutical excipients, particularly surfactants used in LBDDS (e.g., Cremophor® EL, Tween® 80), have P-gp inhibitory effects.

Troubleshooting Guide for P-gp Inhibition:

  • Issue: Co-administration with a known P-gp inhibitor does not improve bioavailability.

    • Cause: The compound may be a substrate for a different efflux transporter (e.g., BCRP, MRP2), or another absorption barrier (e.g., poor permeability) is the primary issue.

    • Solution: Use in vitro systems with specific inhibitors for other transporters to identify the relevant efflux pathway. Re-evaluate the fundamental permeability of the compound.

Section 3: Key Experimental Protocols

This section provides condensed, step-by-step protocols for the key experiments discussed.

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for assessing intestinal permeability and identifying potential substrates of efflux transporters.[9][12]

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell® filter inserts for 21 days to allow them to differentiate into a polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. A high TEER value indicates a confluent and healthy monolayer.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the this compound compound (typically at 10 µM) to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Quantify the compound concentration in the samples using LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Add the compound to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

    • Quantify the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber

      • A = Surface area of the filter membrane

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

    • Interpretation: An ER > 2 strongly suggests that the compound is a substrate for an active efflux transporter.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This is a common, scalable method for producing ASDs.[7][13]

  • Polymer & Solvent Selection: Based on screening studies, select a polymer (e.g., HPMCAS) and a solvent system (e.g., 1:1 methanol:dichloromethane) that dissolves both the drug and the polymer.

  • Solution Preparation: Prepare a solution with the desired drug-to-polymer ratio (e.g., 1:3 w/w). A typical concentration is 2-5% total solids.

  • Spray Dryer Setup:

    • Set the inlet temperature (e.g., 120-160 °C).

    • Set the atomizing gas flow rate and the solution feed rate to achieve the desired outlet temperature (e.g., 50-70 °C).

  • Spray Drying: Feed the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming solid particles of the ASD which are collected in a cyclone.

  • Secondary Drying: Dry the collected powder under vacuum at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove residual solvent.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting peak for the crystalline drug, indicating an amorphous state.

    • Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp diffraction peaks, showing a characteristic amorphous "halo."

    • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to confirm enhanced dissolution rate and supersaturation compared to the crystalline drug.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This is the definitive study to determine oral bioavailability.[10][14]

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing Groups:

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle to determine the absolute bioavailability.

    • Group 2 (Oral - Formulation): Administer the test formulation (e.g., the ASD suspended in water) orally by gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use software like Phoenix WinNonlin to perform non-compartmental analysis.

    • Calculate key parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

    • Calculate Absolute Oral Bioavailability (%F):

      • %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

References

dealing with aggregation of quinoline-8-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the aggregation of quinoline-8-sulfonamide and its derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution showing precipitation or turbidity?

A1: Precipitation or turbidity in your this compound solution is often due to the formation of colloidal aggregates.[1] This phenomenon, common for many small organic molecules, occurs when individual molecules (monomers) self-associate to form larger, insoluble particles.[2] Key factors influencing this process include:

  • Concentration: Exceeding the critical aggregation concentration (CAC) will lead to the formation of aggregates.[3]

  • Solvent Environment: The solubility of this compound is highly dependent on the solvent's polarity. A mismatch between the compound's polarity and the solvent can cause it to fall out of solution.[4]

  • pH: As a quinoline derivative, the compound's solubility is sensitive to pH.[5][6] The sulfonamide group is also ionizable, and the overall charge of the molecule changes with pH, affecting its solubility.[7]

  • Temperature: Changes in temperature can significantly impact solubility. While solubility often increases with temperature, this is not always the case.[4]

  • Intermolecular Forces: The structure of this compound allows for specific intermolecular interactions, such as π-π stacking between the quinoline rings and hydrogen bonding involving the sulfonamide group, which promote self-assembly and aggregation.[8][9]

Q2: How can I definitively determine if my compound is aggregating?

A2: Several experimental techniques can be used to detect and characterize small-molecule aggregation. The choice of method depends on throughput needs and the level of detail required.

  • Dynamic Light Scattering (DLS): This is a primary method for detecting aggregation. DLS measures the size of particles in solution by analyzing fluctuations in scattered light intensity.[10][11] The presence of particles in the nanometer to micrometer range is a strong indicator of aggregation.[2]

  • Visual Inspection & Centrifugation: A simple first step is to visually inspect the solution for turbidity. If aggregates are present, they can often be pelleted by centrifugation. A loss of biological activity in the supernatant after centrifugation is a strong indicator that the active species was the aggregated form.[3]

  • Enzyme-Based Assays: Aggregates often cause non-specific enzyme inhibition.[1] Performing an activity assay in the presence and absence of a non-denaturing detergent (like Triton X-100 or Tween-80) can be diagnostic. If the addition of detergent reduces or eliminates the inhibitory activity, aggregation is the likely cause.[2][3]

  • Surface Plasmon Resonance (SPR): SPR can differentiate between true binding affinity and non-specific aggregation by analyzing the kinetics of the interaction.[1][10]

Q3: What are the best practices for preparing and storing this compound solutions to prevent aggregation?

A3: Proper solution preparation and storage are critical to minimize aggregation.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO.[12] Store these stocks at -20°C or -80°C to ensure long-term stability.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution.[12] Avoid repeated freeze-thaw cycles.

  • Concentration Management: Whenever possible, work at concentrations below the compound's critical aggregation concentration (CAC) to prevent the formation of colloids.[3]

  • pH Control: Use a buffered solution to maintain a stable pH where the compound is most soluble. For many quinoline and sulfonamide compounds, a pH near neutral is often optimal, but this should be determined empirically.[7][12]

  • Temperature Control: After preparing the solution, maintain a consistent temperature. If a compound is dissolved at a higher temperature, be aware that it may precipitate upon cooling to room temperature.[4]

  • Use of Additives: In some cases, low concentrations of non-denaturing detergents or surfactants can be included in the assay buffer to prevent aggregation without denaturing target proteins.[13][14]

Q4: My solution has already aggregated. Are there any methods to reverse it?

A4: Reversing aggregation can be challenging, but the following steps may help to redissolve the compound.

  • Sonication: Applying ultrasonic energy can help break up larger aggregates into smaller particles, potentially redissolving them.

  • Gentle Heating: Carefully warming the solution may increase the compound's solubility. Monitor the solution closely and be aware that this is not suitable for temperature-sensitive assays.

  • pH Adjustment: Modifying the pH of the solution can alter the ionization state of the this compound, which may increase its solubility.[5][7]

  • Solvent Addition: Adding a small amount of a co-solvent (like DMSO or ethanol) can increase the solvating power of the solution, but be mindful of the final solvent concentration and its potential effect on your experiment.

If these methods fail, it is recommended to discard the solution and prepare a fresh one using the preventative measures outlined in Q3.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂S[15][16]
Molecular Weight208.24 g/mol [15][16]
LogP0.8822[15]
Hydrogen Bond Acceptors3[15]
Hydrogen Bond Donors1[15]
Rotatable Bonds1[15]
π-π Stacking Distance3.649 (1) Å[8][9]

Table 2: Factors Influencing Aggregation of this compound

FactorEffect on AggregationMitigation Strategy
High Concentration Increases likelihood of aggregationWork below the Critical Aggregation Concentration (CAC).[3]
pH Solubility is pH-dependent; aggregation may increase at pH values near the compound's isoelectric point.[5][7]Use buffered solutions; determine the optimal pH for solubility.
Low Temperature Can decrease solubility, leading to precipitation.[4]Prepare solutions at the working temperature; avoid drastic temperature changes.
Inappropriate Solvent Low solubility in a given solvent promotes aggregation.[4]Use DMSO for stock solutions; ensure compatibility with aqueous buffers.
Ionic Strength Can affect solubility through salting-in or salting-out effects.[6]Maintain a consistent and optimized ionic strength in buffers.

Experimental Protocols

Protocol 1: Detection of Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the general steps for using DLS to identify the formation of aggregates.

  • Sample Preparation:

    • Prepare the this compound solution in the final assay buffer at the desired concentration.

    • Prepare a vehicle-only control (e.g., buffer with the same final concentration of DMSO).[3]

    • Filter all buffers and solutions through a 0.22 µm filter to remove dust and extraneous particles.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature, laser wavelength, and scattering angle.

  • Measurement:

    • Carefully transfer the sample to a clean, dust-free cuvette or the well of a microplate.

    • Place the sample in the instrument and allow it to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will measure the time-dependent fluctuations in scattered light intensity.[17]

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the particle size distribution and the average hydrodynamic diameter of particles in the solution.[11]

    • Interpretation: The vehicle-only control should show minimal scattering or only very small particles (e.g., < 5 nm). A sample containing aggregates will show a significant population of particles in the range of 50 nm to several microns.[2]

Protocol 2: Centrifugation Assay for Aggregation-Based Activity

This protocol helps determine if the observed biological activity of a compound is due to aggregation.

  • Sample Preparation:

    • Prepare two identical aliquots of the this compound solution at the test concentration in the final assay buffer. Label them "Pre-Centrifugation" and "Post-Centrifugation".

    • Prepare a vehicle-only control and, if available, a known non-aggregating positive control.[3]

  • Centrifugation:

    • Centrifuge the "Post-Centrifugation" aliquot at high speed (e.g., >15,000 x g) for 20-30 minutes to pellet any colloidal aggregates.

    • Store the "Pre-Centrifugation" aliquot under the same temperature conditions for the same duration without centrifuging.[3]

  • Supernatant Collection:

    • Carefully collect the supernatant from the "Post-Centrifugation" tube without disturbing the pellet (if any is visible). This supernatant now contains primarily the soluble, monomeric form of the compound.

  • Activity Assay:

    • Test the biological activity of the "Pre-Centrifugation" sample and the "Post-Centrifugation" supernatant in your assay.

  • Interpretation:

    • If the "Post-Centrifugation" supernatant shows significantly reduced or no activity compared to the "Pre-Centrifugation" sample, it strongly suggests that the observed activity was caused by the aggregates, which were removed by centrifugation.

Visualizations

Troubleshooting_Workflow start Start: Experiment Planned observation Observation: Precipitation, Turbidity, or Inconsistent Assay Results start->observation characterize Characterize Potential Aggregation observation->characterize Suspect Aggregation proceed Proceed with Experiment observation->proceed No Issues Observed dls Dynamic Light Scattering (DLS) characterize->dls centrifugation Centrifugation Assay characterize->centrifugation detergent Test with Detergent (e.g., Triton X-100) characterize->detergent mitigate Mitigate Aggregation dls->mitigate Aggregation Confirmed centrifugation->mitigate Aggregation Confirmed detergent->mitigate Aggregation Confirmed adjust_conc Lower Compound Concentration mitigate->adjust_conc adjust_ph Optimize Buffer pH mitigate->adjust_ph change_solvent Modify Solvent/Co-solvent mitigate->change_solvent confirm Confirm Solution: Re-run Characterization Assays adjust_conc->confirm adjust_ph->confirm change_solvent->confirm confirm->proceed No Aggregation reformulate Reformulate or Re-evaluate Compound confirm->reformulate Aggregation Persists

Caption: Troubleshooting workflow for identifying and mitigating aggregation.

Aggregation_Mechanism cluster_monomer Soluble Monomers cluster_aggregate Insoluble Colloidal Aggregate m1 This compound a1 Q-8-S m1->a1 Self-Assembly m2 This compound a4 Q-8-S m3 This compound a2 Q-8-S a1->a2 H-Bond a1->a4 π-π Stacking a3 Q-8-S a2->a3 π-π Stacking a5 Q-8-S a4->a5 H-Bond a6 Q-8-S

Caption: Mechanism of this compound self-assembly into aggregates.

Influencing_Factors center Monomer <=> Aggregate Equilibrium conc [Concentration] ↑ conc->center Shifts Right temp Temperature ↓ temp->center Shifts Right ph Suboptimal pH ph->center Shifts Right solvent Poor Solvent solvent->center Shifts Right

Caption: Factors driving the equilibrium towards aggregate formation.

References

Validation & Comparative

A Comparative Guide to Quinoline-8-Sulfonamide and Other Pyruvate Kinase M2 (PKM2) Inhibitors for Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The PKM2 Paradox in Cancer Metabolism

In the landscape of cancer metabolism, Pyruvate Kinase M2 (PKM2) stands out as a fascinating and pivotal therapeutic target. As the enzyme catalyzing the final, rate-limiting step of glycolysis—the conversion of phosphoenolpyruvate (PEP) to pyruvate with the generation of ATP—its role appears straightforward.[1][2] However, the story is far more complex. Unlike other pyruvate kinase isoforms like PKM1, which is constitutively active and found in most normal differentiated tissues, PKM2 is predominantly expressed in embryonic and tumor cells.[3][4][5]

PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[6] This equilibrium is the crux of the "Warburg effect," a metabolic hallmark of cancer where cells favor aerobic glycolysis (lactate production even in the presence of oxygen) over oxidative phosphorylation.[7][8] The less active PKM2 dimer slows the glycolytic flux, causing a build-up of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[9][10]

Furthermore, dimeric PKM2 can translocate to the nucleus, where it acts as a protein kinase and transcriptional co-activator for key oncogenes like c-Myc and HIF-1α, directly promoting cell cycle progression and tumorigenesis.[8][11] This dual functionality makes PKM2 a highly attractive, albeit complex, drug target. Modulating its activity presents two opposing therapeutic strategies: activation to force cancer cells into a more differentiated metabolic state, or inhibition to disrupt glycolysis and its associated signaling roles entirely.[9][12] This guide focuses on the latter, providing a comparative analysis of a promising new chemical scaffold, quinoline-8-sulfonamide, against other established PKM2 inhibitors.

The Role of PKM2 in the Warburg Effect

The regulation of PKM2's quaternary structure is central to its function in cancer. The endogenous activator fructose-1,6-bisphosphate (FBP) stabilizes the active tetramer, promoting efficient ATP production. Conversely, phosphorylation of PKM2 at tyrosine residue 105 (Y105) by oncogenic tyrosine kinases disrupts FBP binding, favoring the less active dimeric form and promoting the Warburg effect.[9][13]

PKM2_Pathway cluster_glycolysis Cytosolic Glycolysis cluster_regulation Allosteric & Covalent Regulation cluster_anabolism Anabolic Pathways cluster_nucleus Nuclear Functions Glucose Glucose Glycolytic_Intermediates Glycolytic Intermediates (e.g., G6P, F6P) Glucose->Glycolytic_Intermediates FBP Fructose-1,6-bisphosphate (FBP) Glycolytic_Intermediates->FBP Biosynthesis Nucleotides, Amino Acids, Lipids (for Proliferation) Glycolytic_Intermediates->Biosynthesis Shunted to PEP Phosphoenolpyruvate (PEP) FBP->PEP PKM2_Tetramer PKM2 (Active Tetramer) FBP->PKM2_Tetramer Stabilizes Pyruvate_ATP Pyruvate + ATP PEP->Pyruvate_ATP Catalyzed by PKM2 Tetramer PKM2_Dimer PKM2 (Less-Active Dimer) PKM2_Tetramer->PKM2_Dimer Dissociation Nuclear_PKM2 Nuclear PKM2 (as Protein Kinase & Co-activator) PKM2_Dimer->Nuclear_PKM2 Translocation Activators Small Molecule Activators (e.g., TEPP-46) Activators->PKM2_Tetramer Promotes Inhibitors Small Molecule Inhibitors (e.g., Shikonin, this compound) Inhibitors->PKM2_Dimer Stabilizes or Inhibits Activity Oncogenic_TKs Oncogenic Tyrosine Kinases Oncogenic_TKs->PKM2_Dimer pY105 promotes Gene_Expression Upregulates c-Myc, Cyclin D1, etc. Nuclear_PKM2->Gene_Expression Promotes

Caption: Regulation of PKM2 activity and its role in the Warburg effect.

Focus: The this compound Scaffold

The quinoline sulfonamide scaffold has emerged as a versatile structure in medicinal chemistry, with various derivatives reported to possess anti-cancer properties.[14][15] While some quinoline sulfonamide derivatives have been identified as PKM2 activators, recent work has highlighted the potential for the this compound core to act as a PKM2 inhibitor.[12]

A 2023 study detailed the design and synthesis of a novel series of 8-quinolinesulfonamide derivatives.[12][16] Through in silico modeling and subsequent in vitro validation, compound 9a was identified as a potent modulator of PKM2.[12][16] When tested on A549 lung cancer cells, compound 9a demonstrated a significant biological effect:

  • Reduced Intracellular Pyruvate: It decreased pyruvate levels by approximately 50%, indicating a direct or indirect inhibition of pyruvate kinase activity in a cellular context.[12]

  • Anti-proliferative Effects: The compound significantly reduced the number of viable A549 cells and impacted cell-cycle phase distribution.[12][16]

  • Tumor Cell Selectivity: Notably, compound 9a exhibited greater cytotoxicity towards cancer cells compared to normal cells, suggesting a degree of selectivity in its mode of action.[16]

These findings suggest that modifying the this compound scaffold can effectively modulate PKM2 activity, leading to desired anti-cancer effects.[12] This opens a new avenue for developing isoform-selective PKM2 inhibitors.

Comparative Analysis of PKM2 Inhibitors

The field of PKM2 inhibition is populated by a diverse range of molecules, from natural products to highly engineered synthetic compounds. Understanding how quinoline-8-sulfonamides measure up requires a comparative look at these alternatives.

Inhibitor ClassExample Compound(s)Reported IC50 / ActivityMechanism of Action & Key CharacteristicsReference(s)
This compound Compound 9a~50% pyruvate reduction in A549 cells at 200 µg/mLModulator of PKM2; reduces cell viability and exhibits selectivity for cancer cells.[12][16]
Natural Naphthoquinones Shikonin~1.42 µM (estimated)Potent and specific PKM2 inhibitor. Stabilizes the inactive dimeric form. Induces apoptosis and inhibits glycolysis.[10][17][18][19]
Natural Phenolics Silibinin0.91 µMCompetitive inhibitor.[4]
Curcumin1.12 µMNon-competitive inhibitor. Suppresses PKM2 protein expression.[4]
Ellagic Acid4.20 µMCompetitive inhibitor. Potent inhibitor of cancer cell growth (MTT IC50 = 20 µM).[4]
Synthetic Compounds PKM2-IN-1 (Compound 3k)2.95 µMDose-dependent inhibition of PKM2 with less inhibition of PKM1.[1][3]
PKM2-IN-6 (Compound 7d)23 nMPotent and orally active. Induces apoptosis and G2 cell cycle arrest.[1]
PKM2-IN-1210 nMOrally active. Inhibits cancer cell proliferation and migration, induces apoptosis.[1]
Vitamin K528 µMSpecific inhibitor with selectivity over PKM1 (191 µM) and PKL (120 µM).[1]

A Contrasting Strategy: PKM2 Activation

To fully appreciate the therapeutic rationale for PKM2 inhibition, it is instructive to consider the opposite approach: PKM2 activation. Activators like TEPP-46 (ML265) are potent, selective small molecules that bind to the dimer-dimer interface of PKM2, stabilizing the highly active tetrameric state.[20][21][22]

  • TEPP-46 (ML265): AC50 of 92 nM.[1][21][23] It forces PKM2 into a constitutively active state that is resistant to inhibition by phosphotyrosine peptides.[20][22] In xenograft models, TEPP-46 has been shown to reduce tumor size and formation.[24][25]

The success of activators supports the hypothesis that reversing the Warburg effect by enforcing a highly active glycolytic state can be detrimental to tumor growth. This highlights the "paradox" of PKM2 targeting: both activation and inhibition can lead to anti-tumor effects, likely dependent on the specific metabolic vulnerabilities of a given cancer type.

Methodologies for Evaluating PKM2 Inhibitors

Rigorous and reproducible experimental protocols are the bedrock of drug discovery. For a Senior Application Scientist, the causality behind experimental choices is as important as the steps themselves. Below are validated, self-validating systems for characterizing novel PKM2 inhibitors.

Experimental Workflow for Inhibitor Characterization

A logical, tiered approach is essential for progressing a candidate molecule from a preliminary hit to a validated lead. This workflow ensures that resources are spent on compounds with the highest potential.

Workflow cluster_tier1 Tier 1: In Vitro Biochemical Screening cluster_tier2 Tier 2: Cellular Activity & Mechanism cluster_tier3 Tier 3: In-Cell Target Engagement Enzymatic_Assay Biochemical Enzymatic Assay (e.g., LDH-Coupled or Luminescence) Purpose: Determine IC50, assess potency Selectivity_Assay Isoform Selectivity Screening (vs. PKM1, PKL, PKR) Purpose: Determine isoform-specific inhibition Enzymatic_Assay->Selectivity_Assay Primary Hits Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Purpose: Assess cytotoxicity in cancer cell lines Selectivity_Assay->Cell_Viability Selective Hits Metabolite_Measurement Metabolite Analysis (Pyruvate, Lactate) Purpose: Confirm disruption of glycolysis Cell_Viability->Metabolite_Measurement Active Compounds CETSA Cellular Thermal Shift Assay (CETSA) Purpose: Confirm direct binding to PKM2 in intact cells Metabolite_Measurement->CETSA Mechanism Confirmed Lead_Candidate Lead_Candidate CETSA->Lead_Candidate Target Validated

Caption: A tiered workflow for the characterization of PKM2 inhibitors.

Protocol 1: In Vitro PKM2 Enzymatic Activity Assay (LDH-Coupled)

Rationale: This is a classic, robust kinetic assay for measuring PKM2 activity.[3] It couples the production of pyruvate to the lactate dehydrogenase (LDH) reaction. LDH reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of decrease in NADH fluorescence (or absorbance at 340 nm) is directly proportional to the rate of the PKM2 reaction, as the LDH reaction is significantly faster.[3][26]

Materials:

  • Recombinant Human PKM2 Enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Test Inhibitor (e.g., this compound derivative) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Plate reader with fluorescence or UV absorbance capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Assay Mix in Assay Buffer containing: 400 µM PEP, 400 µM ADP, 400 µM NADH, and ~2 U/mL LDH. Expertise Note: The concentrations of PEP and ADP are set near their Km values to ensure the assay is sensitive to competitive inhibitors.

    • Prepare serial dilutions of the test inhibitor in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to ensure the final DMSO concentration in the assay is ≤1%. High DMSO concentrations can inhibit enzyme activity.

    • Dilute recombinant PKM2 in Assay Buffer to a 2X working concentration (e.g., 10 nM final concentration). The optimal concentration should be determined empirically to yield a robust linear reaction rate for at least 20-30 minutes.

  • Assay Execution:

    • Add 12.5 µL of the 2X test inhibitor dilutions or vehicle control (Assay Buffer + DMSO) to the wells of the 384-well plate.

    • To initiate the reaction, add 12.5 µL of the 2X Assay Mix to all wells.

    • Immediately transfer the plate to a kinetic plate reader pre-set to 30°C.

  • Data Acquisition:

    • Measure the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) every 60 seconds for 30 minutes.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: An IC50 value from a biochemical assay confirms potency but not necessarily that the compound works via the intended target in the complex environment of a living cell. CETSA provides this crucial validation by measuring the thermal stabilization of a target protein upon ligand binding.[27][28] When a compound binds to its protein target, it typically increases the protein's resistance to heat-induced denaturation and aggregation.[29]

Materials:

  • Cancer cell line expressing PKM2 (e.g., A549, H1299)

  • Complete cell culture medium

  • Test Inhibitor and Vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Lysis Buffer (e.g., RIPA buffer with inhibitors)

  • Equipment for protein quantification (BCA assay)

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody against PKM2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the test inhibitor at a desired concentration (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). A preliminary broad-range experiment is advised to find the optimal temperature range.[30]

    • Cool the samples to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) or by adding lysis buffer and sonicating. This step is critical for releasing intracellular proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western Blot using an anti-PKM2 antibody.

  • Data Analysis:

    • Quantify the band intensities for PKM2 at each temperature for both the vehicle- and inhibitor-treated samples.

    • Plot the percentage of soluble PKM2 (relative to the lowest temperature point) against the temperature.

    • A positive result is a rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control. This "thermal shift" indicates that the compound has bound to and stabilized PKM2 within the cell, confirming target engagement.[27]

Conclusion and Future Directions

The this compound scaffold represents a new and promising avenue for the development of PKM2 inhibitors. Preliminary data show that these compounds can effectively modulate pyruvate levels and reduce cancer cell viability, exhibiting a desirable selectivity profile.[12][16]

A direct comparison based on IC50 values places highly potent synthetic inhibitors like PKM2-IN-6 (23 nM) and natural products like Silibinin (0.91 µM) at the forefront of potency.[1][4] While quantitative enzymatic inhibition data for the this compound series is not yet published, their demonstrated cellular activity warrants further investigation. The next logical steps for this compound class involve:

  • Biochemical Potency and Selectivity: Determining the direct enzymatic IC50 against PKM2 and profiling against other pyruvate kinase isoforms (PKM1, PKL, PKR) to establish selectivity.

  • Mechanism of Action Studies: Using kinetic assays to determine if inhibition is competitive, non-competitive, or allosteric.

  • Lead Optimization: Expanding the structure-activity relationship (SAR) to improve potency and drug-like properties.

  • In Vivo Efficacy: Advancing optimized leads into xenograft models to assess their anti-tumor activity in a physiological setting.

By leveraging the robust methodologies outlined in this guide, researchers can effectively characterize and advance novel PKM2 inhibitors like the quinoline-8-sulfonamides, contributing to the development of next-generation metabolic therapies for cancer.

References

A Comparative Analysis of Quinoline-8-Sulfonamide and Cisplatin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of quinoline-8-sulfonamide derivatives and the established chemotherapeutic agent, cisplatin. The following sections present a synthesis of experimental data on their cytotoxic effects, outline the methodologies used in these assessments, and visualize their distinct mechanisms of action.

Quantitative Comparison of Cytotoxicity

The in vitro efficacy of novel therapeutic compounds is commonly benchmarked against established standards. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives in comparison to cisplatin across various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative Cytotoxicity (IC50) in Pancreatic Cancer Cells (PANC-1)

CompoundIC50 vs. CisplatinReference
Compound 3b (N'-(4-methylphenyl)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide)Approximately 4-fold lower[1][2]
Compound 3f (N'-(4-(trifluoromethyl)phenyl)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide)Approximately 2-fold more potent[1][2]

Table 2: Comparative Cytotoxicity (IC50) in Lung Cancer Cells (A549)

CompoundIC50 (µM)Comparative Efficacy with CisplatinReference
Compound 9a (a this compound-triazole hybrid)496Similar cytotoxicity observed[3]
Cisplatin 16.48-[4]

Table 3: Cytotoxicity of this compound Derivative 9a in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
C32 Amelanotic Melanoma520
COLO829 Melanotic Melanoma376
MDA-MB-231 Triple-Negative Breast Cancer609
U87-MG Glioblastoma Multiforme756

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Action

Quinoline-8-sulfonamides and cisplatin elicit their anti-cancer effects through distinct molecular pathways.

Quinoline-8-Sulfonamides: A primary mechanism of action for several this compound derivatives is the modulation of the M2 isoform of pyruvate kinase (PKM2).[5] PKM2 is a key enzyme in cancer cell metabolism, and its inhibition disrupts the energy supply to cancer cells, ultimately leading to cell death.[5] Some derivatives have also been shown to induce apoptosis.[1][2]

Cisplatin: Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage.[4] It forms cross-links with DNA, which inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagrams

Quinoline_8_Sulfonamide_Pathway Q8S This compound PKM2 Pyruvate Kinase M2 (PKM2) Q8S->PKM2 Inhibits Glycolysis Glycolysis PKM2->Glycolysis Regulates Energy Reduced ATP Production Glycolysis->Energy Apoptosis Apoptosis Energy->Apoptosis

Proposed mechanism of action for this compound.

Cisplatin_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus DNA_Damage DNA Cross-links DNA->DNA_Damage Induces Replication_Transcription DNA Replication & Transcription DNA_Damage->Replication_Transcription Inhibits CellCycleArrest Cell Cycle Arrest Replication_Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action for Cisplatin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the cytotoxicity of this compound derivatives.[6]

1. Cell Seeding:

  • Harvest and count the desired cancer cells.

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (this compound derivative or cisplatin) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to prevent solvent-induced toxicity.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a generalized procedure based on standard methods for detecting apoptosis by flow cytometry.[7][8]

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • For adherent cells, collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

  • For suspension cells, collect the entire cell suspension.

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

2. Cell Staining:

  • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

  • The cell populations are quantified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Acquisition & Analysis start Seed Cancer Cells treatment Treat with this compound or Cisplatin start->treatment incubation Incubate (48-72h) treatment->incubation mtt MTT Assay incubation->mtt apoptosis Annexin V/PI Staining incubation->apoptosis readout_mtt Measure Absorbance (570nm) mtt->readout_mtt readout_apoptosis Flow Cytometry apoptosis->readout_apoptosis analysis Calculate IC50 & Apoptosis Rate readout_mtt->analysis readout_apoptosis->analysis

General experimental workflow for comparing cytotoxic agents.

References

In Vivo Validation of Quinoline-8-Sulfonamide Anticancer Activity: A Comparative Guide Based on Preclinical In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the quinoline-8-sulfonamide scaffold has demonstrated significant promise in preclinical in vitro studies as a source of novel anticancer agents, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo validation data. Numerous studies highlight the potential of these compounds and advocate for their evaluation in animal models; however, to date, no substantial in vivo efficacy and toxicity data from xenograft or other animal studies has been published. This guide, therefore, provides a comprehensive comparison based on the available in vitro experimental data, offering insights into the structure-activity relationships, targeted signaling pathways, and experimental methodologies that form the foundation for future in vivo investigations.

Introduction

This compound derivatives have emerged as a promising class of small molecules in anticancer drug discovery. Their versatile scaffold allows for structural modifications that can be tailored to interact with specific molecular targets within cancer cells. The primary mechanisms of action explored for these compounds revolve around the inhibition of two key enzyme classes: pyruvate kinase M2 (PKM2) and carbonic anhydrases (CAs), both of which play crucial roles in tumor metabolism and survival. This guide summarizes the current landscape of in vitro research on this compound anticancer activity, presenting comparative data and detailed experimental protocols to inform further research and development in this area.

Comparative In Vitro Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the half-maximal inhibitory concentration), providing a quantitative measure for comparison.

Table 1: Cytotoxic Activity of this compound PKM2 Inhibitors

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 9a A549Lung Cancer223.1CisplatinSimilar cytotoxicity
C32Amelanotic Melanoma233.9--
COLO829Melanotic Melanoma168.7--
MDA-MB-231Triple-Negative Breast Cancer273.5--
U87-MGGlioblastoma339.7--

Data synthesized from a study by Marciniec et al. (2023). Note: The IC50 values were converted from µg/mL to µM for consistency.

Table 2: Inhibitory Activity of Quinoline-Based Sulfonamides against Carbonic Anhydrase Isoforms

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
11c 442.6154.38.467.2
13b 92.158.55.513.2
Acetazolamide (Standard) 25012255.7

Data from a study by Abdel-Maksoud et al. (2021).

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline-8-sulfonamides are primarily attributed to their interaction with key enzymes that are upregulated in cancer cells.

Inhibition of Pyruvate Kinase M2 (PKM2)

PKM2 is a key enzyme in the glycolytic pathway, which is often dysregulated in cancer cells (the Warburg effect). By inhibiting PKM2, this compound derivatives can disrupt cancer cell metabolism, leading to reduced energy production and the accumulation of toxic metabolic intermediates, ultimately inducing cell death.

PKM2_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP PEP Phosphoenolpyruvate FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate PKM2_tetramer PKM2 (active tetramer) PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer->PKM2_dimer Allosteric Inhibition Cancer_Cell Cancer Cell Proliferation & Survival PKM2_tetramer->Cancer_Cell Inhibition of Proliferation PKM2_dimer->Cancer_Cell Promotes (Warburg Effect) Q8S This compound (e.g., Compound 9a) Q8S->PKM2_tetramer Inhibits

Figure 1. Proposed mechanism of action for PKM2-inhibiting quinoline-8-sulfonamides.

Inhibition of Carbonic Anhydrases (CAs)

Tumor-associated carbonic anhydrases, particularly CA IX and CA XII, are crucial for maintaining the pH balance in the tumor microenvironment. By inhibiting these enzymes, quinoline-based sulfonamides can disrupt pH regulation, leading to intracellular acidification and the suppression of tumor growth and metastasis.

CA_Inhibition_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 catalyzed by Intracellular_pH Intracellular pH (alkaline) Extracellular_H Extracellular H+ (acidic) H_HCO3->Extracellular_H H+ extrusion CA_IX CA IX / CA XII Tumor_Growth Tumor Growth & Metastasis Intracellular_pH->Tumor_Growth Promotes Extracellular_H->Tumor_Growth Promotes QBS Quinoline-Based Sulfonamide QBS->CA_IX Inhibits Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere (overnight) Seed_Cells->Adhere Treat Treat with this compound (various concentrations) Adhere->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Add_Reagent Add MTT or WST-1 Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (2-4 hours) Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

A Comparative Analysis of the Antibacterial Spectrum of Novel Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Fusion of Two Pharmacophores

In the global fight against antimicrobial resistance, the development of novel therapeutic agents is of paramount importance. Quinoline-based compounds have long been a cornerstone of antimicrobial drug discovery, with a broad range of biological activities.[1] Similarly, sulfonamides were among the first effective chemotherapeutic agents for systemic bacterial infections.[2] The strategic hybridization of these two pharmacophores into a single molecular entity, the quinoline-sulfonamide scaffold, represents a promising approach to developing new antibacterials with potentially enhanced efficacy and novel mechanisms of action.[3][4]

This guide provides a comparative analysis of the antibacterial spectrum of various recently synthesized quinoline-8-sulfonamide derivatives. By synthesizing data from key studies, we aim to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential, the causality behind their activity, and the experimental frameworks used for their evaluation.

Comparative Antibacterial Activity: A Quantitative Overview

The antibacterial efficacy of these hybrid molecules is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits visible bacterial growth. Lower MIC values are indicative of greater antibacterial potency. The data below, compiled from multiple studies, showcases the activity of different this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Comparative MIC Values of Quinoline-Sulfonamide Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Other Notable ActivityReference(s)
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)0.1904 (ATCC 25923)6.09 (ATCC 25922)Not ReportedExcellent antifungal activity against Candida albicans (MIC: 0.1904 µg/mL).[1][5] The metal cation significantly influences activity.[1][1][5][6]
"QS-3" (a quinoline–sulfonamide hybrid)Not Reported12 mm inhibition zone64Broad-spectrum activity; shows synergistic effects with ciprofloxacin against E. coli, E. faecalis, and S. typhi.[4][7] Minimal cytotoxicity.[4][4][7]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideActive against MRSA isolatesNot ReportedNot ReportedAlso active against vancomycin-resistant Enterococcus faecalis (VRE). The 8-hydroxy group is key for activity.[8][9][8][9]
"QS-9" (a quinoline–sulfonamide hybrid)Not ReportedInhibitedNot ReportedSpecifically noted for inhibiting E. coli and Salmonella typhi.[7][7]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions and bacterial strains.

Mechanism of Action: A Dual-Target Approach

The compelling antibacterial spectrum of quinoline-sulfonamide derivatives can be attributed to a proposed dual mechanism of action, targeting two distinct and essential bacterial pathways simultaneously. This multi-target strategy is a key advantage in overcoming resistance mechanisms that may arise from the modification of a single target.

  • Inhibition of DNA Synthesis (Quinoline Moiety) : The quinoline core is known to interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing DNA supercoiling, a process essential for bacterial DNA replication, transcription, and repair.[11] By disrupting this process, the quinoline moiety induces lethal double-strand breaks in the bacterial DNA.[11]

  • Inhibition of Folic Acid Synthesis (Sulfonamide Moiety) : The sulfonamide portion acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[2][12] This enzyme is vital for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the production of purines and ultimately nucleic acids.[12] Because human cells utilize preformed folic acid from their diet, this pathway is selectively toxic to bacteria.[13][14]

G cluster_0 Quinoline-Sulfonamide Hybrid cluster_1 Bacterial Cell cluster_2 Folic Acid Synthesis cluster_3 DNA Replication QS Quinoline-Sulfonamide DHPS Dihydropteroate Synthase (DHPS) QS->DHPS Inhibits Gyrase DNA Gyrase / Topoisomerase IV QS->Gyrase Inhibits PABA PABA PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids1 Nucleic Acid Precursors THF->NucleicAcids1 DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase DNA_supercoiled Supercoiled DNA (Replication Ready) Gyrase->DNA_supercoiled NucleicAcids2 DNA Replication DNA_supercoiled->NucleicAcids2

Caption: Proposed dual mechanism of action for quinoline-sulfonamide hybrids.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of antibacterial susceptibility testing, standardized protocols are essential. The Broth Microdilution method is a gold-standard technique for determining the MIC of a compound. The causality behind this choice lies in its ability to provide quantitative, reproducible results for a large number of compounds in a high-throughput manner.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[10] The use of a standardized medium and inoculum density is critical for inter-laboratory consistency.

  • Preparation of Test Compounds:

    • Create a stock solution of the quinoline-sulfonamide derivative by dissolving it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the broth medium to obtain a range of desired concentrations. This geometric dilution series allows for the precise determination of the MIC endpoint.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the various concentrations of the test compounds.

    • Include a positive control (wells with bacteria and broth, but no compound) to verify bacterial viability and a negative control (wells with broth only) to check for medium sterility. These controls are indispensable for validating the assay's integrity.

    • Seal the plates and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for turbidity, which indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[10]

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension (5 x 10^5 CFU/mL) A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Include Positive & Negative Controls C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results: Identify Lowest Concentration with No Visible Growth (MIC) E->F

Caption: High-level experimental workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

The analysis of different quinoline-sulfonamide derivatives reveals key structural features that govern their antibacterial potency:

  • Influence of Metal Complexation: The formation of metal complexes, such as with cadmium(II), can dramatically enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This suggests that the metal ion may facilitate interaction with the biological target or improve cell permeability.

  • The Role of the 8-Hydroxy Group: For some series of derivatives, an unsubstituted phenolic group at the 8-position of the quinoline ring is a crucial structural fragment for biological activity, particularly against resistant strains like MRSA.[8][9]

  • Substitution on the Sulfonamide Moiety: The position of the sulfamoyl group on the benzenesulfonamide ring influences inhibitory activity.[15] Furthermore, substitutions on this ring can be tailored to modulate the compound's spectrum and potency.

These insights are critical for guiding the rational design of next-generation quinoline-sulfonamide antibiotics with improved efficacy and targeted spectra.

References

A Comparative Analysis of the Antifungal Mechanisms of Quinoline-8-Sulfonamides and Other Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pressing Need for Novel Antifungal Strategies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Annually, fungal diseases claim over 1.5 million lives, and millions more suffer from severe, debilitating infections.[1] The current antifungal armamentarium is limited to a few classes of drugs, primarily azoles, polyenes, and echinocandins, each with its own spectrum of activity, mechanism of action, and susceptibility to resistance.[2] This landscape underscores the urgent need for novel antifungal agents with distinct mechanisms of action to overcome existing therapeutic hurdles. Quinoline derivatives, and specifically quinoline-8-sulfonamides, have emerged as a promising class of compounds with potent antifungal activity, warranting a detailed examination of their mechanistic underpinnings in comparison to established antifungal agents.

The Fungal Cell: A Battlefield of Antifungal Drug Action

To appreciate the diverse strategies employed by antifungal drugs, it is essential to understand the key structural and functional components of the fungal cell that serve as therapeutic targets. Unlike mammalian cells, fungal cells possess a rigid cell wall, a unique sterol (ergosterol) in their cell membrane, and distinct metabolic pathways, all of which can be exploited for selective toxicity.

Mechanism of Action: Quinoline-8-Sulfonamide

Recent investigations have shed light on the primary antifungal mechanism of 8-hydroxyquinoline-5-sulfonamide derivatives, revealing a targeted assault on the fungal cell wall.[3] This is a significant finding, as the fungal cell wall is an ideal target, being essential for fungal viability and absent in human cells.

The primary mode of action appears to be the disruption of cell wall integrity.[3] Experimental evidence from sorbitol protection assays, which assess the role of the cell wall in cellular stability, indicates that these compounds compromise the structural integrity of the cell wall.[4][5] Further confirmation is provided by scanning electron microscopy, which reveals morphological alterations and damage to the cell wall of fungi treated with these derivatives.[3]

While the precise molecular target within the complex cell wall biosynthetic pathway is still under active investigation, studies on related quinoline compounds suggest potential inhibition of key enzymes such as chitin synthase or β-(1,3)-glucan synthase.[6][7] The inhibition of these enzymes would disrupt the synthesis of essential cell wall polysaccharides, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in cell lysis.

Another observed effect of some 8-hydroxyquinoline derivatives is the inhibition of fungal morphogenesis, particularly the transition from yeast to hyphal growth in Candida albicans.[5] This is a crucial virulence factor, as the hyphal form is associated with tissue invasion and biofilm formation. By preventing this morphological switch, quinoline-8-sulfonamides may attenuate the pathogenicity of the fungus.

dot

cluster_FungalCell Fungal Cell CellWall Fungal Cell Wall (Chitin, Glucan) CellLysis Cell Lysis CellWall->CellLysis Osmotic Instability CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) This compound This compound This compound->CellWall Disrupts Integrity (Inhibition of Biosynthesis Enzymes?) Morphogenesis Virulence Attenuation This compound->Morphogenesis Inhibits Yeast-to-Hyphae Transition

Caption: Proposed antifungal mechanism of this compound targeting the fungal cell wall.

Comparative Mechanisms of Other Antifungal Agents

To provide a comprehensive perspective, it is crucial to compare the mechanism of quinoline-8-sulfonamides with that of the major classes of clinically used antifungal agents.

Azoles: Inhibitors of Ergosterol Biosynthesis

The azole class of antifungals, which includes drugs like fluconazole and itraconazole, functions by inhibiting the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis leads to the accumulation of toxic sterol intermediates and disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[8]

dot

Azoles Azole Antifungals 14a_demethylase Lanosterol 14-α-demethylase (CYP51) Azoles->14a_demethylase Inhibition Lanosterol Lanosterol Lanosterol->14a_demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component 14a_demethylase->Ergosterol GrowthInhibition Growth Inhibition Membrane->GrowthInhibition Disrupted Function

Caption: Mechanism of action of Azole antifungals via inhibition of ergosterol biosynthesis.

Polyenes: Direct Membrane Disruption

Polyenes, such as amphotericin B, represent one of the oldest classes of antifungal drugs. Their mechanism of action involves binding directly to ergosterol in the fungal cell membrane.[9] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components, such as ions and small molecules, which ultimately leads to fungal cell death.[9]

dot

Polyenes Polyene Antifungals Ergosterol Ergosterol Polyenes->Ergosterol Binds to PoreFormation Pore Formation Polyenes->PoreFormation Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Leakage Leakage of Intracellular Components PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of action of Polyene antifungals through direct membrane disruption.

Echinocandins: Cell Wall Synthesis Inhibition

Echinocandins, including caspofungin and micafungin, are a newer class of antifungal agents that, like quinoline-8-sulfonamides, target the fungal cell wall. Their specific molecular target is the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.[10] By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and fungal cell death.[10]

dot

Echinocandins Echinocandin Antifungals GlucanSynthase β-(1,3)-D-Glucan Synthase Echinocandins->GlucanSynthase Inhibition Glucan β-(1,3)-Glucan GlucanSynthase->Glucan Synthesizes CellWall Fungal Cell Wall Glucan->CellWall Essential Component CellLysis Cell Lysis CellWall->CellLysis Weakened Wall

Caption: Mechanism of action of Echinocandin antifungals via inhibition of β-(1,3)-D-glucan synthase.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table provides a comparative summary of reported MIC values for a representative this compound derivative (PH151), an azole (Fluconazole), and an echinocandin (Caspofungin) against common fungal pathogens.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference(s)
This compound (PH151) Candida albicans0.5 - 4[3]
Dermatophytes0.5 - 4[3]
Fluconazole Candida albicans0.25 - >64[11][12]
Dermatophytes0.25 - 64[13][14]
Caspofungin Candida albicans0.03 - 0.25[8][11]
Dermatophytes0.015 - 2[15]

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here are for comparative purposes and are compiled from various studies.

Experimental Protocols for Mechanistic Elucidation

To provide a practical framework for researchers investigating the antifungal mechanisms of novel compounds like quinoline-8-sulfonamides, this section details the methodologies for key experimental assays.

Broth Microdilution Assay for MIC Determination (CLSI M27-A3)

This standardized method is used to determine the in vitro susceptibility of yeasts to antifungal agents.

dot

cluster_workflow Broth Microdilution Workflow Start Start PrepareInoculum Prepare Standardized Fungal Inoculum Start->PrepareInoculum InoculatePlate Inoculate Wells with Fungal Suspension PrepareInoculum->InoculatePlate SerialDilution Perform Serial Dilutions of Antifungal Agent in 96-well Plate SerialDilution->InoculatePlate Incubate Incubate Plate (e.g., 35°C for 24-48h) InoculatePlate->Incubate ReadMIC Visually or Spectrophotometrically Determine MIC Incubate->ReadMIC End End ReadMIC->End cluster_workflow Scanning Electron Microscopy Workflow Start Start TreatCells Treat Fungal Cells with Antifungal Agent Start->TreatCells Fixation Fix Cells (e.g., Glutaraldehyde) TreatCells->Fixation Dehydration Dehydrate Cells (Ethanol Series) Fixation->Dehydration Drying Critical Point Drying Dehydration->Drying Coating Sputter Coat with Gold Drying->Coating Imaging Image with SEM Coating->Imaging End End Imaging->End

References

A Head-to-Head Comparison of Quinoline-8-Sulfonamide Derivatives' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Quinoline-8-sulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a head-to-head comparison of their efficacy across various therapeutic areas, supported by experimental data from recent studies. The quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Anticancer Activity: Targeting Pyruvate Kinase M2

A recent study focused on the design and evaluation of this compound derivatives as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1] The inhibition of PKM2 can disrupt the metabolic processes that fuel rapid cancer cell proliferation.

Efficacy Data

One of the synthesized compounds, 9a , demonstrated significant cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits 50% of the cell growth, are presented below.[1]

CompoundCell LineCancer TypeIC50 (µM)
9aC32Amelanotic melanoma520
9aCOLO829Melanoma376
9aMDA-MB-231Breast Cancer609
9aU87-MGGlioblastoma756
9aA549Lung Cancer496

Compound 9a also demonstrated a significant impact on the metabolic activity of cancer cells. In A549 lung cancer cells, it reduced intracellular pyruvate levels by approximately 50% at a concentration of 200 µg/mL, indicating successful target engagement of PKM2.[1]

Experimental Protocols

Cell Viability Assay (WST-1): [1]

  • Cancer cells were seeded in 96-well plates and incubated for 24 hours.

  • The cells were then treated with various concentrations of the this compound derivatives (from 0.1 µg/mL to 200 µg/mL) and incubated for 72 hours.

  • After the incubation period, WST-1 reagent was added to each well, and the plates were incubated for an additional 1-4 hours.

  • The absorbance was measured at 450 nm using a microplate reader to determine cell viability.

Intracellular Pyruvate Level Measurement: [1]

  • A549 cells were treated with compound 9a (200 µg/mL) for 72 hours.

  • After treatment, the cells were lysed, and the intracellular pyruvate concentration was determined using a fluorometric assay kit according to the manufacturer's instructions.

Experimental Workflow

G cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines (C32, COLO829, MDA-MB-231, U87-MG, A549) Treatment Treatment with This compound Derivatives Cell_Culture->Treatment WST1_Assay WST-1 Assay (72h incubation) Treatment->WST1_Assay Pyruvate_Assay Intracellular Pyruvate Fluorometric Assay Treatment->Pyruvate_Assay IC50_Determination IC50 Value Determination WST1_Assay->IC50_Determination Pyruvate_Level Pyruvate Level Quantification Pyruvate_Assay->Pyruvate_Level

Fig. 1: In vitro experimental workflow for anticancer evaluation.

Antimicrobial Activity

Hybrid quinoline-sulfonamide metal complexes have been synthesized and evaluated for their antimicrobial properties.[2][3] One of the lead compounds, a cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide, exhibited promising activity against both bacteria and fungi.[2][3]

Efficacy Data

The antimicrobial efficacy was determined by measuring the diameter of the inhibition zone and the minimum inhibitory concentration (MIC).

CompoundMicroorganismInhibition Zone (mm)MIC (mg/mL)
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Staphylococcus aureus ATCC259232119.04 x 10⁻⁵
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Escherichia coli ATCC2592219609 x 10⁻⁵
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Candida albicans ATCC102312519.04 x 10⁻⁵
Experimental Protocols

Antimicrobial Screening (Disk Diffusion Method):

  • Microbial strains were cultured on appropriate agar plates.

  • Sterile paper discs impregnated with the test compounds were placed on the agar surface.

  • The plates were incubated under suitable conditions for microbial growth.

  • The diameter of the clear zone of inhibition around each disc was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination:

  • Serial dilutions of the test compounds were prepared in a liquid growth medium.

  • Each dilution was inoculated with a standardized suspension of the test microorganism.

  • The cultures were incubated, and the lowest concentration of the compound that visibly inhibited microbial growth was recorded as the MIC.

Neurotherapeutic Potential: Targeting Enzymes in Alzheimer's Disease

Quinoline-sulfonamide derivatives have also been investigated as multi-target agents for the treatment of Alzheimer's disease by simultaneously inhibiting monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[4]

Efficacy Data

Several synthesized compounds showed potent inhibitory activity against these enzymes, with IC50 values in the sub-micromolar range.[4]

CompoundTarget EnzymeIC50 (µM)
a5MAO-A0.59 ± 0.04
a12MAO-B0.47 ± 0.03
a11BChE0.58 ± 0.05
a6AChE1.10 ± 0.77
Experimental Protocols

General Synthesis of this compound Derivatives: [4]

  • Quinoline-8-sulfonyl chloride was dissolved in dichloromethane.

  • The solution was stirred for 1 hour, and the temperature was lowered to 10 °C.

  • A substituted amine was added, followed by a few drops of pyridine.

  • The reaction progress was monitored by thin-layer chromatography (TLC), and the mixture was stirred overnight to obtain the final product.

Enzyme Inhibition Assays: Standard, well-established spectrophotometric or fluorometric methods were used to determine the inhibitory activity of the compounds against MAO-A, MAO-B, AChE, and BChE. The assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

Signaling Pathway

G cluster_AD Alzheimer's Disease Pathology MAO Monoamine Oxidase (MAO-A, MAO-B) Neurotransmitter_Degradation Neurotransmitter Degradation MAO->Neurotransmitter_Degradation Oxidative_Stress Oxidative Stress MAO->Oxidative_Stress ChE Cholinesterase (AChE, BChE) ChE->Neurotransmitter_Degradation Cognitive_Decline Cognitive Decline Neurotransmitter_Degradation->Cognitive_Decline Oxidative_Stress->Cognitive_Decline Quinoline_Sulfonamide This compound Derivatives (a5, a12, a11, a6) Quinoline_Sulfonamide->MAO inhibit Quinoline_Sulfonamide->ChE inhibit

Fig. 2: Multi-target inhibition by quinoline-8-sulfonamides in Alzheimer's disease.

Anticancer Activity: Targeting Carbonic Anhydrases

A series of quinoline-based benzenesulfonamides were developed as inhibitors of carbonic anhydrase (CA), with a particular focus on the cancer-related isoforms hCA IX and hCA XII.[5]

Efficacy Data

Several para-sulfonamide derivatives displayed potent inhibition of these cancer-associated isoforms, with Ki values in the nanomolar range.[5]

CompoundTarget EnzymeKi (nM)
13ahCA IX25.8
13ahCA XII9.8
13bhCA IX5.5
13bhCA XII13.2
13chCA IX18.6
13chCA XII8.7
11chCA IX8.4
Experimental Protocols

Carbonic Anhydrase Inhibition Assay: The inhibitory activity against different human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) was assessed using a stopped-flow CO2 hydrase assay. This method measures the enzyme's ability to catalyze the hydration of CO2, and the inhibition is determined by the decrease in the catalytic rate in the presence of the inhibitor.

Antibacterial Activity Against Resistant Strains

A series of quinoline-sulfonamide hybrid compounds were synthesized and evaluated for their antibacterial activity, with a focus on overcoming bacterial resistance.[6]

Efficacy Data

Compound QS-3 was identified as the most effective antibacterial agent, showing significant inhibitory activity against P. aeruginosa and enhanced efficacy against antibiotic-resistant strains.[6]

CompoundBacterial StrainMIC (µg/mL)
QS-3P. aeruginosa64
QS-3E. coli- (12 mm inhibition zone)
QS-3S. typhi512
QS-3Antibiotic-resistant strain AA202- (8 mm inhibition zone)
QS-3Antibiotic-resistant strain AA290- (8 mm inhibition zone)

Notably, compound QS-3 also demonstrated a synergistic effect when combined with ciprofloxacin against S. typhi.[6] Furthermore, it exhibited low cytotoxicity, with less than 5% lysis of red blood cells at concentrations exceeding its MIC.[6]

Experimental Protocols

Synthesis of Quinoline-Sulfonamide Hybrids: [6]

  • 4,7-dichloroquinoline was condensed with either p-phenylenediamine or m-phenylenediamine in the presence of p-toluenesulfonic acid as a catalyst to form the intermediate diamine.

  • The intermediate was then reacted with various substituted benzene sulfonyl chlorides in DMF with triethylamine (TEA) as a base at room temperature to 60 °C for 12-16 hours to yield the final products.

Antibacterial Susceptibility Testing: Standard broth microdilution or agar disk diffusion methods were employed to determine the minimum inhibitory concentrations (MICs) and zones of inhibition against a panel of bacterial strains.

This comparative guide highlights the significant therapeutic potential of this compound derivatives. Their efficacy varies depending on the specific chemical modifications and the biological target. The data presented here provides a valuable resource for researchers and drug development professionals working on the design and optimization of novel therapeutic agents based on this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Confirming Target Engagement of Quinoline-8-Sulfonamide in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Binding—The Imperative of Cellular Target Engagement

In the landscape of modern drug discovery, identifying a compound that binds to a purified protein is merely the first step. The critical question that follows is whether this interaction occurs within the complex, dynamic environment of a living cell.[1] Confirming intracellular target engagement is the cornerstone of validating a compound's mechanism of action (MoA), ensuring that its observed cellular phenotype is a direct consequence of interacting with its intended target.[2] This validation is paramount for building confidence in a lead compound and justifying its progression through the development pipeline.

The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of compounds with a wide spectrum of biological activities, from anticancer to anti-inflammatory effects.[3][4][5] Derivatives have been identified as modulators of diverse targets, including protein kinases, the metabolic enzyme Pyruvate Kinase M2 (PKM2), and Receptor Activity-Modifying Protein 1 (RAMP1).[3][6][7][8] Given this versatility, a robust, multi-faceted approach to confirming that a novel this compound derivative engages its intended target in cells is not just recommended—it is essential.

This guide provides an objective comparison of key methodologies for confirming target engagement, supported by experimental frameworks and data interpretation insights. We will dissect and compare three orthogonal, yet complementary, approaches: the Cellular Thermal Shift Assay (CETSA), Chemical Proteomics, and cell-based functional assays. Our goal is to equip researchers, scientists, and drug development professionals with the technical understanding and practical protocols needed to generate unequivocal evidence of target engagement.

Comparative Analysis of Core Methodologies

Choosing the right assay to confirm target engagement depends on the nature of the target, available reagents, and the desired depth of information.[9] A multi-pronged strategy, combining a direct binding assay with a functional cellular assay, provides the most compelling evidence of a drug's MoA.[9][10]

Methodology Principle Pros Cons Key Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[11]Label-free; applicable to any soluble protein in intact cells or lysates; provides direct evidence of binding.[12][13]Requires a specific antibody for detection (Western Blot); lower throughput; not suitable for membrane proteins without optimization.Thermal melt curve (Tagg); Isothermal dose-response fingerprint (ITDRF).
Chemical Proteomics (e.g., Kinobeads) Competitive binding between a test compound and immobilized broad-spectrum inhibitors for a class of proteins (e.g., kinases).[14]Unbiased, proteome-wide view of targets; identifies on- and off-targets simultaneously; does not require specific antibodies.[15][16]Requires specialized reagents (e.g., Kinobeads) and advanced mass spectrometry; primarily applicable to specific protein families (e.g., kinases).[17]Apparent dissociation constants (Kdapp) for hundreds of proteins.
Cell-Based Functional Assays Measures the downstream biological consequence of target modulation (e.g., inhibition of substrate phosphorylation).[18][19]Provides direct evidence of functional activity in a physiological context; higher throughput potential (e.g., ELISA, reporter assays).[20]Indirect measure of binding; susceptible to artifacts from off-target effects or pathway crosstalk; requires knowledge of the target's function.IC50/EC50 values reflecting functional potency.

Visualizing the Experimental Approaches

The following diagram illustrates the high-level workflow for each of the three core methodologies discussed in this guide.

G cluster_0 Comparative Workflow for Target Engagement start Intact Cells + This compound cetsa_heat 1. Heat Challenge start->cetsa_heat proteomics_lyse 1. Cell Lysis start->proteomics_lyse func_lyse 1. Cell Lysis start->func_lyse cetsa_lyse 2. Lysis & Centrifugation cetsa_heat->cetsa_lyse cetsa_detect 3. Target Detection (e.g., Western Blot) cetsa_lyse->cetsa_detect cetsa_result Result: Thermal Stabilization cetsa_detect->cetsa_result proteomics_compete 2. Competitive Binding (vs. Kinobeads) proteomics_lyse->proteomics_compete proteomics_ms 3. LC-MS/MS Analysis proteomics_compete->proteomics_ms proteomics_result Result: Target Affinity Profile proteomics_ms->proteomics_result func_assay 2. Functional Readout (e.g., Phospho-ELISA) func_lyse->func_assay func_result Result: Functional Inhibition (IC50) func_assay->func_result

Caption: High-level comparison of target engagement workflows.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses drug-target interaction in a cellular environment.[21] The core principle is that when a small molecule binds to its target protein, it confers thermodynamic stability, making the protein more resistant to heat-induced denaturation.[11][12][22] This stabilization is then quantified.

CETSA Experimental Workflow

CETSA_Workflow cluster_cetsa CETSA Detailed Workflow A 1. Cell Treatment Treat cells with this compound or Vehicle (DMSO). B 2. Heating Step Aliquot cells and heat individual samples across a temperature gradient (e.g., 40-70°C). A->B C 3. Lysis Lyse cells via freeze-thaw cycles to release intracellular contents. B->C D 4. Separation Centrifuge at high speed to pelletprecipitated/aggregated proteins. C->D E 5. Quantification Collect supernatant (soluble fraction) and analyze target protein levels via Western Blot. D->E F 6. Data Analysis Plot remaining soluble protein vs. temperature to generate a 'melt curve'. E->F

Caption: Step-by-step workflow for a CETSA experiment.

Step-by-Step Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80-90% confluency.

    • Treat the cells with the this compound compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

    • Immediately cool the samples at 4°C for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting using a specific antibody against the putative target protein.

  • Data Analysis and Interpretation:

    • Quantify the band intensities from the Western Blot.

    • Normalize the intensity of each heated sample to the unheated (e.g., 37°C) control.

    • Plot the normalized signal against temperature to generate a melt curve. A shift of the curve to the right for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

    • For an Isothermal Dose-Response Fingerprint (ITDRF) , heat all samples at a single, fixed temperature (a temperature that causes significant, but not complete, protein precipitation in the vehicle group) while varying the compound concentration. This allows for the determination of cellular EC50.[12]

Example Data: CETSA
Compound Target Protein Apparent Tagg (Vehicle) Apparent Tagg (10 µM Cmpd) ΔTagg (°C)
Q-8-S Analog XKinase Y52.1°C56.8°C+4.7°C
Q-8-S Analog XOff-Target Z61.5°C61.3°C-0.2°C
Vehicle (DMSO)Kinase Y52.2°CN/AN/A

A significant positive ΔTagg for the target protein provides strong evidence of direct binding in the cellular environment.

Method 2: Chemical Proteomics

Chemical proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule on a proteome-wide scale.[1] For kinase inhibitors, the "Kinobeads" technology is a prominent example.[14][16] It utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large fraction of the cellular kinome.[23] Target engagement is measured by how effectively the free compound (your this compound) competes with the beads for binding to endogenous kinases in a cell lysate.[17]

Chemical Proteomics Experimental Workflow

Proteomics_Workflow cluster_proteomics Chemical Proteomics (Kinobeads) Workflow A 1. Lysate Preparation Prepare native cell lysates under non-denaturing conditions. B 2. Competition Binding Incubate lysate with increasing concentrations of this compound. A->B C 3. Affinity Enrichment Add Kinobeads to pull down kinases that are not bound by the free compound. B->C D 4. Elution & Digestion Wash beads, elute bound proteins, and digest into peptides. C->D E 5. LC-MS/MS Analysis Analyze and quantify peptides using high-resolution mass spectrometry. D->E F 6. Data Analysis Generate dose-response curves for each identified kinase to determine Kdapp. E->F

Caption: Step-by-step workflow for a Kinobeads experiment.

Step-by-Step Protocol for Kinobeads
  • Cell Lysis:

    • Harvest cells and lyse in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove cell debris.

    • Determine the total protein concentration.

  • Competition Binding:

    • Aliquot the cell lysate.

    • Treat each aliquot with the this compound derivative across a range of concentrations (e.g., 0.1 nM to 10 µM) or with a vehicle control. Incubate to allow the compound to bind to its targets.

  • Kinobeads Pulldown:

    • Add Kinobeads slurry to each lysate sample and incubate (e.g., 1-2 hours at 4°C) to capture kinases not occupied by the test compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify thousands of peptides.

  • Data Analysis and Interpretation:

    • Use proteomics software to identify the proteins and quantify their relative abundance in each sample.

    • For each identified kinase, plot its abundance versus the concentration of the this compound.

    • Fit the data to a dose-response curve to calculate the apparent dissociation constant (Kdapp) or EC50 for each target. This reveals not only the intended target but also potential off-targets.[17]

Example Data: Chemical Proteomics
Protein Target Function Kdapp (nM) Selectivity Note
Kinase Y (Intended Target) Signal Transduction 25 High Potency
Kinase ACell Cycle35014-fold less potent
Kinase BMetabolism>10,000No significant binding
CDK9Transcription850Potential off-target

This unbiased approach provides a comprehensive profile of the compound's selectivity across the kinome.

Method 3: Cell-Based Functional Kinase Assay

While CETSA and proteomics confirm physical binding, functional assays demonstrate that this binding event leads to a biological consequence, such as the inhibition of enzymatic activity.[18] For a kinase target, a common approach is to measure the phosphorylation of its direct downstream substrate in cells.

Signaling Pathway Context

Pathway cluster_pathway Generic Kinase Cascade Receptor Receptor KinaseX Kinase X Receptor->KinaseX KinaseY Kinase Y (Target) KinaseX->KinaseY Substrate Substrate KinaseY->Substrate SubstrateP Phospho-Substrate Substrate->SubstrateP Response Cellular Response SubstrateP->Response Inhibitor This compound Inhibitor->KinaseY

Caption: Inhibition of a target kinase blocks downstream signaling.

Step-by-Step Protocol for Phospho-Substrate ELISA
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.[18]

    • Pre-treat cells with serial dilutions of the this compound compound for 1-2 hours.

    • If the pathway is not basally active, stimulate all wells (except negative controls) with an appropriate agonist to activate the target kinase.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice to lyse the cells.

  • ELISA Procedure: [18]

    • Transfer the lysates to an ELISA plate pre-coated with a capture antibody specific for the total substrate protein.

    • Incubate to allow the substrate to bind.

    • Wash the plate to remove unbound components.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.

    • Wash the plate again.

    • Add a colorimetric or chemiluminescent substrate (e.g., TMB) and measure the signal using a plate reader.

  • Data Analysis and Interpretation:

    • The signal intensity is directly proportional to the amount of phosphorylated substrate.

    • Normalize the data to positive (stimulated, no inhibitor) and negative (unstimulated) controls.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Example Data: Functional Assay
Compound Assay Type Target Pathway IC50 (nM)
Q-8-S Analog XPhospho-Substrate ELISAKinase Y Signaling75
Staurosporine (Control)Phospho-Substrate ELISAKinase Y Signaling15

A potent IC50 value in a relevant functional assay, combined with direct binding data from CETSA or proteomics, creates a powerful and complete story for target engagement and validation.

Conclusion: A Triad of Evidence for Unambiguous Validation

Confirming target engagement in a cellular context is a non-negotiable step in drug discovery. No single method provides a complete picture. The biophysical proof of binding from CETSA , the unbiased selectivity profile from Chemical Proteomics , and the downstream functional validation from a Cell-Based Assay form a powerful triad of evidence. By judiciously selecting and combining these orthogonal approaches, researchers can build a self-validating and irrefutable case for the mechanism of action of their this compound compounds, paving the way for the development of novel, effective therapeutics.

References

Investigating Off-Target Effects of Quinoline-8-Sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of compounds targeting a diverse range of proteins implicated in various diseases. While many studies highlight the on-target potency and selectivity of these derivatives, a comprehensive understanding of their off-target effects is crucial for preclinical development and predicting potential toxicities. This guide provides a comparative framework for investigating the off-target profile of this compound-based compounds, detailing relevant experimental methodologies and presenting comparative data from related chemical matter.

Introduction to this compound and Off-Target Effects

This compound derivatives have been explored as inhibitors of several enzyme families, including protein kinases, carbonic anhydrases, and pyruvate kinase M2 (PKM2).[1][2] Achieving high selectivity is a significant challenge in the development of small molecule inhibitors, as off-target interactions can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, early and comprehensive profiling of off-target effects is a critical step in the drug discovery pipeline.

Key Bio-molecular Targets and Therapeutic Areas

Quinoline-based compounds, including those with a sulfonamide moiety, have been investigated for a multitude of therapeutic applications. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] Specifically, the this compound scaffold has been identified in compounds designed as:

  • PKM2 Modulators: Targeting the M2 isoform of pyruvate kinase for cancer therapy.[1][6]

  • Kinase Inhibitors: Including inhibitors of c-Met and other receptor tyrosine kinases implicated in oncology.[7]

  • Carbonic Anhydrase Inhibitors: Investigated for various therapeutic areas.

  • Neurotherapeutics: Showing potential as multi-targeting agents for cognitive decline.[2]

  • Antimicrobial Agents: Demonstrating antibacterial and antifungal activity.

Comparative Analysis of Off-Target Profiles

Table 1: Illustrative Kinome Selectivity of a Representative Quinoline-Based Kinase Inhibitor (Compound X)

Kinase Target% Inhibition at 1 µMIC50 (nM)Putative Biological Role
On-Target
Target Kinase A98%10Cancer Proliferation
Off-Targets
Kinase B85%150Cell Cycle Regulation
Kinase C72%800Inflammation
Kinase D55%>1000Neuronal Function
Kinase E20%>10000Not well characterized

Note: This table is a hypothetical representation to illustrate data presentation. Actual experimental data would be required for a specific this compound derivative.

Table 2: Comparison of IC50 Values for a this compound Derivative (Compound 9a) Against Various Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
C32Melanoma233.9
COLO829Melanoma168.7
MDA-MB-231Breast Cancer273.5
U87-MGGlioblastoma339.7
A549Lung Cancer223.1

This table presents cytotoxicity data, which can be an indirect indicator of on- and off-target effects leading to cell death.

Experimental Protocols for Assessing Off-Target Effects

To thoroughly investigate the off-target profile of a this compound derivative, a tiered approach employing a series of biochemical and cell-based assays is recommended.

Comprehensive Kinase Profiling (Kinome Scan)

This is a critical first step for any compound designed as a kinase inhibitor or for which kinases are a potential off-target class.

  • Principle: The compound of interest is screened against a large panel of purified protein kinases (often over 400) at a fixed concentration (e.g., 1 µM) to identify potential interactions. The percentage of inhibition is measured.

  • Methodology:

    • The test compound is incubated with a panel of recombinant protein kinases.

    • A suitable substrate and ATP (often radiolabeled ³³P-ATP) are added to initiate the kinase reaction.

    • The amount of phosphorylated substrate is quantified, typically through radiometric detection or fluorescence-based methods.

    • The percentage of inhibition relative to a DMSO control is calculated.

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), dose-response curves are generated to determine the IC50 or Ki values, providing a quantitative measure of potency.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to validate target engagement in a cellular context and identify off-target binding.

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. CETSA measures the change in the thermal denaturation profile of proteins in the presence of the test compound.

  • Methodology:

    • Intact cells or cell lysates are incubated with the test compound or vehicle control.

    • The samples are heated to a range of temperatures.

    • Aggregated, denatured proteins are pelleted by centrifugation.

    • The amount of soluble protein remaining at each temperature is quantified by methods such as Western blotting for a specific target or mass spectrometry for proteome-wide analysis.

    • A shift in the melting curve to a higher temperature indicates ligand binding.

Phenotypic Screening

Broad phenotypic screening using high-content imaging or other cell-based assays can uncover unexpected off-target effects that lead to a specific cellular phenotype.

  • Principle: Cells are treated with the test compound, and a wide range of cellular parameters are measured to identify any phenotypic changes.

  • Methodology:

    • A relevant cell line is treated with the this compound derivative across a range of concentrations.

    • Cells are stained with a panel of fluorescent dyes that label various subcellular components (e.g., nucleus, mitochondria, cytoskeleton).

    • Automated microscopy and image analysis software are used to quantify changes in cell morphology, proliferation, apoptosis, and other cellular health indicators.

    • The resulting phenotypic fingerprint can be compared to a database of known compounds to infer the mechanism of action and potential off-targets.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Profiling

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Phenotypic & Safety Assessment A This compound Derivative B Broad Kinase Panel (e.g., KINOMEscan) A->B C Determine IC50/Ki for Off-Target Hits B->C D Cellular Thermal Shift Assay (CETSA) B->D E High-Content Phenotypic Screening C->E D->E F In Vivo Toxicity Studies E->F G Identify and Characterize Off-Target Effects F->G

Caption: A generalized workflow for identifying and validating the off-target effects of a novel compound.

A Representative Kinase Signaling Pathway Potentially Affected by Off-Target Activity

G RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Q8S This compound (Potential Off-Target Inhibition) Q8S->RAF Off-target inhibition

Caption: A simplified MAPK signaling pathway, illustrating how a compound could exert off-target effects.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of potent and selective inhibitors. However, a thorough investigation of off-target effects is paramount to ensure the safety and efficacy of any resulting drug candidate. While comprehensive off-target data for the core this compound structure is not widely published, the methodologies outlined in this guide provide a robust framework for such an investigation. Researchers are encouraged to employ broad, unbiased screening approaches early in the discovery process to build a comprehensive selectivity profile. Future work should focus on generating and publishing systematic off-target data for common medicinal chemistry scaffolds to aid the broader drug discovery community in developing safer and more effective medicines.

References

Unveiling the Predictive Power: A Comparative Guide to the Validation of Molecular Docking for Quinoline-8-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking predictions with experimental data for quinoline-8-sulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to offer a clear perspective on the validation of in silico predictions for this important class of compounds.

Quinoline-8-sulfonamides have emerged as a versatile structural motif, demonstrating a wide range of biological activities, including anticancer, neuroprotective, and anti-infective properties. Molecular docking is a key computational tool used to predict the binding orientation and affinity of these derivatives to their protein targets, thereby guiding the design of more potent and selective drug candidates. This guide delves into the correlation between these in silico predictions and real-world experimental outcomes.

Performance Comparison: Docking Scores vs. Experimental Activity

The predictive accuracy of molecular docking is a critical aspect of computer-aided drug design. The following tables summarize the correlation between calculated docking scores (often expressed in kcal/mol) and experimentally determined biological activities (such as IC50 or Ki values in µM or nM) for this compound derivatives against various therapeutic targets.

Table 1: Anticancer Activity - Pyruvate Kinase M2 (PKM2) Inhibition

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, making it an attractive target for anticancer drug development. The following data compares the docking scores of this compound derivatives against PKM2 with their experimentally observed effects on cancer cells.[1][2]

Compound IDDocking Score (kcal/mol)Cell LineExperimental Activity (IC50/Effect)
9a -10.72A549IC50: 223.1 µg/mL; Reduced intracellular pyruvate level by ~50% at 200 µg/mL[2]
9b -10.4Glioma (unspecified)IC50: ≤0.4 µM[3]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental setups.

Table 2: Anticancer Activity - Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX is a tumor-associated enzyme that plays a crucial role in pH regulation in the tumor microenvironment and is a validated target for cancer therapy.

Compound IDDocking SimulationTargetExperimental Activity (Ki)
11c Favorable bindinghCA IX8.4 nM[4]
13b Favorable bindinghCA IX5.5 nM[4]
Table 3: Neuroprotective Activity - MAO and Cholinesterase Inhibition

Monoamine oxidases (MAOs) and cholinesterases are key targets in the development of therapies for neurodegenerative diseases like Alzheimer's.[5][6]

Compound IDTargetDocking Score (kcal/mol)Experimental Activity (IC50 in µM)
a5 MAO-A-10.400.59 ± 0.04[5]
a12 MAO-B-10.570.47 ± 0.03[5]
a11 AChE-8.681.10 ± 0.77[5]
a6 BChEFavorable binding0.58 ± 0.05[5]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the protocols used to generate the data presented.

Molecular Docking Protocol

Molecular docking studies are generally performed to understand the binding interactions between a ligand (this compound derivative) and a protein target.[5]

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The 3D structures of the this compound derivatives are built and energy-minimized using computational chemistry software.

  • Grid Generation: A binding site on the protein is defined, usually centered on the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated to encompass this active site.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to place the flexible ligand into the rigid protein active site in various conformations and orientations.

  • Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding affinity (docking score). The pose with the lowest energy score is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.[7]

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.[7]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]

  • IC50 Determination: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Enzyme Inhibition Assays (General Protocol)

Enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme target.

  • Assay Preparation: The reaction mixture is prepared containing the buffer, the target enzyme, and the substrate.

  • Inhibitor Addition: The this compound derivative (inhibitor) at various concentrations is added to the reaction mixture.

  • Reaction Initiation and Monitoring: The enzymatic reaction is initiated, and the product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each inhibitor concentration is determined. The IC50 or Ki value is then calculated from the dose-response curve.

Visualizing the Validation Workflow and Biological Context

Diagrams generated using Graphviz provide a clear visual representation of the processes and pathways involved in the validation of molecular docking predictions.

G cluster_0 Computational Prediction cluster_1 Experimental Validation Ligand Design Ligand Design Molecular Docking Molecular Docking Ligand Design->Molecular Docking 3D Structures Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Docking Scores Correlation Analysis Correlation Analysis Binding Affinity Prediction->Correlation Analysis Chemical Synthesis Chemical Synthesis In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays Biological Activity Biological Activity In Vitro Assays->Biological Activity IC50 / Ki values Biological Activity->Correlation Analysis Validated Hit/Lead Validated Hit/Lead Correlation Analysis->Validated Hit/Lead G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PKM2 (tetramer, active) PKM2 (tetramer, active) Pyruvate->PKM2 (tetramer, active) PKM2 (dimer, less active) PKM2 (dimer, less active) Pyruvate->PKM2 (dimer, less active) Anabolic Pathways Lactate Lactate PKM2 (tetramer, active)->Lactate Biosynthesis Biosynthesis PKM2 (dimer, less active)->Biosynthesis Anabolic Pathways This compound This compound This compound->PKM2 (dimer, less active) Inhibition

References

A Comparative Analysis of Quinoline-8-Sulfonamide Derivatives and Other Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quinoline-8-sulfonamide derivatives, with a focus on their role as modulators of Pyruvate Kinase M2 (PKM2), and contrasts their performance with other established kinase inhibitors targeting critical cancer signaling pathways. This document synthesizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in cancer research and drug development.

Introduction to Quinoline-8-Sulfonamides as Kinase Inhibitors

This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Recent studies have highlighted their potential as modulators of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme that is frequently overexpressed in cancer cells and plays a crucial role in tumor metabolism and growth.[1][2] By modulating PKM2 activity, these compounds can interfere with the metabolic processes that fuel rapid cancer cell proliferation.[2] This guide focuses on a specific derivative, compound 9a , a novel this compound analog, and compares its cytotoxic effects with other kinase inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the this compound derivative 9a against various cancer cell lines. For a comprehensive comparison, IC50 values for other well-known inhibitors targeting PKM2 and the PI3K/Akt/mTOR pathway are also included. It is important to note that IC50 values can vary between different studies and experimental conditions.

InhibitorTarget(s)Cell LineIC50 ValueAssay Type
This compound 9a PKM2 (modulator)C32 (Amelanotic Melanoma)233.9 µg/mL (~520 µM)WST-1 (Cell Viability)
COLO829 (Melanotic Melanoma)168.7 µg/mL (~376 µM)WST-1 (Cell Viability)
MDA-MB-231 (Breast Cancer)273.5 µg/mL (~609 µM)WST-1 (Cell Viability)
U87-MG (Glioblastoma)339.7 µg/mL (~756 µM)WST-1 (Cell Viability)
A549 (Lung Cancer)223.1 µg/mL (~496 µM)WST-1 (Cell Viability)
Shikonin PKM2 InhibitorLewis Lung CarcinomaNot explicitly stated in the provided textGlucose uptake/Lactate production
Compound 3 PKM2 InhibitorH1299 (Lung Cancer)~10-50 µMCell Proliferation
Naphthoquinone Derivative 26 PKM2 InhibitorHeLa, HCT116, H12992.95 ± 0.53 µMCell Viability
PI-103 PI3K / mTORNot specifiedPI3Kα: 120 µM, mTOR: Not specifiedKinase Activity
Rosiglitazone PPARγ agonist (indirectly inhibits PI3K/Akt/mTOR)KKU-100 (Cholangiocarcinoma)66.57 ± 6.7 µM (72h)MTT (Cell Viability)

Signaling Pathways

The anticancer activity of this compound derivatives as PKM2 modulators is intrinsically linked to the regulation of cancer cell metabolism and survival signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] PKM2 activity is known to be influenced by and can also influence this critical signaling cascade.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates PKM2_dimer PKM2 (dimer) (Less Active) AKT->PKM2_dimer Inhibits tetramerization CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Glycolysis Glycolysis PKM2_dimer->Glycolysis Less active PKM2_tetramer PKM2 (tetramer) (Active) PKM2_tetramer->Glycolysis Promotes Lactate Lactate Glycolysis->Lactate Q8S Quinoline-8- sulfonamide Q8S->PKM2_dimer Modulates Q8S->PKM2_tetramer Modulates Start Start: Compound Library BiochemicalAssay Biochemical Kinase Inhibition Assay Start->BiochemicalAssay DetermineIC50 Determine Biochemical IC50 BiochemicalAssay->DetermineIC50 CellBasedAssay Cell-Based Viability/ Proliferation Assay DetermineIC50->CellBasedAssay Active Compounds DetermineCellularIC50 Determine Cellular IC50 CellBasedAssay->DetermineCellularIC50 MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, Metabolomics) DetermineCellularIC50->MechanismOfAction Potent Compounds LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization LeadOptimization->BiochemicalAssay Iterative Improvement End End: Candidate Drug LeadOptimization->End

References

Navigating the Labyrinth: A Comparative Guide to Quinoline-8-Sulfonamide Activity Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on Cross-Validating Biological Activity

The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, from anticancer to antimicrobial effects.[1][2][3][4] However, for researchers and drug development professionals, comparing the reported activities of these compounds across different studies can be a significant challenge. Variations in experimental protocols, reagents, and even subtle environmental factors can lead to discrepancies in results, making it difficult to ascertain the true potential of a lead compound. This guide provides an in-depth comparison of this compound activity as reported by different research groups, highlighting the critical experimental variables that influence outcomes and offering a framework for improved cross-laboratory validation.

The Promise of Quinoline-8-Sulfonamides: A Multifaceted Pharmacophore

The versatility of the this compound core stems from its ability to interact with a variety of biological targets.[1][4] By modifying the quinoline ring or the sulfonamide group, researchers have developed derivatives that exhibit potent and selective activities. For instance, certain derivatives have been identified as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1][5] Others have shown promise as inhibitors of carbonic anhydrase isoforms, which are implicated in tumorigenesis.[6] In the realm of infectious diseases, quinoline-sulfonamide hybrids have demonstrated significant antibacterial activity by targeting essential bacterial enzymes like dihydropteroate synthase (DHPS).[2][7]

Cross-Laboratory Comparison of Anticancer Activity

To illustrate the challenges and opportunities in cross-validating the activity of quinoline-8-sulfonamides, we will compare the reported anticancer activities of different derivatives from various studies.

Case Study 1: Targeting Pyruvate Kinase M2 (PKM2)

A study by Marciniec et al. (2023) focused on designing this compound derivatives as PKM2 modulators for cancer treatment.[1][5] Their lead compound, 9a , demonstrated significant cytotoxicity against a panel of cancer cell lines.

Case Study 2: Targeting Carbonic Anhydrase IX

In a different approach, a 2021 study developed quinoline-based benzenesulfonamides as carbonic anhydrase IX (CAIX) inhibitors.[6] Their para-sulfonamide derivatives, 13a-c , showed potent inhibitory activity against CAIX and cytotoxicity against breast cancer cell lines.

Comparative Analysis of Anticancer Data

The table below summarizes the cytotoxic activity of selected this compound derivatives from the aforementioned studies.

CompoundLaboratory/StudyTargetCancer Cell LineIC50 (µM)
9a Marciniec et al. (2023)PKM2A549 (Lung)223.1
9a Marciniec et al. (2023)PKM2MDA-MB-231 (Breast)273.5
13b Unidentified Laboratory (2021)CAIXMDA-MB-231 (Breast)Not explicitly stated, but showed significant anticancer activity
11c Unidentified Laboratory (2021)CAIXMDA-MB-231 (Breast)Not explicitly stated, but showed significant anticancer activity
3c Zieba et al.Not specifiedMDA-MB-231 (Breast)Comparable to doxorubicin

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions.

Key Observations and Causality behind Experimental Choices:

  • Different Biological Targets: The studies targeted different enzymes (PKM2 vs. CAIX), which fundamentally influences the mechanism of action and the resulting cytotoxic effects. The choice of target is often guided by the specific cancer type and its known metabolic vulnerabilities.

  • Varied Cancer Cell Lines: While both studies used the MDA-MB-231 breast cancer cell line, Marciniec et al. also tested their compound against A549 lung cancer cells.[1] The selection of cell lines is crucial for assessing the spectrum of activity and potential for tissue-specific efficacy.

  • Discrepancies in Potency: Although a direct IC50 comparison for the CAIX inhibitors is not provided in the snippets, the description of their activity as "excellent" and "most promising" suggests high potency.[6] The difference in potency between compound 9a and the CAIX inhibitors could be due to the intrinsic efficacy of the compounds against their respective targets or variations in the experimental assays used.

The Critical Role of Experimental Protocols

The lack of standardized protocols is a major hurdle in cross-laboratory validation. Below are key experimental workflows with detailed steps, highlighting the parameters that can significantly impact the final results.

Experimental Workflow: In Vitro Cytotoxicity Assay (WST-1)

This workflow is based on the methodology described by Marciniec et al. for assessing the cytotoxic effects of their this compound derivatives.[1]

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 WST-1 Assay and Data Analysis A 1. Culture cancer cells (e.g., A549) in appropriate medium (e.g., DMEM) with 10% FBS and antibiotics. B 2. Trypsinize and count cells. Seed 1x10^4 cells/well in a 96-well plate. A->B C 3. Incubate for 24h at 37°C, 5% CO2 to allow for cell attachment. B->C D 4. Prepare serial dilutions of This compound compounds in culture medium. C->D E 5. Replace medium in wells with medium containing the compounds. Include vehicle control (e.g., DMSO). D->E F 6. Incubate for 72h at 37°C, 5% CO2. E->F G 7. Add WST-1 reagent to each well. F->G H 8. Incubate for 1-4h at 37°C. G->H I 9. Measure absorbance at 450 nm using a microplate reader. H->I J 10. Calculate cell viability as a percentage of the vehicle control and determine IC50 values. I->J

Caption: Workflow for determining in vitro cytotoxicity using the WST-1 assay.

Trustworthiness and Self-Validation:

  • Vehicle Control: The inclusion of a vehicle control (e.g., DMSO) is essential to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.

  • Positive Control: Using a known cytotoxic agent (e.g., cisplatin or doxorubicin) as a positive control helps to validate the assay's sensitivity and the responsiveness of the cell line.[8]

  • Dose-Response Curve: Generating a full dose-response curve with multiple concentrations allows for a more accurate determination of the IC50 value and provides insights into the compound's potency and efficacy.

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

For assessing antibacterial activity, the broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC).[7]

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A 1. Prepare serial two-fold dilutions of the quinoline-sulfonamide compound in a 96-well microtiter plate. C 3. Inoculate each well with the bacterial suspension. A->C B 2. Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth. B->C D 4. Include positive (bacteria only) and negative (broth only) controls. C->D E 5. Incubate at 37°C for 18-24 hours. D->E F 6. Visually inspect the wells for bacterial growth (turbidity). E->F G 7. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Trustworthiness and Self-Validation:

  • Standardized Inoculum: The density of the bacterial inoculum is a critical parameter that must be carefully controlled to ensure reproducibility.

  • Reference Strains: The use of ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213) provides a benchmark for comparing results across different laboratories.[8]

  • Combination Assays: Evaluating the synergistic activity of a compound with a standard antibiotic (e.g., ciprofloxacin) can provide valuable information about its potential clinical utility and help to overcome bacterial resistance.[2]

Towards a Standardized Framework for Cross-Validation

To enhance the reproducibility and comparability of this compound activity data, a more standardized approach is needed. The following logical relationship diagram outlines a proposed framework for inter-laboratory cross-validation.

G A Centralized Compound Repository D Round-Robin Testing A->D B Standardized Reference Protocols B->D C Designated Reference Laboratories C->D E Data Sharing and Analysis Platform D->E F Publication of Validated Data E->F

Caption: Proposed framework for inter-laboratory cross-validation.

This framework emphasizes the importance of a centralized source of well-characterized compounds, standardized protocols for key assays, and a collaborative approach to data sharing and analysis. By implementing such a system, the scientific community can build a more robust and reliable understanding of the biological activities of quinoline-8-sulfonamides and accelerate the translation of promising compounds into clinical candidates.

Conclusion

The diverse biological activities of quinoline-8-sulfonamides make them an exciting class of compounds for drug discovery. However, to fully realize their therapeutic potential, it is imperative to address the challenges of cross-laboratory validation. By critically evaluating the experimental methodologies, promoting the adoption of standardized protocols, and fostering a culture of collaboration, researchers can navigate the complexities of comparing data from different laboratories and build a solid foundation for the development of novel this compound-based therapeutics.

References

Unveiling the Double-Edged Sword: A Comparative Toxicity Profile of Quinoline-8-Sulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cytotoxic properties of quinoline-8-sulfonamide derivatives reveals a promising class of compounds with selective anticancer activity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their toxicity, supported by experimental data, to inform future research and development in oncology.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence highlighting its potential as a source of novel anticancer agents. This comparison guide synthesizes the available preclinical data on the toxicity of this compound and its analogs, offering a clear and objective overview of their performance against cancerous and healthy cell lines.

In Vitro Cytotoxicity: A Tale of Two Cell Types

The cornerstone of a viable anticancer therapeutic is its ability to selectively target and eliminate cancer cells while sparing healthy tissue. The following tables summarize the in vitro cytotoxicity of various this compound analogs, as measured by their half-maximal inhibitory concentration (IC50) in both cancer and normal human cell lines.

Table 1: Comparative In Vitro Cytotoxicity of this compound Analogs Against Cancer Cell Lines

Compound Name/IdentifierCancer Cell LineIC50 (µM)Reference
Compound 9a Amelanotic Melanoma (C32)520[1]
Melanoma (COLO829)376[1]
Breast Adenocarcinoma (MDA-MB-231)609[1]
Glioblastoma (U87-MG)756[1]
Lung Adenocarcinoma (A549)496[1]
Compound 3b (N'-(4-methylbenzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide)Pancreatic Cancer (PANC-1)Significantly lower than cisplatin[2]
Compound 3f (N'-(4-(trifluoromethyl)benzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide)Pancreatic Cancer (PANC-1)Two-fold more potent than cisplatin[2]
Compounds 3h, 3k, 3n Pancreatic Cancer (CAPAN-1)Significant cytotoxicity[2]
Compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide)Amelanotic Melanoma (C-32)Comparable to cisplatin/doxorubicin[3]
Breast Adenocarcinoma (MDA-MB-231)Comparable to cisplatin/doxorubicin[3]
Lung Adenocarcinoma (A549)Comparable to cisplatin/doxorubicin[3]

Table 2: Cytotoxicity of this compound Analogs Against Normal Human Cell Lines

Compound Name/IdentifierNormal Cell LineIC50 (µM)Reference
Compound 9a and analogs (except 9c) Normal Human Dermal Fibroblasts (HFF-1)Low cytotoxic activity[1]
Compound 3c Normal Human Dermal Fibroblasts (HFF-1)> 100[3]
Quinoline-based sulfonamide derivatives (3a-o) Healthy Pancreatic Cell Line (hTERT-HPNE)Evaluated for selectivity[2]

The data presented in these tables underscore the selective nature of certain this compound analogs. For instance, compound 9a and its derivatives, as well as compound 3c, exhibit potent cytotoxicity against a range of cancer cell lines while displaying minimal impact on the viability of normal human dermal fibroblasts.[1][3] This selectivity is a critical attribute for any compound being considered for further development as a cancer therapeutic.

Mechanism of Action: Targeting Cancer's Metabolic Engine

A significant portion of the anticancer activity of this compound derivatives can be attributed to their modulation of the Pyruvate Kinase M2 (PKM2) signaling pathway.[4] PKM2 is a key enzyme in glycolysis, a metabolic process that is rewired in cancer cells to support rapid proliferation—a phenomenon known as the Warburg effect.

In cancer cells, PKM2 predominantly exists in a low-activity dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways to produce the building blocks necessary for cell growth and division.

This compound derivatives can act as allosteric activators of PKM2, promoting the formation of its highly active tetrameric state.[4] This activation restores the normal glycolytic flux, converting phosphoenolpyruvate (PEP) to pyruvate and generating ATP. By forcing cancer cells out of their advantageous metabolic state, these compounds effectively starve them of the necessary building blocks for proliferation, ultimately leading to cell death.

PKM2_Pathway PKM2 Signaling Pathway in Cancer Metabolism cluster_cancer Typical Cancer Metabolism cluster_normal Metabolism with PKM2 Activation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_dimer PKM2 (Low-Activity Dimer) PEP->PKM2_dimer Slow Conversion PKM2_tetramer PKM2 (High-Activity Tetramer) PEP->PKM2_tetramer Efficient Conversion Biosynthesis Anabolic Pathways (e.g., PPP, Serine Synthesis) PEP->Biosynthesis Shunted Intermediates PKM2_dimer->PKM2_tetramer Pyruvate Pyruvate PKM2_dimer->Pyruvate Metabolic_Switch Metabolic Reprogramming (Warburg Effect) PKM2_tetramer->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Proliferation Cancer Cell Proliferation Biosynthesis->Proliferation Metabolic_Switch->Proliferation Inhibitor This compound Analogs Inhibitor->PKM2_tetramer Allosteric Activation

References

Safety Operating Guide

A Guide to the Proper Disposal of Quinoline-8-Sulfonamide: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in the chemically intensive fields of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of quinoline-8-sulfonamide and its associated waste streams. By grounding these procedures in established safety principles and regulatory standards, we aim to provide a self-validating system for handling this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound, as a member of the quinoline and sulfonamide chemical classes, must be handled with care. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not always be accessible, established data on related structures necessitates a conservative approach.

  • Quinoline Derivatives: The quinoline moiety is known for its potential toxicity and environmental hazards.[1][2] Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and suspected of causing genetic defects and cancer.[3] It is also toxic to aquatic life with long-lasting effects.[3]

  • Sulfonamides: This class of compounds can also present hazards, and it is prudent to treat them as potentially hazardous waste.[4][5]

  • Related Compounds: The Safety Data Sheet for the closely related quinoline-8-sulfonic acid indicates it can cause severe skin burns and eye damage.[6]

Therefore, in the absence of contrary data, This compound must be treated as a hazardous chemical waste . A thorough risk assessment should be conducted before handling, evaluating the quantity of waste, potential for exposure, and any other chemicals present in the waste mixture.[7]

Immediate Safety Precautions:

Before beginning any disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE).[4]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), inspected before use.[5][7]To prevent skin contact and absorption.
Eye/Face Protection Safety goggles with side-shields conforming to OSHA or other regional standards.[8][9]To protect eyes from splashes or dust particles.
Skin & Body Protection A flame-resistant lab coat.[5]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if dusts or aerosols are generated.[8]To prevent inhalation of hazardous particles.

All handling and initial waste packaging should occur within a certified chemical fume hood to minimize inhalation exposure.[4][8]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal hinges on two fundamental practices: meticulous segregation and clear labeling.[10] Mixing incompatible waste streams is a primary cause of laboratory incidents and must be avoided. The following protocol provides a systematic approach to managing this compound waste from generation to collection.

Step 1: Waste Segregation and Containerization

Immediately upon generation, waste must be segregated into appropriate categories. Never mix different types of chemical waste.[11]

  • Solid Waste:

    • What it includes: Contaminated PPE (gloves, etc.), weighing papers, absorbent pads used for minor spills, and residual solid this compound.[5][7]

    • Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[12] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[13]

  • Liquid Waste:

    • What it includes: Unused solutions containing this compound, reaction mixtures, and solvent rinses from contaminated glassware.

    • Procedure: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.[7] The container material must be chemically compatible with the solvents used (e.g., glass or HDPE). Ensure the container has a secure, leak-proof lid.[14] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[11]

  • Contaminated Sharps:

    • What it includes: Needles, syringes, Pasteur pipettes, or broken glass contaminated with this compound.

    • Procedure: Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[15]

  • Empty Chemical Containers:

    • What it includes: The original container of this compound.

    • Procedure: An empty container that held a hazardous waste must be managed carefully. If the container has been triple-rinsed with a suitable solvent (and the rinseate collected as hazardous liquid waste), it may be disposed of as non-hazardous solid waste after defacing the original label.[14] However, it is often best practice to dispose of the original container as hazardous solid waste.

Step 2: Labeling

Proper labeling is a critical regulatory requirement (OSHA 29 CFR 1910.1200) and essential for safety.[16][17] Every waste container must be labeled immediately upon the first addition of waste.

The label must clearly include:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "this compound" .[4]

  • A clear identification of all other components in the container (e.g., "Methanol," "Acetonitrile").

  • The approximate percentages of each component.

  • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[3]

  • The date of first accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Containers must be kept closed at all times except when adding waste.[18]

  • Store waste in secondary containment (such as a spill tray) to contain any potential leaks.[14]

  • Segregate incompatible waste types within the SAA.[14]

  • The SAA should be inspected weekly for leaks, proper labeling, and container integrity.[4]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][19]

  • Never dispose of this compound down the drain or in the regular trash.[8][13] This is a direct violation of EPA regulations and poses a significant environmental threat.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Maintain detailed records of all hazardous waste generated and disposed of, as this documentation is crucial for regulatory compliance audits.[5]

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Containing This compound Generated decision_type What is the physical state of the waste? start->decision_type solid_waste Solid Waste (Contaminated PPE, powder) decision_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinseate) decision_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, broken glass) decision_type->sharps_waste Sharp solid_container Collect in designated, lined, solid hazardous waste container. solid_waste->solid_container label_container Label Container Immediately: 'Hazardous Waste' Full Chemical Name(s) Associated Hazards Accumulation Date solid_container->label_container liquid_container Collect in designated, sealed, liquid hazardous waste container. liquid_waste->liquid_container liquid_container->label_container sharps_container Collect in designated, puncture-proof sharps container. sharps_waste->sharps_container sharps_container->label_container store_saa Store container in Satellite Accumulation Area (SAA). Ensure secondary containment. label_container->store_saa request_pickup Contact EHS or licensed contractor for waste pickup. store_saa->request_pickup end_node Waste Disposed of in Compliance with Regulations request_pickup->end_node

Disposal workflow for this compound.

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. An established emergency response plan is critical.[20]

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[9]

    • Carefully scoop the material into a designated hazardous waste container.[6]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • Wash the area thoroughly with soap and water.[8]

  • Minor Spills (Liquid):

    • Alert personnel and control the source of the spill if safe to do so.

    • Contain the spill using absorbent pads or booms.

    • Absorb the spilled liquid and collect all contaminated materials in a designated hazardous waste container.[5]

    • Decontaminate the area and wash thoroughly.

  • Major Spills or Personnel Exposure:

    • Evacuate the area immediately.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][9]

    • Remove all contaminated clothing.[6]

    • Activate your facility's emergency response system and contact your EHS office.

By adhering to these detailed procedures, researchers and drug development professionals can manage this compound waste safely, responsibly, and in full compliance with regulatory standards, fostering a laboratory environment where scientific advancement and safety are mutually reinforcing.

References

Comprehensive Safety Protocol: Personal Protective Equipment for Handling Quinoline-8-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of quinoline-8-sulfonamide. As a compound used in dedicated research and development, its complete toxicological profile may not be fully established. Therefore, this protocol is grounded in a conservative approach, drawing from the known hazards of its core chemical structures—the quinoline ring and the sulfonamide group—to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: The Rationale Behind Rigorous Protection

Understanding the "why" is critical to fostering a culture of safety. The stringent PPE requirements for this compound are based on the significant hazards associated with its parent compounds and related derivatives.

  • The Quinoline Core: The quinoline moiety is a known hazardous substance. It is classified as a potential human carcinogen and a suspected mutagen.[1][2][3] High exposure can lead to systemic effects, including liver damage, headaches, and dizziness.[4] Critically, quinoline and its derivatives can be absorbed through the skin, making dermal contact a significant route of exposure.[1][5] The American Industrial Hygiene Association (AIHA) recommends a very low Workplace Environmental Exposure Limit (WEEL) for quinoline of 0.001 ppm over an 8-hour workshift, underscoring its toxicity.[4]

  • The Sulfonyl/Sulfonamide Group: Structurally related compounds, such as quinoline-8-sulfonyl chloride and quinoline-8-sulfonic acid, are classified as corrosive.[6][7] They can cause severe skin burns and serious eye damage.[6][7] This indicates that the sulfonamide derivative likely shares these irritant and potentially corrosive properties, especially to mucous membranes and skin upon contact.

Given this profile, this compound must be handled as a substance that is potentially carcinogenic, mutagenic, toxic upon ingestion or skin contact, and a severe irritant to the skin, eyes, and respiratory tract.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the specific task being performed. All operations should, by default, be conducted within a certified chemical fume hood to minimize inhalation exposure. The following table outlines the minimum required PPE for handling this compound.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Operations (e.g., Handling sealed containers, working with very dilute solutions <1mM)Safety Goggles with Side-ShieldsSingle Pair, Chemical-Resistant Nitrile GlovesDisposable Gown (Impermeable)Not required if inside a certified chemical fume hood.
High-Risk Operations (e.g., Weighing solid powder, preparing stock solutions, scraping vials, spill cleanup)Safety Goggles with Side-Shields AND a Full-Face ShieldDouble-Gloving with Chemical-Resistant Nitrile GlovesDisposable, Impermeable Gown with Solid Front and Knit CuffsNot required if inside a certified chemical fume hood. If a hood is not available, a fit-tested N95 respirator is the minimum requirement for handling powders.[8]
Detailed PPE Specifications
  • Primary Engineering Control: A certified chemical fume hood is the most critical piece of safety equipment and is mandatory for all operations involving the manipulation of solid this compound or its concentrated solutions.[6][9][10]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[9] For high-risk operations where splashing is possible, a full-face shield must be worn over the goggles to protect the entire face.[8]

  • Hand Protection: Use powder-free, chemical-resistant gloves (nitrile is a suitable choice).[11] For high-risk operations, double-gloving is mandatory; the inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff.[9] Gloves must be inspected for tears before use and changed every 30-60 minutes or immediately upon known or suspected contact.[8]

  • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[9][11] Standard cloth lab coats are not appropriate as they are absorbent and do not offer adequate protection against splashes or dust.[11]

Procedural Workflows: From Preparation to Disposal

Adherence to strict procedural workflows is paramount to preventing exposure and contamination.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Initiate Task with This compound decision1 Will the task generate dust or aerosols? (e.g., weighing, scraping) start->decision1 decision2 Is the task performed inside a certified chemical fume hood? decision1->decision2 No (e.g., handling solutions) proc_hood Mandatory: Use Chemical Fume Hood decision1->proc_hood Yes proc_full_ppe High-Risk PPE Protocol Required: - Double Nitrile Gloves - Impermeable Gown - Goggles + Face Shield decision2->proc_full_ppe Yes proc_stop STOP Do not proceed without a functioning fume hood. decision2->proc_stop No proc_hood->decision2

Caption: PPE selection decision tree for handling this compound.

Experimental Protocol: Donning, Doffing, and Disposal

A. Donning PPE (Putting On) This sequence is designed to minimize contamination of personal clothing and skin.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the impermeable gown, ensuring it is fully secured in the back.

  • Gown-Glove Seal: Tuck the cuffs of the inner gloves underneath the cuffs of the gown sleeves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if required by the procedure.

B. Doffing PPE (Taking Off) This sequence is the most critical for preventing self-contamination and must be performed slowly and deliberately.

  • Initial Decontamination: In the designated area, wipe down the outer gloves with a suitable decontaminant (e.g., 70% ethanol) if they are grossly contaminated.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.[9]

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously. Unfasten the gown. Grasp the shoulders from the inside and pull forward, turning the sleeves inside out as you remove your arms. As the gown comes off, peel the inner gloves off with it, so they are contained within the inside-out gown.

  • Dispose: Immediately place the bundled gown and gloves into a labeled hazardous chemical waste container.[10]

  • Face/Eye Protection: Remove the face shield and goggles. Clean and store them according to institutional protocols.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.

C. Disposal Plan All materials that come into contact with this compound are considered hazardous waste.

  • Segregation: Keep all this compound waste separate from other waste streams.[10]

  • Containerization: Use only approved, sealed, and clearly labeled hazardous waste containers.[10] The label must include "Hazardous Waste," the full chemical name, and the date.

  • Contaminated Sharps: Needles, scalpels, or other sharps must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Decontamination: All work surfaces must be decontaminated at the end of the procedure using a validated method.

By strictly adhering to these protocols, researchers can confidently and safely work with this compound, protecting themselves, their colleagues, and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.